molecular formula C36H56N2O7 B13723252 Cholesterol-PEG-NHS (MW 1000)

Cholesterol-PEG-NHS (MW 1000)

Katalognummer: B13723252
Molekulargewicht: 628.8 g/mol
InChI-Schlüssel: JHTBXVQBKWPFDP-APTGCCNASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cholesterol-PEG-NHS (MW 1000) is a useful research compound. Its molecular formula is C36H56N2O7 and its molecular weight is 628.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cholesterol-PEG-NHS (MW 1000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol-PEG-NHS (MW 1000) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C36H56N2O7

Molekulargewicht

628.8 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate

InChI

InChI=1S/C36H56N2O7/c1-23(2)7-6-8-24(3)28-11-12-29-27-10-9-25-21-26(15-17-35(25,4)30(27)16-18-36(28,29)5)44-34(42)37-19-20-43-22-33(41)45-38-31(39)13-14-32(38)40/h9,23-24,26-30H,6-8,10-22H2,1-5H3,(H,37,42)/t24-,26+,27+,28-,29+,30+,35+,36-/m1/s1

InChI-Schlüssel

JHTBXVQBKWPFDP-APTGCCNASA-N

Isomerische SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCC(=O)ON5C(=O)CCC5=O)C)C

Kanonische SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCC(=O)ON5C(=O)CCC5=O)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling the Power of Stealth: A Technical Guide to Cholesterol-PEG-NHS in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Mechanism of Action of Cholesterol-PEG-NHS (MW 1000) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core mechanism of action of Cholesterol-Polyethylene Glycol-N-hydroxysuccinimide (Cholesterol-PEG-NHS) with a molecular weight of 1000 Da. This versatile molecule is a cornerstone in the development of advanced drug delivery systems, particularly in the formulation of stealth liposomes and targeted nanoparticles. This document will dissect the individual contributions of its constituent parts—cholesterol, polyethylene glycol (PEG), and the N-hydroxysuccinimide (NHS) ester—to its overall function. Detailed experimental protocols, quantitative data, and visual diagrams are provided to facilitate a thorough understanding and practical application of this technology.

Core Mechanism of Action: A Tripartite Approach to Enhanced Drug Delivery

The efficacy of Cholesterol-PEG-NHS in drug delivery stems from the synergistic action of its three key components:

  • Cholesterol: This rigid, lipophilic molecule serves as a critical anchor, seamlessly integrating into the lipid bilayer of liposomes and nanoparticles.[1] Its presence enhances the stability and rigidity of the lipid membrane, reducing the premature leakage of encapsulated drugs.[1] By filling the gaps between phospholipid molecules, cholesterol modulates membrane fluidity and permeability, contributing to a more robust and reliable drug carrier.

  • Polyethylene Glycol (PEG): The PEG linker, in this case with a molecular weight of 1000 Da, is a hydrophilic polymer that forms a protective layer on the surface of the nanoparticle. This "stealth" shield sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby evading recognition and uptake by the mononuclear phagocyte system (MPS).[2] This evasion of the body's natural clearance mechanisms significantly prolongs the circulation half-life of the drug carrier, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.[2][3]

  • N-hydroxysuccinimide (NHS) Ester: This highly reactive functional group is the key to targeted drug delivery. The NHS ester readily reacts with primary amine groups (-NH2) present on proteins, antibodies, peptides, and other targeting ligands to form stable amide bonds.[][5][6][7] This bioconjugation capability allows for the attachment of specific molecules that can recognize and bind to receptors overexpressed on diseased cells, thereby directing the drug-loaded nanoparticle to its intended target and minimizing off-target effects.[3][8]

Quantitative Data Presentation

The following tables summarize key quantitative data demonstrating the impact of incorporating Cholesterol-PEG-NHS into drug delivery systems.

Table 1: Comparative Circulation Half-Life of Liposomes

Liposome FormulationCirculation Half-Life (t½)Reference
Conventional Liposomes (Non-PEGylated)1 - 4 hours[9]
PEGylated Liposomes (with DSPE-PEG 2000)> 24 hours[9]

Note: While this data uses DSPE-PEG, the principle of extended circulation half-life is directly applicable to Cholesterol-PEG constructs.

Table 2: Tumor Accumulation of Targeted vs. Non-Targeted Nanoparticles

Nanoparticle FormulationTumor Accumulation (% Injected Dose/gram)Reference
Non-Targeted PEGylated Nanoparticles~2%[3][10]
Targeted PEGylated Nanoparticles (e.g., with transferrin)Significantly higher than non-targeted[3]

Note: Specific accumulation values can vary significantly based on the tumor model, targeting ligand, and nanoparticle characteristics.

Experimental Protocols

Preparation of Cholesterol-PEG-NHS Incorporated Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating Cholesterol-PEG-NHS.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • Cholesterol-PEG-NHS (MW 1000)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and Cholesterol-PEG-NHS in the desired molar ratio in an organic solvent in a round-bottom flask.[11][12][13][14]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.[11][12]

    • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[11][12][14]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11][12]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer, pre-heated to a temperature above the lipid phase transition temperature.[12][13]

    • Agitate the flask by vortexing or manual swirling to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[12][13]

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[14]

    • Pass the liposome suspension through the extruder multiple times (typically 10-20 passes) to ensure a homogenous size distribution.[14]

  • Purification:

    • Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.

Bioconjugation of Amine-Containing Ligands to Cholesterol-PEG-NHS Liposomes

This protocol outlines the general steps for conjugating a protein (e.g., an antibody) to the surface of pre-formed Cholesterol-PEG-NHS liposomes.

Materials:

  • Cholesterol-PEG-NHS functionalized liposomes

  • Amine-containing ligand (e.g., antibody, peptide)

  • Reaction buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • Quenching reagent (e.g., Tris buffer, glycine)

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Prepare the Ligand:

    • Dissolve the amine-containing ligand in the reaction buffer. Ensure the buffer is free of primary amines that could compete with the reaction.[5]

  • Conjugation Reaction:

    • Add the ligand solution to the Cholesterol-PEG-NHS liposome suspension. The molar ratio of the ligand to the reactive PEG lipid should be optimized for the specific application.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[5]

  • Quenching the Reaction:

    • Add a quenching reagent to the reaction mixture to deactivate any unreacted NHS esters.

  • Purification:

    • Separate the conjugated liposomes from the unconjugated ligand and other reaction components using size exclusion chromatography or dialysis.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of Cholesterol-PEG-NHS.

G1 cluster_molecule Cholesterol-PEG-NHS Structure Chol Cholesterol (Lipophilic Anchor) PEG PEG (Hydrophilic Spacer) Chol->PEG NHS NHS Ester (Reactive Group) PEG->NHS

Caption: Molecular structure of Cholesterol-PEG-NHS.

G2 Aqueous Core cluster_liposome Liposome Cross-Section pl1 pl2 pl3 pl4 pl5 pl6 pl7 pl8 chol_peg Chol-PEG peg_chain chol_peg->peg_chain PEG Chain core Encapsulated Drug

Caption: Insertion into a lipid bilayer.

G3 cluster_workflow Bioconjugation Workflow start Cholesterol-PEG-NHS Liposome reaction NHS Ester-Amine Coupling (pH 7.2-8.0) start->reaction reagent Amine-containing Ligand (e.g., Antibody) reagent->reaction product Targeted Liposome reaction->product

Caption: Bioconjugation experimental workflow.

G4 cluster_targeting Targeted Drug Delivery Signaling liposome Targeted Liposome receptor Target Receptor liposome->receptor Binding cell Cancer Cell receptor->cell Internalization

Caption: Targeted delivery signaling pathway.

References

Cholesterol-PEG-NHS MW 1000 bioconjugation chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cholesterol-PEG-NHS MW 1000 Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of Cholesterol-Polyethylene Glycol-N-Hydroxysuccinimidyl Ester (Cholesterol-PEG-NHS) with a molecular weight of 1000 Da. This amphipathic polymer is a critical tool in modern bioconjugation and drug delivery, enabling the linkage of molecules to amine-containing compounds and facilitating the formulation of advanced therapeutic carriers.

Core Chemistry and Reaction Mechanism

Cholesterol-PEG-NHS is an amine-reactive lipid derivative that leverages the well-established N-hydroxysuccinimide (NHS) ester chemistry to form stable covalent bonds with primary amines.[1][2] This makes it an ideal reagent for conjugating a variety of molecules, including proteins, peptides, antibodies, and small molecule drugs, to a lipid anchor.

The fundamental structure consists of three key components:

  • Cholesterol: A lipophilic moiety that serves as a membrane anchor, promoting insertion into the lipid bilayers of liposomes, nanoparticles, and cell membranes.[3][4] Cholesterol enhances the packing of lipid structures, leading to decreased fluidity and reduced permeability, which is advantageous for drug delivery systems.[3]

  • Polyethylene Glycol (PEG): A hydrophilic polymer chain that acts as a flexible spacer arm. The PEG linker imparts several beneficial properties, including increased aqueous solubility, improved stability, and a reduction in non-specific protein binding (the "stealth" effect), which can prolong circulation time in vivo.[5][6]

  • N-Hydroxysuccinimidyl (NHS) Ester: A reactive group at the terminus of the PEG chain that readily reacts with primary amines (-NH₂) to form a stable amide bond.[7][8][9]

The bioconjugation reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide linkage and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient in a slightly basic pH range (7.2-8.5).[10]

A critical consideration in NHS ester chemistry is the competing hydrolysis reaction, where water molecules attack the NHS ester, rendering it inactive. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[2][10] Therefore, careful control of the reaction pH is essential to maximize the yield of the desired conjugate.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to the use of Cholesterol-PEG-NHS MW 1000 in bioconjugation.

Table 1: Physicochemical Properties of Cholesterol-PEG-NHS MW 1000

PropertyValueSource
Molecular Weight (MW)~1000 Da[7][8][11]
Physical FormWhite to off-white powder or waxy solid[4][6]
SolubilitySoluble in water, chloroform, DMSO, DMF[6]
Storage Conditions-20°C, desiccated[6][7]

Table 2: Recommended Reaction Conditions for Bioconjugation

ParameterRecommended RangeNotesSource
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[10]
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis.[10]
Reaction Time 30 minutes - 2 hoursDependent on temperature and pH.[12]
Buffer Systems Phosphate, Borate, HEPES, BicarbonateMust be free of primary amines (e.g., Tris, Glycine).[10][12]
Molar Excess of PEG Reagent 10- to 50-foldThe optimal ratio depends on the number of available amines on the target molecule.[12]

Table 3: Influence of pH on NHS Ester Half-Life and Reaction Efficiency

pHHalf-life of NHS Ester HydrolysisRelative Reaction EfficiencySource
7.0 (at 0°C)4 - 5 hoursModerate[10]
7.4> 120 minutesGood[13]
8.6 (at 4°C)10 minutesHigh, but hydrolysis is significant[10]
9.0< 9 minutesVery high, but rapid hydrolysis limits yield[13]

Experimental Protocols

The following are detailed methodologies for key experiments involving Cholesterol-PEG-NHS MW 1000.

Protocol 1: General Protocol for Conjugation of Cholesterol-PEG-NHS to a Protein

Materials:

  • Protein of interest (e.g., antibody, enzyme)

  • Cholesterol-PEG-NHS MW 1000

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Stir plate and stir bar

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer. If necessary, perform dialysis or use a desalting column to exchange the buffer.

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare Cholesterol-PEG-NHS Solution: Immediately before use, allow the vial of Cholesterol-PEG-NHS to equilibrate to room temperature to prevent moisture condensation.[12] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[12]

  • Initiate Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the Cholesterol-PEG-NHS stock solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted Cholesterol-PEG-NHS. Incubate for 15-30 minutes.

Protocol 2: Purification of the Cholesterol-PEG-Protein Conjugate

Materials:

  • Conjugation reaction mixture from Protocol 1

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Large beaker and stir plate

Procedure:

  • Prepare for Dialysis: Transfer the quenched reaction mixture into a dialysis cassette or tubing.

  • Perform Dialysis: Place the dialysis device in a large beaker containing at least 1000-fold excess of purification buffer. Stir the buffer gently at 4°C.

  • Buffer Changes: Change the dialysis buffer at least 3-4 times over a 24-48 hour period to ensure complete removal of unreacted PEG reagent and byproducts.

  • Recover Conjugate: Carefully remove the purified conjugate solution from the dialysis device.

Protocol 3: Characterization of the Conjugate

A. SDS-PAGE Analysis:

  • Run samples of the starting protein and the purified conjugate on an SDS-PAGE gel.

  • Successful conjugation will result in a shift in the molecular weight of the protein band, corresponding to the addition of the Cholesterol-PEG moiety.

B. Dynamic Light Scattering (DLS):

  • For conjugates intended for nanoparticle or liposome formation, DLS can be used to determine the size distribution and polydispersity index (PDI) of the resulting particles.

C. Spectrophotometry:

  • The extent of NHS-ester hydrolysis can be monitored by measuring the absorbance at 260 nm, as the NHS byproduct absorbs in this range.[10]

Mandatory Visualizations

The following diagrams illustrate key concepts in Cholesterol-PEG-NHS bioconjugation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products chol_peg Cholesterol-PEG-NHS plus + chol_peg->plus protein Protein-NH₂ protein->plus arrow pH 7.2-8.5 plus->arrow conjugate Cholesterol-PEG-Protein (Stable Amide Bond) arrow->conjugate nhs NHS byproduct arrow->nhs

Caption: Bioconjugation of Cholesterol-PEG-NHS to a primary amine.

G prep_protein 1. Prepare Protein Solution (Amine-free buffer) react 3. Mix and Incubate (RT for 1-2h or 4°C overnight) prep_protein->react prep_peg 2. Prepare Chol-PEG-NHS (in DMSO or DMF) prep_peg->react quench 4. Quench Reaction (Add Tris or Glycine) react->quench purify 5. Purify Conjugate (Dialysis or SEC) quench->purify characterize 6. Characterize Product (SDS-PAGE, DLS) purify->characterize

Caption: Experimental workflow for protein conjugation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space liposome Targeted Liposome (Chol-PEG-Ligand) receptor Cell Surface Receptor liposome->receptor 1. Binding endosome Endosome receptor->endosome 2. Endocytosis membrane lysosome Lysosome endosome->lysosome 3. Maturation drug_release Drug Release lysosome->drug_release 4. Degradation & Release

Caption: Receptor-mediated endocytosis of a targeted liposome.

References

The Pivotal Role of the Cholesterol Moiety in Cholesterol-PEG-NHS Liposomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical functions of the cholesterol moiety within Cholesterol-Polyethylene Glycol-N-hydroxysuccinimide (Cholesterol-PEG-NHS) liposomal drug delivery systems. We will delve into the structural contributions of cholesterol, its impact on the physicochemical properties of liposomes, and its integral role in enhancing drug delivery efficacy. This guide consolidates quantitative data, details experimental protocols, and visualizes key processes to offer a thorough resource for professionals in the field.

The Trifunctional Architecture: Cholesterol, PEG, and NHS

Cholesterol-PEG-NHS is a key component in the formulation of advanced liposomal drug carriers. Each part of this molecule plays a distinct and vital role:

  • Cholesterol Moiety: This rigid, hydrophobic steroid acts as the anchor of the molecule within the liposome's lipid bilayer. Its primary functions are to modulate membrane fluidity, enhance stability, and influence drug retention and release kinetics.

  • Polyethylene Glycol (PEG) Linker: The PEG chain is a hydrophilic polymer that extends from the liposome surface into the aqueous environment. This "stealth" shield sterically hinders the binding of opsonin proteins, thereby reducing recognition and clearance by the reticuloendothelial system (RES). This leads to a significantly prolonged circulation half-life of the liposome in the bloodstream.

  • N-hydroxysuccinimide (NHS) Ester: This terminal functional group is a reactive ester that readily forms stable amide bonds with primary amine groups on proteins, antibodies, peptides, or other targeting ligands. This allows for the surface functionalization of the liposome, enabling active targeting to specific cells or tissues.

The Influence of Cholesterol on Liposome Physicochemical Properties

The incorporation of cholesterol into the lipid bilayer of PEGylated liposomes has a profound impact on their physical and chemical characteristics. Cholesterol's rigid, planar structure intercalates between the phospholipid acyl chains, leading to a more ordered and condensed membrane.

Quantitative Impact of Cholesterol on Liposome Characteristics

The concentration of cholesterol is a critical parameter in liposome formulation, directly influencing key performance indicators. The following tables summarize the quantitative effects of varying cholesterol content on liposome properties, as reported in the literature.

Table 1: Effect of Cholesterol Concentration on Liposome Size and Polydispersity Index (PDI)

Phospholipid CompositionCholesterol Molar Ratio (%)Average Particle Size (nm)Polydispersity Index (PDI)Reference
POPC/DSPE-PEG2000030.1 ± 0.4-[1]
POPC/DSPE-PEG20001035.2 ± 0.5-[1]
POPC/DSPE-PEG20002042.8 ± 0.3-[1]
POPC/DSPE-PEG20003051.6 ± 0.1-[1]
DMPC20268.9 ± 6.8-[2]
DPPC20255.6 ± 10.3-[2]
DSPC20360.6 ± 6.7-[2]

Note: PDI values are often reported as a measure of the homogeneity of the liposome population, with values below 0.3 generally considered acceptable.

Table 2: Effect of Cholesterol Concentration on Encapsulation Efficiency (EE%) and Drug Retention

Phospholipid CompositionCholesterol Molar Ratio (%)DrugEncapsulation Efficiency (%)Drug Retention after 1 month at 4°C (%)Reference
POPC/DSPE-PEG200010THC88~75[1]
POPC/DSPE-PEG200020THC85~80[1]
POPC/DSPE-PEG200030THC72~95[1]
DMPC:Cholesterol (70:30)30Atenolol90-[2]
DMPC:Cholesterol (70:30)30Quinine88-[2]

Table 3: Effect of Cholesterol on Drug Release

Liposome CompositionCholesterol Molar Ratio (%)DrugRelease ProfileReference
DMPC50AtenololFaster release with higher cholesterol[2]
DPPC40AtenololFaster release with higher cholesterol[2]
DSPC40AtenololFaster release with higher cholesterol[2]
Phospholipid VesiclesHighQuinineSlower release with higher cholesterol[3]

The data indicates that increasing cholesterol concentration generally leads to an increase in liposome size and stability, enhancing drug retention.[1] However, the effect on encapsulation efficiency and drug release can be drug-dependent. For hydrophilic drugs, higher cholesterol content may lead to faster release due to competition for space at the lipid headgroups.[2] Conversely, for hydrophobic drugs, increased membrane rigidity from cholesterol can slow down drug release.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Cholesterol-PEG-NHS liposomes.

Synthesis of Cholesterol-PEG-NHS Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[4][5][6]

Materials:

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • Cholesterol-PEG-NHS

  • Organic solvent (e.g., chloroform, chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (optional)

Procedure:

  • Lipid Dissolution: Dissolve the phospholipid, cholesterol, and Cholesterol-PEG-NHS in the desired molar ratios in a round-bottom flask using the organic solvent. If encapsulating a lipophilic drug, it should be added at this stage.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the Tc of the lipid). If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer. Agitate the flask by gentle rotation to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization): To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to size reduction techniques such as:

    • Sonication: Using a probe or bath sonicator.

    • Extrusion: Repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is the preferred method for achieving a narrow size distribution.[7]

Characterization of Liposomes

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[8][9]

Procedure:

  • Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the temperature of the DLS instrument to the desired value (e.g., 25°C).

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement, typically involving multiple runs for statistical accuracy.

  • Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the average particle size (Z-average), polydispersity index (PDI), and size distribution. Zeta potential, a measure of the surface charge, can also be measured using the same instrument with an appropriate electrode cell.

HPLC is a robust method for quantifying the amount of drug encapsulated within liposomes.[10]

Procedure:

  • Separation of Free Drug from Liposomes: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:

    • Size Exclusion Chromatography (SEC): Using a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller free drug molecules.

    • Centrifugation/Ultrafiltration: Using centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.

  • Quantification of Total and Free Drug:

    • Total Drug (Ctotal): Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug. Quantify the drug concentration using a validated HPLC method.

    • Free Drug (Cfree): Quantify the drug concentration in the filtrate/eluate from the separation step using the same HPLC method.

  • Calculation of Encapsulation Efficiency: EE% = [(Ctotal - Cfree) / Ctotal] x 100

Visualizing the Process: Diagrams and Workflows

Structure of a Cholesterol-PEG-NHS Liposome

Liposome_Structure cluster_liposome Cholesterol-PEG-NHS Liposome cluster_bilayer Lipid Bilayer cluster_surface Surface Phospholipid Phospholipid Cholesterol Cholesterol PEG PEG Hydrophobic Drug Hydrophobic Drug NHS NHS PEG->NHS Targeting Ligand Targeting Ligand NHS->Targeting Ligand Amide Bond Aqueous Core Aqueous Core (Hydrophilic Drug) Experimental_Workflow cluster_synthesis Liposome Synthesis (Thin-Film Hydration) cluster_characterization Characterization cluster_application Application A 1. Dissolve Lipids (Phospholipid, Cholesterol, Chol-PEG-NHS) in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (forms MLVs) B->C D 4. Size Reduction (Extrusion) (forms ULVs) C->D E Particle Size & Zeta Potential (DLS) D->E F Encapsulation Efficiency (HPLC) D->F G In Vitro Drug Release D->G H Cellular Uptake Studies D->H I In Vivo Studies H->I Cellular_Uptake cluster_cell Target Cell CellMembrane Cell Membrane Endosome Early Endosome CellMembrane->Endosome Endocytosis (e.g., Clathrin-mediated, Caveolae-mediated) Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape Lysosome->DrugRelease Degradation & Release Cytosol Cytosol DrugRelease->Cytosol Therapeutic Effect Liposome Cholesterol-PEG-NHS Liposome Liposome->CellMembrane Binding

References

The Pivotal Role of N-Hydroxysuccinimide Ester in Cholesterol-PEG-NHS: A Technical Guide for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of the N-hydroxysuccinimide (NHS) ester in the context of the Cholesterol-PEG-NHS molecule, a cornerstone reagent in modern bioconjugation and the development of advanced drug delivery systems. We will delve into the chemistry of the NHS ester, its role in forming stable covalent linkages, and provide detailed experimental protocols for its use in creating targeted nanoparticles and bioconjugates.

Deciphering the Molecular Architecture: Cholesterol-PEG-NHS

The Cholesterol-PEG-NHS molecule is a tripartite entity, each component endowed with a specific function that contributes to its overall utility:

  • Cholesterol: This lipophilic moiety serves as a robust anchor for insertion into lipid bilayers.[1][2] Its presence allows for the stable incorporation of the entire molecule into the membranes of liposomes, micelles, and other lipid-based nanoparticles, as well as cell membranes.[1][2]

  • Polyethylene Glycol (PEG): The PEG chain acts as a flexible, hydrophilic spacer. This "stealth" polymer shields the nanoparticle from opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging its circulation time in the bloodstream.[3] The length of the PEG chain can be varied to modulate the pharmacokinetic properties of the final construct.

  • N-Hydroxysuccinimide (NHS) Ester: This is the reactive terminus of the molecule, poised for covalent bond formation.[4] The NHS ester is a highly efficient amine-reactive functional group, enabling the conjugation of the Cholesterol-PEG anchor to a wide array of biomolecules.[4]

The synergistic combination of these three components makes Cholesterol-PEG-NHS an invaluable tool for surface functionalization of nanoparticles, imparting them with targeting capabilities and enhanced stability.

The Core Function: Amine-Reactive Chemistry of the NHS Ester

The primary and most critical function of the NHS ester in Cholesterol-PEG-NHS is to react specifically and efficiently with primary amines (-NH2) to form a stable amide bond.[1][5] Primary amines are abundantly available in biological molecules, most notably on the side chain of lysine residues and at the N-terminus of proteins and peptides.[5]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide linkage.[6]

This reaction is highly favored under mild, near-physiological conditions, typically at a pH range of 7 to 9.[4] The slightly alkaline pH deprotonates the primary amine, increasing its nucleophilicity and accelerating the reaction rate.[7]

Quantitative Insights into NHS Ester Reactivity and Stability

The efficiency and stability of the NHS ester are critical parameters for successful bioconjugation. The following table summarizes key quantitative data regarding the reactivity and hydrolysis of PEG-NHS esters.

ParameterConditionValueSignificance
Reaction Time to Steady State pH 7.4~ 2 hoursAt physiological pH, the reaction is gradual, allowing for controlled conjugation.[7]
pH 9.0~ 10 minutesIncreasing the pH significantly accelerates the reaction rate.[7]
Hydrolysis Half-life of NHS Ester pH 7.4> 120 minutesThe NHS ester exhibits reasonable stability at neutral pH, allowing sufficient time for conjugation to occur before significant hydrolysis.[7]
pH 8.03.2 - 33.6 minutes (for various PEG-NHS esters)As the pH increases, the rate of hydrolysis also increases, competing with the aminolysis reaction.
pH 9.0< 9 minutesAt higher pH, the NHS ester is rapidly hydrolyzed, necessitating prompt reaction with the amine-containing molecule.[7]

Experimental Protocols

General Protocol for Protein Conjugation with Cholesterol-PEG-NHS

This protocol provides a general framework for the conjugation of a protein (e.g., an antibody) to Cholesterol-PEG-NHS in solution.

Materials:

  • Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Cholesterol-PEG-NHS

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Protein Preparation: If the protein solution contains amine-containing buffers (e.g., Tris), exchange the buffer to PBS (pH 7.2-8.0) using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.

  • Cholesterol-PEG-NHS Solution Preparation: Immediately before use, dissolve the required amount of Cholesterol-PEG-NHS in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.[5]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the Cholesterol-PEG-NHS solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted Cholesterol-PEG-NHS. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted Cholesterol-PEG-NHS and byproducts by dialysis against PBS or by using size-exclusion chromatography.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling using appropriate analytical techniques (e.g., MALDI-TOF mass spectrometry, SDS-PAGE).

Protocol for the Formulation of Targeted Liposomes via Post-Insertion

This protocol describes the preparation of liposomes and the subsequent conjugation of a targeting ligand (e.g., an antibody) to the liposome surface using the post-insertion method with Cholesterol-PEG-NHS. This method involves first conjugating the antibody to a lipid-PEG-NHS and then inserting this conjugate into pre-formed liposomes. While the example uses DSPE-PEG-NHS, the principle is directly applicable to Cholesterol-PEG-NHS.

Materials:

  • Lipids for liposome formulation (e.g., HSPC, Cholesterol)

  • Cholesterol-PEG-NHS

  • Targeting ligand with primary amines (e.g., antibody)

  • Chloroform or methylene chloride

  • PBS (pH 7.4)

  • Dialysis membrane (e.g., MWCO 300,000 Da)

  • Rotary evaporator or a stream of nitrogen gas

  • Bath sonicator

Procedure:

Part 1: Conjugation of Antibody to Cholesterol-PEG-NHS

  • Lipid Film Formation: Dissolve the desired amount of Cholesterol-PEG-NHS in chloroform or methylene chloride in a round-bottom flask. Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.[6][8]

  • Hydration and Conjugation: Add the antibody solution in PBS (pH 7.4) to the dried lipid film. A typical molar ratio of ligand to Cholesterol-PEG-NHS is 1:2.[6][8]

  • Micelle Formation: Sonicate the mixture in a bath sonicator for approximately 5 minutes to form micelles of the antibody-Cholesterol-PEG conjugate.[6][8]

  • Incubation: Incubate the solution at room temperature for 6 hours, followed by incubation in a refrigerator (4°C) for 24 hours to allow the conjugation reaction to proceed.[6][8]

Part 2: Preparation of Pre-formed Liposomes

  • Lipid Film Formation: Dissolve the primary liposome-forming lipids (e.g., HSPC and Cholesterol at a 60:40 molar ratio) in chloroform in a separate round-bottom flask.[6][8]

  • Hydration: Remove the solvent as described in Part 1, Step 1. Hydrate the resulting lipid film with PBS (pH 7.4) to form multilamellar vesicles (MLVs).

Part 3: Post-Insertion

  • Co-incubation: Mix the antibody-Cholesterol-PEG conjugate micelles (from Part 1) with the pre-formed liposomes (from Part 2).[6][8]

  • Insertion: Incubate the mixture at 60°C for 30-60 minutes. This elevated temperature facilitates the insertion of the antibody-Cholesterol-PEG conjugates into the lipid bilayer of the pre-formed liposomes.[6][8]

  • Purification: Remove any non-conjugated antibody and other impurities by dialysis using a high molecular weight cutoff membrane.[6][8]

Visualizing the Chemistry and Workflow

To further elucidate the processes described, the following diagrams illustrate the key chemical reaction and experimental workflows.

Reaction Mechanism of NHS Ester with a Primary Amine

Caption: Covalent bond formation between an NHS ester and a primary amine.

Experimental Workflow for Targeted Liposome Formulation

LiposomeWorkflow cluster_conjugation Part 1: Antibody-Lipid Conjugation cluster_liposome_prep Part 2: Liposome Preparation cluster_post_insertion Part 3: Post-Insertion & Purification A1 Dissolve Cholesterol-PEG-NHS in Organic Solvent A2 Form Thin Lipid Film (Evaporation) A1->A2 A3 Hydrate with Antibody Solution (PBS, pH 7.4) A2->A3 A4 Sonicate to Form Micelles A3->A4 A5 Incubate (RT then 4°C) to Form Conjugate A4->A5 C1 Mix Antibody-Lipid Conjugate with Pre-formed Liposomes A5->C1 B1 Dissolve Lipids (e.g., HSPC, Cholesterol) in Organic Solvent B2 Form Thin Lipid Film (Evaporation) B1->B2 B3 Hydrate with PBS to Form Liposomes B2->B3 B3->C1 C2 Incubate at 60°C for Post-Insertion C1->C2 C3 Purify via Dialysis C2->C3 C4 Targeted Liposome C3->C4

References

An In-depth Technical Guide to the Solubility and Stability of Cholesterol-PEG-NHS MW 1000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cholesterol-PEG-NHS with a molecular weight of 1000 Da. This information is critical for the successful formulation of drug delivery systems, particularly liposomes and micelles, where this amphiphilic polymer plays a key role in enhancing circulation time and enabling targeted delivery.

Core Concepts: Understanding Cholesterol-PEG-NHS

Cholesterol-polyethylene glycol-N-hydroxysuccinimide (Cholesterol-PEG-NHS) is a bifunctional lipid-polymer conjugate. The cholesterol moiety serves as a hydrophobic anchor, readily incorporating into the lipid bilayers of liposomes and the core of micelles. The polyethylene glycol (PEG) linker is a hydrophilic polymer that provides a steric barrier, shielding the nanocarrier from opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging its circulation half-life. The N-hydroxysuccinimide (NHS) ester is a reactive group that allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, to the surface of the nanocarrier, enabling active targeting to specific cells or tissues.

Solubility Profile

The solubility of Cholesterol-PEG-NHS MW 1000 is dictated by its amphiphilic nature, possessing both a hydrophobic cholesterol anchor and a hydrophilic PEG chain. This dual characteristic allows for its solubility in a range of solvents.

Table 1: Solubility of Cholesterol-PEG-NHS MW 1000

Solvent ClassSpecific SolventsSolubilityNotes
Aqueous Water, Aqueous Buffers (e.g., PBS)SolubleForms micelles at concentrations above the critical micelle concentration (CMC).
Chlorinated Chloroform, Methylene Chloride (DCM)SolubleCommonly used during the initial steps of liposome preparation (e.g., lipid film hydration).
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleOften used to dissolve the compound for conjugation reactions.
Alcohols Ethanol, MethanolLess SolubleMay be used in some formulation processes but solubility is limited.
Aromatic TolueneLess SolubleGenerally not a preferred solvent.
Ethers Diethyl EtherNot SolubleUsed for precipitation of the compound during synthesis and purification.

Note: A similar compound, Cholesterol-PEG-Thiol, has a reported solubility of 10 mg/mL in water, chloroform, and DMSO, which can serve as a useful reference point.[1]

Stability Characteristics

The stability of Cholesterol-PEG-NHS MW 1000 is primarily influenced by the hydrolytic susceptibility of the NHS ester group. The linkage between cholesterol and PEG is typically a stable ether or carbamate bond.

pH-Dependent Hydrolysis of the NHS Ester

The NHS ester is prone to hydrolysis in aqueous environments, a reaction that is significantly accelerated at higher pH values. This hydrolysis competes with the desired aminolysis reaction for conjugating targeting ligands.

Table 2: Stability of the NHS Ester Group

ConditionStabilityKey Considerations
Low pH (Acidic) Relatively StableHydrolysis rate is significantly reduced.
Neutral pH (~7.4) Moderately StableHalf-life can be on the order of hours.[2]
High pH (Alkaline) UnstableHydrolysis is rapid, with half-lives on the order of minutes.[2]

The half-life of NHS esters is significantly influenced by pH and temperature. For instance, the half-life of NHS esters can be several hours at pH 7.0 and 4°C, but this can decrease to minutes at pH 8.5 and room temperature.[2][3]

Thermostability

For long-term storage, Cholesterol-PEG-NHS MW 1000 should be stored at -20°C in a desiccated environment to minimize degradation.[1] Stock solutions, particularly in aqueous buffers, should be freshly prepared or stored at low temperatures for short periods to prevent hydrolysis of the NHS ester. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Turbidimetric Method)

This protocol provides a method for estimating the kinetic solubility of Cholesterol-PEG-NHS in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of Cholesterol-PEG-NHS (e.g., 10 mg/mL) in a water-miscible organic solvent in which it is highly soluble (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the same organic solvent.

  • Addition of Aqueous Buffer: To each well, add a fixed volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Data Analysis: The solubility limit is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer control.

Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)

This protocol allows for the determination of the hydrolysis rate of the NHS ester by monitoring the release of N-hydroxysuccinimide.

  • Preparation of Solutions: Prepare a stock solution of Cholesterol-PEG-NHS in an appropriate organic solvent (e.g., DMSO). Prepare aqueous buffers at different pH values (e.g., pH 7.4 and pH 8.5).

  • Initiation of Hydrolysis: Add a small volume of the Cholesterol-PEG-NHS stock solution to the pre-warmed aqueous buffer to achieve the desired final concentration.

  • Spectrophotometric Monitoring: Immediately place the solution in a temperature-controlled UV-Vis spectrophotometer.

  • Data Acquisition: Monitor the increase in absorbance at 260 nm over time. The release of NHS results in an increase in absorbance at this wavelength.

  • Calculation of Half-Life: The rate of hydrolysis can be determined from the initial linear portion of the absorbance versus time plot. The half-life (t½) of the NHS ester can be calculated from the pseudo-first-order rate constant.

Visualization of Key Processes

Experimental Workflow for Liposome Formulation

The following diagram illustrates a typical workflow for the preparation of targeted liposomes using Cholesterol-PEG-NHS.

G cluster_0 Lipid Film Hydration cluster_1 Liposome Formation cluster_2 Targeting Ligand Conjugation cluster_3 Purification a Dissolve Lipids in Organic Solvent (Cholesterol, Phospholipid, Chol-PEG-NHS) b Evaporate Solvent to form a Thin Lipid Film a->b c Hydrate Lipid Film with Aqueous Buffer containing Drug b->c d Sonication or Extrusion to form Unilamellar Liposomes c->d e Add Targeting Ligand (e.g., Antibody, Peptide) to Liposome Suspension d->e f Incubate to allow NHS-Amine Reaction e->f g Purify Targeted Liposomes (e.g., Size Exclusion Chromatography) to remove unconjugated ligand f->g

Caption: Workflow for preparing targeted liposomes.

Signaling Pathway for Doxorubicin-Induced Apoptosis

Cholesterol-PEG-NHS can be used to formulate liposomes for the delivery of chemotherapeutic agents like doxorubicin. The following diagram illustrates a simplified signaling pathway of doxorubicin-induced apoptosis in cancer cells.

G cluster_0 Drug Delivery cluster_1 Cellular Action cluster_2 Apoptotic Cascade liposome Doxorubicin-Loaded Targeted Liposome internalization Receptor-Mediated Endocytosis liposome->internalization release Endosomal Escape & Doxorubicin Release internalization->release dox Doxorubicin release->dox dna DNA Intercalation & Topoisomerase II Inhibition dox->dna ros Reactive Oxygen Species (ROS) Generation dox->ros damage DNA Damage dna->damage cytochrome_c Cytochrome c Release from Mitochondria ros->cytochrome_c p53 p53 Activation damage->p53 bax Bax Upregulation p53->bax bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Doxorubicin-induced apoptosis pathway.

Conclusion

A thorough understanding of the solubility and stability of Cholesterol-PEG-NHS MW 1000 is fundamental for the rational design and successful development of advanced drug delivery systems. Its solubility in a variety of organic and aqueous solvents provides flexibility in formulation, while careful consideration of the pH-dependent stability of the NHS ester is crucial for efficient conjugation of targeting moieties. The protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists working to harness the potential of this versatile polymer in creating next-generation nanomedicines.

References

Methodological & Application

Application Notes and Protocols for Cholesterol-PEG-NHS MW 1000 Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of targeted liposomes using Cholesterol-PEG-NHS MW 1000. This document covers the preparation of basic liposomes, active and passive drug loading, surface functionalization for targeted delivery, and characterization methods.

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. The incorporation of Polyethylene Glycol (PEG) chains, anchored to the liposome bilayer via molecules like cholesterol, sterically stabilizes the nanoparticles, prolonging their circulation time in the bloodstream. The addition of a terminal N-hydroxysuccinimide (NHS) ester group on the PEG chain allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, that contain primary amine groups. This enables the development of actively targeted drug delivery systems that can selectively accumulate at the site of disease, enhancing therapeutic efficacy and reducing off-target toxicity. Cholesterol-PEG-NHS with a molecular weight of 1000 (1kDa) provides a balance of hydrophilicity and a reactive terminus for conjugation.[1]

Materials and Equipment

Lipids and Reagents
  • Main structural phospholipid (e.g., DSPC, DPPC, or Soy PC)

  • Cholesterol

  • Cholesterol-PEG-NHS, MW 1000

  • Organic solvent (e.g., Chloroform, or a mixture of Chloroform and Methanol)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES-buffered saline (HBS))

  • Ammonium sulfate solution (for active loading)

  • Drug to be encapsulated (e.g., Doxorubicin, Paclitaxel)

  • Targeting ligand with a primary amine group (e.g., antibody, peptide)

  • Quenching buffer (e.g., Tris-HCl, Glycine solution)

Equipment
  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes of various pore sizes (e.g., 400 nm, 200 nm, 100 nm)

  • Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

  • High-Performance Liquid Chromatography (HPLC) system

  • Spectrophotometer (UV-Vis or fluorescence)

  • Dialysis tubing or cassettes

Experimental Protocols

Protocol 1: Preparation of Basic PEGylated Liposomes via Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary phospholipid (e.g., DSPC), cholesterol, and Cholesterol-PEG-NHS in a suitable organic solvent (e.g., chloroform). A common molar ratio is 55:40:5 (Phospholipid:Cholesterol:Cholesterol-PEG-NHS).

    • The solvent is then removed under reduced pressure using a rotary evaporator at a temperature above the phase transition temperature (Tc) of the lipid. This results in the formation of a thin, uniform lipid film on the inner surface of theflask.

    • To ensure complete removal of the organic solvent, the flask can be placed under high vacuum for several hours or overnight.

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid's Tc. This process leads to the spontaneous formation of Multilamellar Vesicles (MLVs). The volume of the hydration buffer will determine the final lipid concentration.

  • Size Reduction by Extrusion:

    • To obtain Small Unilamellar Vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • The liposome suspension is passed through polycarbonate membranes with sequentially smaller pore sizes (e.g., starting with 400 nm, then 200 nm, and finally 100 nm).

    • The extrusion should be performed at a temperature above the Tc of the lipids. Typically, 10-20 passes through the final membrane are sufficient to achieve a homogenous population of liposomes.

Protocol 2: Drug Loading into Liposomes

This method is suitable for weakly amphipathic basic drugs like doxorubicin.[2][3][4][5][6]

Methodology:

  • Liposome Preparation with Ammonium Sulfate:

    • Prepare liposomes as described in Protocol 3.1 , but use a 250 mM ammonium sulfate solution (pH 5.5-6.5) as the hydration buffer.

  • Creation of the Gradient:

    • Remove the external ammonium sulfate by dialysis or size-exclusion chromatography against a buffer that does not contain ammonium sulfate (e.g., sucrose/histidine buffer, pH 6.5). This creates a concentration gradient of ammonium ions across the liposome membrane.

  • Drug Loading:

    • Add the doxorubicin solution to the purified liposome suspension.

    • Incubate the mixture at a temperature above the lipid's Tc (e.g., 60°C) for a specified period (e.g., 30-60 minutes). The uncharged doxorubicin will diffuse into the liposomes, where it becomes protonated by the ammonium ions and precipitates as a sulfate salt, effectively trapping it inside.

  • Purification:

    • Remove any unencapsulated doxorubicin by size-exclusion chromatography or dialysis.

This method is suitable for hydrophobic drugs like paclitaxel, which can be incorporated directly into the lipid bilayer.[7][8][9][10][11]

Methodology:

  • Co-dissolution of Drug and Lipids:

    • In the first step of Protocol 3.1 , dissolve paclitaxel along with the lipids (e.g., DSPC, cholesterol, and Cholesterol-PEG-NHS) in the organic solvent. The drug-to-lipid ratio can be varied to optimize loading.

  • Liposome Formation:

    • Proceed with the thin-film hydration and extrusion steps as described in Protocol 3.1 . The hydrophobic drug will be entrapped within the lipid bilayer during the self-assembly process.

  • Purification:

    • Remove any unencapsulated, precipitated drug by centrifugation or size-exclusion chromatography.

Protocol 3: Conjugation of Targeting Ligands to NHS-Ester Functionalized Liposomes

This protocol describes the covalent attachment of an amine-containing targeting ligand (e.g., an antibody) to the surface of the prepared PEGylated liposomes.

Methodology:

  • Liposome Preparation:

    • Prepare drug-loaded liposomes containing Cholesterol-PEG-NHS MW 1000 according to Protocols 3.1 and 3.2 .

  • Conjugation Reaction:

    • Add the targeting ligand (e.g., antibody) solution to the liposome suspension. The reaction should be performed in an amine-free buffer (e.g., PBS, pH 7.4-8.0). The molar ratio of the ligand to the reactive PEG-lipid should be optimized.

    • Incubate the mixture for several hours at room temperature or overnight at 4°C with gentle mixing. The NHS ester will react with the primary amine groups on the ligand to form a stable amide bond.

  • Quenching:

    • Add a quenching buffer (e.g., 100 mM Tris-HCl or glycine) to the reaction mixture to deactivate any unreacted NHS esters.

  • Purification:

    • Remove the unconjugated ligand and quenching reagents by size-exclusion chromatography or dialysis.

Characterization of Liposomes

The physicochemical properties of the formulated liposomes should be thoroughly characterized to ensure quality and reproducibility.

ParameterMethodTypical Values/Observations
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 80-200 nm; PDI: < 0.2 for a homogenous population.
Zeta Potential Electrophoretic Light Scattering-10 to -30 mV for negatively charged or neutral lipids. Values close to zero may indicate potential for aggregation.
Morphology Transmission Electron Microscopy (TEM)Spherical vesicles, unilamellar structure.
Encapsulation Efficiency (%EE) Spectrophotometry or HPLC%EE = [(Drug_total - Drug_free) / Drug_total] x 100. Varies with drug and loading method, typically >80% for active loading.
Ligand Conjugation Efficiency Protein quantification assays (e.g., BCA, Bradford) or HPLCDetermined by measuring the amount of protein associated with the liposomes after purification.

Data Presentation: Influence of Formulation Parameters on Liposome Characteristics

The following tables summarize expected trends in liposome characteristics based on changes in formulation parameters.

Table 1: Effect of Lipid Composition on Liposome Properties

Phospholipid:Cholesterol:PEG-Lipid (molar ratio)Average Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
55:40:5~120< 0.15-15High
65:30:5~110< 0.15-18Moderate-High
55:40:10~130< 0.20-12High

Note: Increasing cholesterol content generally increases bilayer rigidity and can affect drug retention.[12] Higher PEG-lipid content can lead to slightly larger particles.

Table 2: Effect of Extrusion Pore Size on Liposome Size

Final Membrane Pore Size (nm)Average Liposome Size (nm)PDI
400> 300> 0.3
200~180-220< 0.2
100~100-130< 0.15

Note: The final liposome size is typically slightly larger than the membrane pore size used for extrusion.

Visualizations

Experimental Workflow

Liposome_Formulation_Workflow cluster_prep Liposome Preparation cluster_loading Drug Loading cluster_targeting Targeting cluster_char Characterization A Lipid Dissolution (Phospholipid, Cholesterol, Chol-PEG-NHS) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Extrusion (Size Reduction) C->D E Active Loading (e.g., Doxorubicin) D->E F Passive Loading (e.g., Paclitaxel) D->F G Ligand Conjugation (e.g., Antibody) E->G F->G H Purification G->H I DLS (Size, PDI) H->I J Zeta Potential H->J K TEM (Morphology) H->K L Encapsulation Efficiency H->L

Caption: Workflow for targeted liposome formulation.

Targeted Drug Delivery to a Cancer Cell via VEGFR Signaling

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space liposome Anti-VEGFR2 Immunoliposome receptor VEGFR2 liposome->receptor Binding vegf VEGF vegf->receptor Blocked by Antibody pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->pathway Activation endocytosis Receptor-Mediated Endocytosis receptor->endocytosis effect Therapeutic Effect (e.g., Apoptosis) pathway->effect drug_release Drug Release from Liposome endocytosis->drug_release drug_release->effect

Caption: Targeted liposome inhibiting VEGFR2 signaling.[13][14][15][16][17]

References

Application Notes and Protocols for Peptide Conjugation to Cholesterol-PEG-NHS (MW 1000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-conjugated peptides are of significant interest in drug delivery and development due to their ability to enhance cellular uptake and improve pharmacokinetic profiles. The cholesterol moiety facilitates interaction with cell membranes, often leading to internalization via lipid raft-mediated endocytosis.[1][2][3] The polyethylene glycol (PEG) linker, in this case with a molecular weight of 1000 Da, provides a flexible spacer between the peptide and the cholesterol anchor, improving solubility and reducing steric hindrance.

This document provides detailed protocols for the conjugation of a peptide to a Cholesterol-PEG-N-hydroxysuccinimide (NHS) linker. The NHS ester chemistry targets primary amines on the peptide, such as the N-terminus or the side chain of lysine residues, to form a stable amide bond.[4][5]

Chemical Reaction and Mechanism

The conjugation reaction involves the nucleophilic attack of a primary amine on the peptide with the NHS ester of the Cholesterol-PEG linker. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_product Product Chol_PEG_NHS Cholesterol-PEG-NHS (MW 1000) Conjugate Cholesterol-PEG-Peptide Conjugate Chol_PEG_NHS->Conjugate Reaction Peptide Peptide with Primary Amine (-NH2) Peptide->Conjugate NHS N-hydroxysuccinimide (byproduct) Conjugate->NHS

Figure 1: Chemical reaction scheme for the conjugation of a peptide to Cholesterol-PEG-NHS.

Experimental Protocols

Materials and Equipment

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • Cholesterol-PEG-NHS, MW 1000

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5[4]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification Supplies:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Characterization Instruments:

    • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

    • NMR Spectrometer

Equipment:

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Lyophilizer (freeze-dryer)

  • Centrifuge

  • Vortex mixer

Step-by-Step Conjugation Protocol

G start Start dissolve_peptide 1. Dissolve Peptide in Reaction Buffer (pH 8.0-8.5) start->dissolve_peptide dissolve_chol 2. Dissolve Cholesterol-PEG-NHS in DMF or DMSO dissolve_peptide->dissolve_chol add_chol 3. Add Cholesterol-PEG-NHS Solution to Peptide Solution dissolve_chol->add_chol react 4. React for 1-4 hours at Room Temperature add_chol->react quench 5. Quench Reaction (e.g., with Tris-HCl) react->quench purify 6. Purify Conjugate (RP-HPLC or SPE) quench->purify characterize 7. Characterize Conjugate (MS, NMR) purify->characterize lyophilize 8. Lyophilize and Store at -20°C or -80°C characterize->lyophilize end End lyophilize->end

Figure 2: Experimental workflow for peptide conjugation to Cholesterol-PEG-NHS.

  • Peptide Solution Preparation:

    • Dissolve the peptide in the reaction buffer (0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5) to a final concentration of 1-10 mg/mL.[6]

    • Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of a co-solvent like DMF or DMSO can be added, not exceeding 10% of the total volume.[7]

  • Cholesterol-PEG-NHS Solution Preparation:

    • Immediately before use, dissolve the Cholesterol-PEG-NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7] The NHS ester is susceptible to hydrolysis, so prepare this solution fresh.[5]

  • Conjugation Reaction:

    • While gently stirring the peptide solution, add the Cholesterol-PEG-NHS solution dropwise.

    • A molar excess of the Cholesterol-PEG-NHS is typically used to drive the reaction. A starting point is a 5-20 fold molar excess relative to the peptide.[7] The optimal ratio may need to be determined empirically.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[8] The reaction progress can be monitored by RP-HPLC.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted NHS esters, add a quenching reagent such as 1 M Tris-HCl or 1 M Glycine to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

Purification Protocol

Purification is crucial to remove unreacted peptide, Cholesterol-PEG-NHS, and the NHS byproduct.

RP-HPLC Purification:

  • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute the conjugate using a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient might be 5-95% B over 30-60 minutes.

  • Monitor the elution profile at 220 nm and 280 nm (if the peptide contains aromatic residues).

  • Collect the fractions corresponding to the conjugated product. The conjugate will have a longer retention time than the unconjugated peptide due to the hydrophobicity of the cholesterol moiety.

  • Confirm the identity of the collected fractions by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product as a powder.

Solid-Phase Extraction (SPE) Purification: For some conjugates, SPE can be a faster purification method.[9]

  • Condition a C18 SPE cartridge with acetonitrile followed by equilibration with water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with water to remove the unreacted peptide and other hydrophilic impurities.

  • Elute the conjugate with an increasing concentration of acetonitrile in water.[9]

  • Analyze the eluted fractions by HPLC and/or mass spectrometry to identify the pure product.

  • Pool the pure fractions and lyophilize.

Characterization
  • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the molecular weight of the final conjugate. The expected mass will be the sum of the peptide mass and the mass of the Cholesterol-PEG moiety (approximately 1386.5 g/mol for Cholesterol-PEG1000).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR techniques can be used to confirm the structure of the conjugate and verify the formation of the amide bond.[9][10]

Quantitative Data Summary

ParameterRecommended RangeReference
Reaction pH 8.0 - 8.5[4]
Reaction Time 1 - 4 hours at RT or overnight at 4°C[8]
Molar Excess of Cholesterol-PEG-NHS 5 - 20 fold[7]
Peptide Concentration 1 - 10 mg/mL[6]
Purification Yield (Example) 35-73%[9]
Purity (Post-Purification) >95% (as determined by HPLC)[9][11]

Cellular Uptake Pathway: Lipid Raft-Mediated Endocytosis

Cholesterol-conjugated molecules have a high affinity for the cholesterol-rich domains of the plasma membrane known as lipid rafts.[1][3] This interaction can trigger cellular uptake through a clathrin-independent mechanism called lipid raft-mediated endocytosis.

G start Cholesterol-PEG-Peptide in Extracellular Space bind 1. Binding to Lipid Raft on Plasma Membrane start->bind invagination 2. Membrane Invagination bind->invagination vesicle 3. Formation of Endocytic Vesicle (e.g., Caveolae) invagination->vesicle endosome 4. Trafficking to Early Endosome vesicle->endosome release 5. Endosomal Escape (pH-dependent for some peptides) endosome->release target 6. Cytosolic Delivery to Target release->target

References

Application Notes and Protocols for Antibody Labeling with Cholesterol-PEG-NHS MW 1000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-PEG-NHS with a molecular weight of 1000 Da is a heterobifunctional crosslinker used to conjugate antibodies and other amine-containing molecules to lipid-based delivery systems. This reagent features a cholesterol moiety that acts as a hydrophobic anchor for insertion into lipid bilayers, a polyethylene glycol (PEG) spacer that enhances solubility and reduces non-specific interactions, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on antibodies to form stable amide bonds.[1][2][3] This modification is particularly useful for developing targeted drug delivery vehicles, such as immunoliposomes, where the antibody directs the carrier to specific cells or tissues.[2][4]

These application notes provide a comprehensive guide to labeling antibodies with Cholesterol-PEG-NHS MW 1000, including detailed protocols, data presentation, and troubleshooting.

Product Information

PropertyValue
Full Name Cholesterol-polyethylene glycol-N-hydroxysuccinimide ester
Molecular Weight (PEG) ~1000 Da
Reactive Group N-hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH2)
Solubility Soluble in organic solvents like DMSO and DMF; forms micelles in aqueous solutions.[3][5]
Storage Store at -20°C in a desiccated environment.[4]

Experimental Protocols

Protocol 1: Antibody Preparation

Objective: To prepare the antibody for conjugation by removing interfering substances.

Materials:

  • Antibody of interest

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Desalting columns or dialysis equipment

  • Spectrophotometer

Procedure:

  • Buffer Exchange: If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), it is crucial to exchange the buffer to an amine-free buffer like PBS at pH 7.4. This can be achieved using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS. Higher concentrations generally lead to more efficient labeling.

  • Purity Check: Measure the absorbance at 280 nm (A280) to determine the antibody concentration. Ensure the antibody is of high purity.

Protocol 2: Antibody Conjugation with Cholesterol-PEG-NHS MW 1000

Objective: To covalently link Cholesterol-PEG-NHS to the antibody.

Materials:

  • Prepared antibody solution (from Protocol 1)

  • Cholesterol-PEG-NHS MW 1000

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Reaction tubes

Procedure:

  • Reagent Preparation: Immediately before use, dissolve Cholesterol-PEG-NHS MW 1000 in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Molar Ratio Calculation: Determine the desired molar excess of Cholesterol-PEG-NHS to the antibody. A starting point of a 10- to 20-fold molar excess is recommended. The optimal ratio should be determined empirically for each antibody.

  • Reaction Setup:

    • Add the calculated volume of the Cholesterol-PEG-NHS stock solution to the antibody solution in the reaction buffer.

    • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Gentle mixing during incubation can improve conjugation efficiency.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS esters. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Cholesterol-PEG Conjugate

Objective: To remove unreacted Cholesterol-PEG-NHS and quenching reagents.

Materials:

  • Quenched reaction mixture (from Protocol 2)

  • Desalting columns (e.g., Sephadex G-25) or dialysis cassettes (10-14 kDa MWCO)

  • PBS, pH 7.4

Procedure:

  • Size-Exclusion Chromatography:

    • Equilibrate a desalting column with PBS.

    • Apply the quenched reaction mixture to the column.

    • Collect the fractions containing the purified antibody conjugate, which will elute first.

  • Dialysis:

    • Transfer the quenched reaction mixture to a dialysis cassette.

    • Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.

Protocol 4: Characterization of the Antibody-Cholesterol-PEG Conjugate

Objective: To determine the degree of labeling and confirm the integrity and activity of the conjugate.

Methods:

  • Degree of Labeling (DOL) Determination:

    • The DOL, or the number of Cholesterol-PEG molecules per antibody, can be estimated using MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugated antibody to the unconjugated antibody.

  • Purity Analysis:

    • SDS-PAGE can be used to visualize the increase in molecular weight and assess the purity of the conjugate.

  • Functional Activity Assay:

    • An enzyme-linked immunosorbent assay (ELISA) or a cell-based binding assay should be performed to confirm that the conjugation process has not significantly compromised the antigen-binding affinity of the antibody.

Data Presentation

The following tables summarize typical expected outcomes for antibody labeling with Cholesterol-PEG-NHS. Actual results may vary depending on the specific antibody and reaction conditions.

Table 1: Recommended Molar Ratios and Expected Degree of Labeling

Molar Ratio (Cholesterol-PEG-NHS : Antibody)Expected Degree of Labeling (DOL)
5:11 - 3
10:13 - 5
20:14 - 8

Table 2: Troubleshooting Guide for Antibody Labeling

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Presence of amine-containing buffers. - Hydrolysis of NHS ester. - Insufficient molar excess of labeling reagent. - Low antibody concentration.- Perform buffer exchange into an amine-free buffer. - Prepare fresh Cholesterol-PEG-NHS solution immediately before use. - Increase the molar ratio of Cholesterol-PEG-NHS to antibody. - Increase the antibody concentration.
Antibody Precipitation - High concentration of organic solvent. - Over-labeling of the antibody.- Keep the final organic solvent concentration below 10%. - Reduce the molar excess of the labeling reagent.
Loss of Antibody Activity - Labeling of critical amine residues in the antigen-binding site.- Reduce the molar excess of the labeling reagent to decrease the DOL. - Optimize the reaction pH to favor labeling of more accessible amines.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization A Start with Antibody Solution B Buffer Exchange (Amine-free Buffer) A->B C Concentration Adjustment B->C E Mix Antibody and Cholesterol-PEG-NHS C->E D Prepare Cholesterol- PEG-NHS Solution D->E F Incubate E->F G Quench Reaction F->G H Purify Conjugate (Desalting/Dialysis) G->H I Determine Degree of Labeling (DOL) H->I J Assess Purity (SDS-PAGE) H->J K Confirm Activity (ELISA/Binding Assay) H->K

Caption: Experimental workflow for antibody labeling with Cholesterol-PEG-NHS.

Conjugation Reaction and Liposome Insertion

conjugation_and_insertion cluster_reaction Conjugation Reaction cluster_insertion Insertion into Liposome Antibody Antibody (-NH2) Conjugate Antibody-PEG-Cholesterol (Stable Amide Bond) Antibody->Conjugate pH 8.0-8.5 CholPEG Cholesterol-PEG-NHS CholPEG->Conjugate Liposome Lipid Bilayer TargetedLiposome Targeted Immunoliposome Liposome->TargetedLiposome Conjugate_node Antibody-PEG- Cholesterol Conjugate_node->TargetedLiposome Hydrophobic Interaction

Caption: Cholesterol-PEG-NHS conjugation and subsequent liposome insertion.

References

Application Notes and Protocols for Targeted Drug Delivery Using Cholesterol-PEG-NHS MW 1000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Cholesterol-polyethylene glycol-N-hydroxysuccinimide (Cholesterol-PEG-NHS) with a molecular weight of 1000 Da in the development of targeted drug delivery systems. This versatile amphiphilic polymer is instrumental in the formulation of stealth nanoparticles, such as liposomes and micelles, designed to enhance therapeutic efficacy and minimize off-target effects.

Introduction to Cholesterol-PEG-NHS MW 1000

Cholesterol-PEG-NHS MW 1000 is a key reagent in the field of nanomedicine, combining the unique properties of cholesterol, polyethylene glycol (PEG), and an N-hydroxysuccinimide (NHS) ester.[1][2] The cholesterol moiety serves as a robust lipid anchor, readily incorporating into the lipid bilayer of nanoparticles. The PEG 1000 linker acts as a hydrophilic spacer, creating a "stealth" shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[3][4] The terminal NHS ester provides a reactive site for the covalent conjugation of amine-containing targeting ligands, such as antibodies, peptides, or aptamers, enabling active targeting to specific cells or tissues.[1][5]

Physicochemical Properties and Characterization

The successful formulation of a targeted drug delivery system relies on the careful control of its physicochemical properties. The inclusion of Cholesterol-PEG-NHS MW 1000 influences these characteristics.

Table 1: Physicochemical Characterization of Nanoparticles Formulated with Cholesterol-PEG-NHS MW 1000 (Typical Values)

ParameterTypical Value RangeSignificance
Particle Size (Hydrodynamic Diameter) 80 - 200 nmInfluences circulation half-life, biodistribution, and cellular uptake.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution, crucial for reproducibility.
Zeta Potential -10 mV to -30 mVRepresents the surface charge of the nanoparticles, affecting stability and interaction with biological membranes.
Drug Encapsulation Efficiency (%) 50 - 90%The percentage of the initial drug that is successfully encapsulated within the nanoparticles.
Drug Loading Capacity (%) 1 - 10%The weight percentage of the drug relative to the total weight of the nanoparticle.

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation, characterization, and functionalization of targeted nanoparticles using Cholesterol-PEG-NHS MW 1000.

Protocol for Formulation of Targeted Liposomes

This protocol describes the preparation of targeted liposomes using the thin-film hydration method.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Cholesterol-PEG-NHS MW 1000

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Targeting ligand with a primary amine group (e.g., antibody, peptide)

  • Chloroform and Methanol

  • Hydration buffer (e.g., PBS, HEPES)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Lipid Film Formation:

    • Dissolve phospholipids, cholesterol, and Cholesterol-PEG-NHS MW 1000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5 (Phospholipid:Cholesterol:Cholesterol-PEG-NHS).

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated.

    • Vortex the flask until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).

    • For size reduction and formation of unilamellar vesicles (LUVs), subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated drug by dialysis against the hydration buffer or by size exclusion chromatography.

  • Conjugation of Targeting Ligand:

    • Add the amine-containing targeting ligand to the purified liposome suspension. The molar ratio of ligand to Cholesterol-PEG-NHS will depend on the specific ligand and desired targeting density.

    • Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring to allow the NHS ester to react with the primary amines on the ligand, forming a stable amide bond.

    • Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

  • Final Purification:

    • Remove the unconjugated ligand by dialysis or size exclusion chromatography.

    • Store the final targeted liposome formulation at 4°C.

Protocol for Characterization of Targeted Liposomes

1. Particle Size and Zeta Potential:

  • Dilute the liposome suspension in the hydration buffer.
  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
  • Measure the zeta potential using Laser Doppler Velocimetry.

2. Drug Encapsulation Efficiency and Loading Capacity:

  • Lyse a known amount of the purified liposome suspension using a suitable solvent (e.g., methanol or a detergent solution).
  • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy).
  • Calculate the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:
  • EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
  • LC% = (Amount of encapsulated drug / Total weight of liposomes) x 100

Protocol for In Vitro Drug Release Study

This protocol assesses the release of the encapsulated drug from the liposomes over time.

Materials:

  • Targeted liposome formulation

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis tubing (MWCO appropriate to retain liposomes but allow free drug to pass)

Procedure:

  • Place a known volume of the liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release buffer, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug released into the buffer using a suitable analytical method.

  • Plot the cumulative drug release as a function of time.

Protocol for In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol evaluates the targeting efficiency and therapeutic efficacy of the formulated liposomes.

Materials:

  • Targeted liposome formulation

  • Non-targeted liposomes (control)

  • Free drug (control)

  • Target cancer cell line (overexpressing the receptor for the targeting ligand)

  • Control cell line (low or no expression of the receptor)

  • Cell culture medium and supplements

  • MTT or other viability assay reagent

  • Fluorescently labeled liposomes (for uptake studies)

  • Fluorescence microscope or flow cytometer

Procedure for Cellular Uptake:

  • Seed the target and control cells in appropriate culture plates.

  • Incubate the cells with fluorescently labeled targeted and non-targeted liposomes for a specific period.

  • Wash the cells to remove non-internalized liposomes.

  • Visualize and quantify the cellular uptake using fluorescence microscopy or flow cytometry.

Procedure for Cytotoxicity Assay:

  • Seed the cells in 96-well plates.

  • Treat the cells with serial dilutions of the targeted liposomes, non-targeted liposomes, and free drug.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Assess cell viability using an MTT assay or similar method.

  • Calculate the IC50 values (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A 1. Lipid Film Hydration B 2. Sonication/Extrusion A->B C 3. Drug Encapsulation B->C D 4. Ligand Conjugation (via Cholesterol-PEG-NHS) C->D E 5. Purification D->E F Size & Zeta Potential E->F G Drug Loading & Release E->G H Cellular Uptake E->H I Cytotoxicity E->I

Caption: Experimental workflow for targeted nanoparticle development.

targeting_mechanism cluster_nanoparticle Targeted Nanoparticle cluster_cell Target Cell NP Drug-Loaded Core PEG PEG Shield NP->PEG Ligand Targeting Ligand PEG->Ligand Receptor Receptor Ligand->Receptor Binding Cell Cell Membrane Receptor->Cell Internalization (Endocytosis)

Caption: Mechanism of active targeting via ligand-receptor interaction.

signaling_pathway NP Targeted Nanoparticle Endosome Endosome NP->Endosome Endocytosis DrugRelease Drug Release (Low pH) Endosome->DrugRelease Cytoplasm Cytoplasm DrugRelease->Cytoplasm Target Intracellular Target (e.g., DNA, Mitochondria) Cytoplasm->Target Drug Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

References

Application Notes and Protocols for Cholesterol-PEG-NHS MW 1000 in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-polyethylene glycol-N-hydroxysuccinimide with a molecular weight of 1000 Da (Cholesterol-PEG-NHS MW 1000) is a heterobifunctional linker at the forefront of nanoparticle-based cancer therapy.[1][2] This amphiphilic molecule is instrumental in the design of advanced drug delivery systems, including liposomes and micelles.[1][2][3] Its unique structure comprises a cholesterol anchor for integration into lipid bilayers, a 1000 Da polyethylene glycol (PEG) spacer that provides a hydrophilic shield to evade the immune system and prolong circulation time, and a terminal N-hydroxysuccinimide (NHS) ester for covalent conjugation of targeting ligands such as antibodies and peptides.[1][3] This combination of features allows for the development of "stealth" nanoparticles that can be actively targeted to tumor sites, enhancing drug accumulation and minimizing off-target toxicity.

Core Applications in Cancer Research

1. Long-Circulating Drug Delivery Systems: The PEGylation of nanoparticles, such as liposomes, with Cholesterol-PEG significantly extends their half-life in the bloodstream. This "stealth" characteristic is achieved by reducing opsonization and clearance by the reticuloendothelial system (RES). The prolonged circulation allows for greater accumulation of the drug-loaded nanoparticles in tumor tissues through the enhanced permeability and retention (EPR) effect.

2. Actively Targeted Cancer Therapy: The NHS ester of the Cholesterol-PEG-NHS linker enables the straightforward conjugation of targeting moieties, such as monoclonal antibodies (e.g., anti-HER2) or peptides, to the surface of nanoparticles. This active targeting strategy enhances the specific delivery of cytotoxic agents to cancer cells that overexpress the corresponding receptors, thereby increasing therapeutic efficacy and reducing systemic side effects.[4][5]

3. Formulation of Polymeric Micelles: Cholesterol-PEG-NHS can be used in the formulation of polymeric micelles for the encapsulation of poorly water-soluble anticancer drugs like paclitaxel. These micelles self-assemble in aqueous environments, forming a core-shell structure where the hydrophobic cholesterol anchors within the core, encapsulating the drug, while the hydrophilic PEG forms the outer shell, ensuring stability and biocompatibility.

Data Presentation: Physicochemical and Pharmacokinetic Properties

A summary of typical physicochemical and pharmacokinetic parameters for nanoparticles formulated using Cholesterol-PEG derivatives is presented below. These values are representative and can vary based on the specific lipid composition, drug loaded, and targeting ligand.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle TypeDrug LoadedAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LiposomesDoxorubicin101 ± 14< 0.2+5.63 ± 0.46~93
MicellesPaclitaxel~100< 0.2Negative~90
Polymeric Nanoparticlesß-elemene83.31 ± 0.180.279 ± 0.004-21.4 ± 1.0695.53 ± 1.71

Data is compiled from various studies and represents typical values.

Table 2: In Vivo Pharmacokinetic Parameters of PEGylated Nanoparticles

FormulationHalf-life (t½)Area Under the Curve (AUC)Clearance (CL)
PEGylated ß-elemene Liposomes1.62-fold increase vs. free drug1.76-fold increase vs. free drug1.75-fold decrease vs. free drug
PEGylated Liposomes (Camptothecin)Significantly increased vs. free drugSignificantly increased vs. free drug7.57 mL/min/kg
Large Unilamellar Liposomes (DSPC/CH/DSPE-PEG2000)> 24 hoursNot specifiedSlow

Data is compiled from various studies and represents typical values.[6][7][8]

Experimental Protocols

Protocol 1: Formulation of Doxorubicin-Loaded Liposomes

This protocol describes the preparation of doxorubicin-loaded liposomes using the thin-film hydration method followed by remote loading.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol (CH)

  • Cholesterol-PEG-NHS MW 1000

  • Doxorubicin HCl

  • Chloroform and Methanol

  • Ammonium sulfate solution (250 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-50 column

Procedure:

  • Lipid Film Formation:

    • Dissolve HSPC, cholesterol, and Cholesterol-PEG-NHS in a molar ratio of approximately 55:40:5 in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at 60°C to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing at 65°C for 30 minutes. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a pore size of 100 nm using a high-pressure extruder. Repeat the extrusion process 10-15 times.

  • Doxorubicin Loading (Remote Loading):

    • Remove the external ammonium sulfate from the liposome suspension by size exclusion chromatography using a Sephadex G-50 column equilibrated with PBS (pH 7.4).

    • Add doxorubicin HCl solution to the purified liposomes at a drug-to-lipid ratio of 1:10 (w/w).

    • Incubate the mixture at 60°C for 1 hour to facilitate the loading of doxorubicin into the liposomes, driven by the ammonium sulfate gradient.

  • Purification and Characterization:

    • Remove unencapsulated doxorubicin using a Sephadex G-50 column.

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the liposomes from the unencapsulated drug and quantifying the doxorubicin in the liposomal fraction.

Protocol 2: Formulation of Paclitaxel-Loaded Polymeric Micelles

This protocol outlines the preparation of paclitaxel-loaded micelles using a solvent evaporation method.

Materials:

  • Cholesterol-PEG-NHS MW 1000

  • Paclitaxel

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolution of Components:

    • Dissolve Cholesterol-PEG-NHS MW 1000 and paclitaxel in ethanol.

  • Micelle Formation:

    • Slowly inject the ethanolic solution into a stirred aqueous phase (PBS, pH 7.4). The hydrophobic paclitaxel will be encapsulated within the core of the self-assembling micelles.

  • Solvent Removal and Purification:

    • Remove the ethanol by dialysis against PBS overnight.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the micelles by DLS.

    • Measure the drug loading content and encapsulation efficiency by disrupting the micelles with a suitable solvent and quantifying the paclitaxel concentration using HPLC.

Protocol 3: Conjugation of Targeting Ligand (e.g., Anti-HER2 Antibody)

This protocol describes the conjugation of an antibody to the surface of NHS-functionalized liposomes.

Materials:

  • Doxorubicin-loaded liposomes containing Cholesterol-PEG-NHS

  • Anti-HER2 monoclonal antibody

  • Reaction buffer (e.g., HEPES or PBS, pH 8.0-8.5)

  • Quenching solution (e.g., Tris or glycine buffer)

  • Size exclusion chromatography column

Procedure:

  • Antibody Preparation:

    • If necessary, desalt the antibody into the reaction buffer.

  • Conjugation Reaction:

    • Add the anti-HER2 antibody to the liposome suspension at a desired molar ratio (e.g., 10-20 antibodies per liposome).

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. The NHS ester on the liposome surface will react with the primary amines on the antibody to form a stable amide bond.

  • Quenching:

    • Add a quenching solution to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Remove unconjugated antibodies by size exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation of the antibody to the liposomes using techniques such as SDS-PAGE or ELISA.

Visualizations

Experimental Workflow: Targeted Liposome Preparation

G cluster_0 Liposome Formulation cluster_1 Surface Functionalization A Lipid Film Hydration B Extrusion A->B C Drug Loading (Doxorubicin) B->C D NHS-Ester Activation C->D PEG-NHS Liposomes E Antibody Conjugation (anti-HER2) D->E F Purification E->F G In Vitro / In Vivo Studies F->G Targeted Liposomes

Caption: Workflow for preparing targeted liposomes.

Signaling Pathway: HER2-Targeted Doxorubicin-Liposome Induced Apoptosis

G cluster_cell HER2+ Cancer Cell HER2 HER2 Receptor Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis Lysosome Endosome/Lysosome Endocytosis->Lysosome Dox_Release Doxorubicin Release Lysosome->Dox_Release Nucleus Nucleus Dox_Release->Nucleus DNA_Damage DNA Damage Nucleus->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Liposome Anti-HER2-Liposome-Doxorubicin Liposome->HER2 Binding

Caption: Apoptosis induction by HER2-targeted liposomal doxorubicin.

References

Application Notes and Protocols for Nanoparticle Preparation with Cholesterol-PEG-NHS MW 1000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of nanoparticles using Cholesterol-Polyethylene Glycol-N-hydroxysuccinimide (Cholesterol-PEG-NHS) with a PEG molecular weight of 1000 Da. These nanoparticles are versatile platforms for drug delivery, offering enhanced stability, prolonged circulation times, and the potential for targeted delivery through surface functionalization.

Introduction

Cholesterol-PEG-NHS MW 1000 is an amphiphilic polymer that self-assembles in aqueous solutions to form nanoparticles, such as liposomes and micelles. The cholesterol moiety serves as a hydrophobic anchor, readily incorporating into lipid bilayers and enhancing the stability of the nanoparticle structure. The polyethylene glycol (PEG) linker is a hydrophilic polymer that forms a hydrated shell on the nanoparticle surface, providing a "stealth" characteristic that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby extending circulation half-life.

The terminal N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms stable amide bonds with primary amines (-NH2) on proteins, peptides, antibodies, or other targeting ligands. This allows for the straightforward surface functionalization of the nanoparticles for targeted drug delivery to specific cells or tissues.

Applications

Nanoparticles prepared with Cholesterol-PEG-NHS MW 1000 are suitable for a wide range of applications in drug delivery and nanomedicine, including:

  • Targeted Drug Delivery: The NHS ester functionality allows for the conjugation of targeting moieties to direct the nanoparticles to specific cell types, such as cancer cells or immune cells.

  • Gene Delivery: These nanoparticles can be formulated to encapsulate and deliver nucleic acids, such as siRNA or plasmid DNA.

  • Bioimaging: By conjugating fluorescent dyes or imaging agents to the nanoparticle surface, they can be used for in vitro and in vivo tracking and diagnostic applications.

  • Improved Pharmacokinetics: The PEGylated surface of the nanoparticles prolongs their systemic circulation time, leading to improved drug accumulation at the target site.

Experimental Protocols

Two common methods for preparing nanoparticles using Cholesterol-PEG-NHS MW 1000 are the thin-film hydration method for liposomes and the nanoprecipitation method for polymeric nanoparticles.

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This method involves the formation of a thin lipid film containing Cholesterol-PEG-NHS and other lipid components, followed by hydration to form liposomes.

Materials:

  • Cholesterol-PEG-NHS MW 1000

  • Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC, or 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

  • Cholesterol

  • Drug to be encapsulated (lipophilic or hydrophilic)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation:

    • Dissolve Cholesterol-PEG-NHS MW 1000, phospholipids, and cholesterol in the desired molar ratio in an organic solvent in a round-bottom flask. A typical molar ratio for a stable liposomal formulation might be Phospholipid:Cholesterol:Cholesterol-PEG-NHS at 85:10:5.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids.

    • Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the lipid phase transition temperature.

    • If encapsulating a hydrophilic drug, dissolve it in the aqueous buffer before adding it to the lipid film.

    • Allow the film to hydrate for 1-2 hours with intermittent gentle agitation to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be sonicated using a bath sonicator or subjected to extrusion.

    • For extrusion, pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder.

  • Purification:

    • Remove any unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.

Protocol 2: Preparation of Nanoparticles by Nanoprecipitation

This method, also known as the solvent displacement method, is suitable for forming polymeric nanoparticles.

Materials:

  • Cholesterol-PEG-NHS MW 1000

  • Core-forming polymer (e.g., poly(lactic-co-glycolic acid) - PLGA)

  • Drug to be encapsulated

  • Water-miscible organic solvent (e.g., acetone or acetonitrile)

  • Aqueous solution (e.g., deionized water or buffer)

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation:

    • Dissolve Cholesterol-PEG-NHS MW 1000, the core-forming polymer (e.g., PLGA), and the drug in the water-miscible organic solvent.

  • Nanoprecipitation:

    • Place the aqueous solution in a beaker and stir it at a moderate speed using a magnetic stirrer.

    • Slowly inject the organic phase into the stirring aqueous solution. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and lipid to precipitate, forming nanoparticles.

  • Solvent Evaporation and Purification:

    • Allow the nanoparticle suspension to stir for several hours to evaporate the organic solvent.

    • Purify the nanoparticles to remove any unencapsulated drug and residual solvent using dialysis or centrifugal filtration.

Surface Functionalization with Targeting Ligands

The NHS ester on the surface of the prepared nanoparticles can be used to conjugate amine-containing ligands.

Materials:

  • Purified Cholesterol-PEG-NHS nanoparticles

  • Targeting ligand with a primary amine group (e.g., antibody, peptide)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching agent (e.g., Tris or glycine solution)

Procedure:

  • Conjugation Reaction:

    • Add the targeting ligand to the nanoparticle suspension in the reaction buffer. The molar ratio of the ligand to the NHS groups should be optimized for the specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add a quenching agent to the reaction mixture to deactivate any unreacted NHS esters.

  • Purification:

    • Remove the unconjugated ligand and quenching agent by dialysis, size exclusion chromatography, or centrifugation.

Characterization of Nanoparticles

It is essential to characterize the prepared nanoparticles to ensure they meet the desired specifications.

ParameterMethodTypical Values (Representative)
Size and Polydispersity Dynamic Light Scattering (DLS)100 - 200 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering-10 to +10 mV (PEGylated)
Morphology Transmission Electron Microscopy (TEM)Spherical vesicles
Drug Encapsulation Efficiency (%) Spectrophotometry or Chromatography50 - 90%
Drug Loading Content (%) Spectrophotometry or Chromatography1 - 10%

Note: The typical values are representative and can vary depending on the specific formulation and preparation method.

Visualizing Experimental Workflows

Workflow for Liposome Preparation by Thin-Film Hydration

G Workflow for Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Purification & Functionalization a Dissolve Lipids & Drug in Organic Solvent b Rotary Evaporation a->b c Vacuum Drying b->c d Hydration with Aqueous Buffer c->d Hydrate Film e Size Reduction (Extrusion/Sonication) d->e f Purification of Liposomes e->f Purify g Conjugation with Targeting Ligand f->g f->g Functionalize h Final Purification g->h

Caption: Workflow for preparing targeted liposomes using the thin-film hydration method.

Mechanism of NHS Ester Reaction for Surface Functionalization

G NHS Ester Amine Reaction NP Nanoparticle Surface Cholesterol-PEG-NHS ConjugatedNP Targeted Nanoparticle Cholesterol-PEG-NH-CO-R NP:peg->ConjugatedNP:conjugated Reaction Ligand Targeting Ligand R-NH2 Ligand:amine->ConjugatedNP:conjugated NHS_leaving N-hydroxysuccinimide ConjugatedNP->NHS_leaving Byproduct

Caption: Reaction mechanism for conjugating an amine-containing ligand to an NHS-functionalized nanoparticle.

Application Notes and Protocols for Cholesterol-PEG-NHS MW 1000 in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-Polyethylene Glycol-N-Hydroxysuccinimide (Cholesterol-PEG-NHS) with a molecular weight of 1000 Da is a critical component in the formulation of lipid nanoparticles (LNPs) for gene delivery applications. This amphiphilic molecule consists of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive N-Hydroxysuccinimide (NHS) ester group. The cholesterol moiety integrates into the lipid bilayer of the nanoparticle, enhancing its stability and modulating membrane fluidity.[1][2] The PEG chain provides a steric barrier, shielding the nanoparticle from opsonization and clearance by the reticuloendothelial system, thereby prolonging its circulation time in vivo.[3][4] The terminal NHS ester allows for the covalent conjugation of targeting ligands, such as peptides and antibodies, enabling the specific delivery of genetic material to target cells and tissues.[5][6]

These application notes provide a comprehensive overview of the use of Cholesterol-PEG-NHS MW 1000 in the formulation of LNPs for gene delivery, including detailed protocols for nanoparticle synthesis, characterization, and in vitro evaluation.

Data Presentation

The following tables summarize typical quantitative data for LNP formulations incorporating Cholesterol-PEG. While specific data for Cholesterol-PEG-NHS MW 1000 is limited in publicly available literature, the provided data for a generic "Chol-PEG" formulation offers valuable insights into its performance compared to other commonly used PEG-lipids like DSPE-PEG.

Table 1: Nanoparticle Characterization

LNP FormulationMolar Ratio (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Formulation A (with DSPE-PEG)50:10:38.5:1.585.2 ± 3.10.12 ± 0.02-5.3 ± 1.2>90
Formulation B (with Chol-PEG)50:10:38.5:1.592.7 ± 4.50.15 ± 0.03-4.8 ± 1.5>90

Data is representative and compiled from various sources for comparative purposes. Actual results may vary based on the specific lipids, nucleic acid cargo, and formulation process used.

Table 2: In Vitro Transfection Efficiency

LNP FormulationCell LineTransfection Efficiency (Relative Luciferase Units - RLU/mg protein)
Formulation A (with DSPE-PEG)HEK2931.5 x 108
Formulation B (with Chol-PEG)HEK2934.0 x 108
Lipofectamine™ 2000HEK2933.1 x 108

This data suggests that LNPs formulated with Cholesterol-PEG can exhibit higher transfection efficiency compared to those with DSPE-PEG and even commercial transfection reagents.[7]

Table 3: In Vitro Cytotoxicity

LNP FormulationCell LineCell Viability (%) at 24h
Untreated ControlHEK293100
Formulation A (with DSPE-PEG)HEK293>90
Formulation B (with Chol-PEG)HEK293>90

Cytotoxicity of LNP formulations is generally low, making them suitable for in vitro and in vivo applications.[8]

Experimental Protocols

LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) solution in ethanol (10 mg/mL)

  • Helper lipid (e.g., DSPC) solution in ethanol (10 mg/mL)

  • Cholesterol solution in ethanol (10 mg/mL)

  • Cholesterol-PEG-NHS MW 1000 solution in ethanol (10 mg/mL)

  • mRNA (e.g., encoding Luciferase) in 50 mM citrate buffer (pH 4.0)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and Cholesterol-PEG-NHS MW 1000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase containing the mRNA in citrate buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the flow rates of the syringe pumps to achieve a desired flow rate ratio (e.g., 3:1 aqueous to organic).

  • Initiate the mixing process to allow for the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Sterilize the LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

Cell Culture and In Vitro Transfection

This protocol details the procedure for transfecting mammalian cells with the formulated LNPs.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • LNP-mRNA formulation

  • Opti-MEM™ I Reduced Serum Medium

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight at 37°C and 5% CO2.

  • On the day of transfection, dilute the LNP-mRNA formulation in Opti-MEM™ to the desired final concentration of mRNA (e.g., 100 ng/well).

  • Remove the culture medium from the cells and gently add the LNP-mRNA-Opti-MEM™ mixture to each well.

  • Incubate the cells for 4-6 hours at 37°C and 5% CO2.

  • After the incubation period, add complete culture medium (DMEM with 10% FBS) to each well.

  • Incubate the cells for an additional 24-48 hours before assessing transfection efficiency and cytotoxicity.

Luciferase Assay for Transfection Efficiency

This protocol measures the expression of the reporter gene (Luciferase) to quantify transfection efficiency.

Materials:

  • Luciferase Assay Reagent

  • Cell lysis buffer

  • Luminometer

Procedure:

  • After the desired incubation time (24-48 hours post-transfection), remove the culture medium from the 96-well plate.

  • Wash the cells gently with PBS.

  • Add cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • Add the Luciferase Assay Reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luminescence signal to the total protein concentration in each well to determine the relative luciferase units (RLU) per mg of protein.

MTT Assay for Cytotoxicity

This protocol assesses the metabolic activity of cells as an indicator of cell viability after treatment with LNPs.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • After the desired incubation time (24-48 hours post-transfection), add MTT solution to each well of the 96-well plate to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 4 hours at 37°C and 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Visualizations

Experimental Workflow

G cluster_formulation LNP Formulation cluster_invitro In Vitro Evaluation lipid_prep Lipid Preparation (Ionizable, Helper, Cholesterol, Chol-PEG-NHS) mixing Microfluidic Mixing lipid_prep->mixing mrna_prep mRNA Preparation (in Citrate Buffer) mrna_prep->mixing dialysis Dialysis (vs. PBS) mixing->dialysis characterization Nanoparticle Characterization (Size, PDI, Zeta, Encapsulation) dialysis->characterization transfection Transfection with LNPs characterization->transfection cell_culture Cell Seeding cell_culture->transfection incubation Incubation (24-48h) transfection->incubation luciferase Luciferase Assay (Transfection Efficiency) incubation->luciferase mtt MTT Assay (Cytotoxicity) incubation->mtt

Figure 1. Experimental workflow for LNP formulation and in vitro evaluation.
Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp LNP endocytosis Endocytosis lnp->endocytosis 1. Cellular Uptake early_endosome Early Endosome (pH 6.0-6.5) endocytosis->early_endosome 2. Internalization late_endosome Late Endosome / Lysosome (pH 4.5-5.5) early_endosome->late_endosome 3. Maturation protonation Protonation of Ionizable Lipid late_endosome->protonation 4. Acidification membrane_destabilization Endosomal Membrane Destabilization protonation->membrane_destabilization 5. 'Proton Sponge' Effect mrna_release mRNA Release into Cytoplasm membrane_destabilization->mrna_release 6. Endosomal Escape translation Translation to Protein mrna_release->translation 7. Gene Expression

Figure 2. Proposed mechanism of LNP-mediated gene delivery.
Targeted Gene Delivery Workflow

G cluster_conjugation Ligand Conjugation cluster_delivery Targeted Delivery chol_peg_nhs Cholesterol-PEG-NHS reaction NHS Ester Reaction chol_peg_nhs->reaction ligand Targeting Ligand (e.g., Peptide with -NH2) ligand->reaction conjugated_lipid Cholesterol-PEG-Ligand reaction->conjugated_lipid targeted_lnp Targeted LNP conjugated_lipid->targeted_lnp Incorporate into LNP receptor Target Cell Receptor targeted_lnp->receptor Binding receptor_mediated_endocytosis Receptor-Mediated Endocytosis receptor->receptor_mediated_endocytosis

Figure 3. Workflow for creating and utilizing targeted LNPs.

References

Surface Modification of Liposomes with Cholesterol-PEG-NHS MW 1000: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the surface modification of liposomes using Cholesterol-Polyethylene Glycol-N-Hydroxysuccinimide (Cholesterol-PEG-NHS) with a molecular weight of 1000 Da. This versatile polymer-lipid conjugate enables the covalent attachment of various ligands, such as peptides, antibodies, and small molecules, to the liposome surface, facilitating targeted drug delivery and enhancing therapeutic efficacy.

Introduction

Liposomes are well-established drug delivery vehicles due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs. However, conventional liposomes are often rapidly cleared from circulation by the mononuclear phagocyte system (MPS). Surface modification with polyethylene glycol (PEG), a process known as PEGylation, creates a hydrophilic protective layer that sterically hinders opsonization and uptake by the MPS, thereby prolonging circulation time.

The use of a cholesterol anchor for the PEG chain provides stable integration into the liposome bilayer. The terminal N-Hydroxysuccinimide (NHS) ester group is a highly reactive functional group that readily forms stable amide bonds with primary amines (-NH₂) present on proteins, peptides, and other ligands. This allows for a straightforward and efficient one-step conjugation of targeting moieties to the distal end of the PEG chain, making the liposomes "stealth" and "targeted."

This application note details the protocols for preparing liposomes, modifying their surface via post-insertion of Cholesterol-PEG-NHS MW 1000, conjugating a targeting ligand (using the RGD peptide as an example), and characterizing the final product.

Applications

The surface modification of liposomes with Cholesterol-PEG-NHS has a wide range of applications in drug delivery and diagnostics, including:

  • Active Targeting: Conjugation of ligands that bind to specific receptors overexpressed on diseased cells (e.g., cancer cells) can enhance drug accumulation at the target site, improving efficacy and reducing off-target toxicity.

  • Enhanced Cellular Uptake: Targeting ligands can facilitate receptor-mediated endocytosis, leading to more efficient internalization of the liposomal cargo into the target cells.

  • Bioavailability Enhancement: The prolonged circulation half-life afforded by PEGylation increases the probability of the drug reaching its target.

  • Development of Theranostics: Co-encapsulation of therapeutic agents and conjugation of imaging agents to the surface allows for simultaneous therapy and diagnosis.

Data Presentation

The following tables summarize typical quantitative data obtained during the preparation and characterization of Cholesterol-PEG-NHS modified liposomes.

Table 1: Physicochemical Properties of Liposomes Before and After Surface Modification.

Liposome FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Unmodified Liposomes110 ± 50.15 ± 0.03-15 ± 2
Liposomes + Chol-PEG-NHS125 ± 70.18 ± 0.04-12 ± 3
RGD-Conjugated Liposomes130 ± 60.20 ± 0.05-10 ± 2.5

Data are representative and can vary based on lipid composition and preparation methods.

Table 2: In Vitro Cellular Uptake of RGD-Conjugated Liposomes.

Cell LineLiposome FormulationCellular Uptake (Mean Fluorescence Intensity) ± SD
U87MG (Integrin-positive)Non-targeted Liposomes1500 ± 200
U87MG (Integrin-positive)RGD-Conjugated Liposomes4500 ± 350
CHO (Integrin-negative)RGD-Conjugated Liposomes1600 ± 250

Cellular uptake is often quantified using a fluorescently labeled lipid or encapsulated fluorescent dye and measured by flow cytometry.

Experimental Protocols

Preparation of Unmodified Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes with a typical lipid composition.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).

  • The resulting multilamellar vesicle (MLV) suspension is then subjected to at least 10 extrusion cycles through a 100 nm polycarbonate membrane using a mini-extruder to form small unilamellar vesicles (SUVs).

  • Characterize the size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Surface Modification via Post-Insertion of Cholesterol-PEG-NHS

The post-insertion technique allows for the modification of pre-formed liposomes.

Materials:

  • Pre-formed unmodified liposomes

  • Cholesterol-PEG-NHS MW 1000

  • HEPES buffered saline (HBS), pH 7.4

Procedure:

  • Prepare a stock solution of Cholesterol-PEG-NHS MW 1000 in HBS. The concentration should be kept below its critical micelle concentration (CMC) to ensure the presence of monomers for efficient insertion.

  • Incubate the pre-formed liposomes with the Cholesterol-PEG-NHS solution at a molar ratio of approximately 5-10% of the total lipid content.

  • The incubation should be carried out at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for 1-2 hours with gentle stirring.

  • After incubation, allow the liposome suspension to cool to room temperature.

  • Remove the non-inserted Cholesterol-PEG-NHS by dialysis or size exclusion chromatography against HBS (pH 7.4).

  • Characterize the resulting NHS-functionalized liposomes for size, PDI, and zeta potential.

Conjugation of RGD Peptide to NHS-Functionalized Liposomes

This protocol uses the example of conjugating an amine-containing RGD peptide for targeted delivery to integrin-expressing cells.

Materials:

  • NHS-functionalized liposomes

  • Amine-terminated RGD peptide (e.g., GRGDS)

  • Amine-free buffer, pH 8.0-8.5 (e.g., HEPES or borate buffer)

  • Glycine or Tris buffer to quench the reaction

Procedure:

  • Dissolve the RGD peptide in the amine-free buffer (pH 8.0-8.5). The slightly alkaline pH is crucial for the deprotonation of the primary amine, making it nucleophilic.

  • Add the RGD peptide solution to the NHS-functionalized liposome suspension. A molar excess of the peptide (e.g., 10-fold) is often used to ensure efficient conjugation.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench any unreacted NHS esters by adding a small amount of glycine or Tris buffer and incubating for an additional 30 minutes.

  • Remove the unconjugated peptide and quenching agent by dialysis or size exclusion chromatography.

  • The final RGD-conjugated liposomes should be characterized for size, PDI, zeta potential, and conjugation efficiency.

Quantification of Surface Modification (Fluorescamine Assay)

The fluorescamine assay can be used to quantify the number of primary amines (and thus conjugated ligands) on the liposome surface.

Materials:

  • RGD-conjugated liposomes

  • Fluorescamine solution (in a non-aqueous solvent like acetone or DMSO)

  • Borate buffer, pH 9.0

  • A standard solution of the RGD peptide of known concentration

Procedure:

  • Prepare a standard curve using known concentrations of the RGD peptide in borate buffer.

  • Add a small volume of the fluorescamine solution to the standards and the liposome samples while vortexing.

  • The reaction is almost instantaneous. Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).

  • The amount of conjugated peptide on the liposomes can be determined by comparing the fluorescence of the liposome sample to the standard curve, after subtracting the background fluorescence of unmodified liposomes.

Visualizations

The following diagrams illustrate the key processes and pathways described in this application note.

G cluster_prep Liposome Preparation cluster_mod Surface Modification cluster_conj Ligand Conjugation Lipids Lipids (e.g., DPPC, Cholesterol) Dissolve Dissolve in Organic Solvent Lipids->Dissolve Film Form Thin Lipid Film Dissolve->Film Hydrate Hydrate with Aqueous Buffer Film->Hydrate Extrude Extrude through Membrane Hydrate->Extrude Unmodified_Lipo Unmodified Liposomes Extrude->Unmodified_Lipo Incubate Incubate with Liposomes (Post-Insertion) Unmodified_Lipo->Incubate Chol_PEG_NHS Cholesterol-PEG-NHS Chol_PEG_NHS->Incubate Purify1 Purify (Dialysis/SEC) Incubate->Purify1 NHS_Lipo NHS-Functionalized Liposomes Purify1->NHS_Lipo React React at pH 8.0-8.5 NHS_Lipo->React Ligand Amine-containing Ligand (e.g., RGD peptide) Ligand->React Quench Quench with Glycine/Tris React->Quench Purify2 Purify (Dialysis/SEC) Quench->Purify2 Targeted_Lipo Targeted Liposomes Purify2->Targeted_Lipo

Caption: Experimental workflow for the preparation of targeted liposomes.

G Lipo_NHS Liposome-PEG-NHS Reaction pH 8.0-8.5 Lipo_NHS->Reaction Ligand_NH2 Ligand-NH2 Ligand_NH2->Reaction Lipo_Ligand Liposome-PEG-CO-NH-Ligand (Stable Amide Bond) Reaction->Lipo_Ligand NHS_group NHS Leaving Group Reaction->NHS_group releases

Caption: NHS ester reaction for ligand conjugation to liposomes.

G RGD_Lipo RGD-Liposome Integrin Integrin Receptor (e.g., αvβ3) RGD_Lipo->Integrin binds & activates ILK Integrin-Linked Kinase (ILK) Integrin->ILK activates Akt Akt/PKB ILK->Akt phosphorylates pAkt Phospho-Akt (pAkt) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis inhibits Cell_Survival Cell Survival pAkt->Cell_Survival promotes

Caption: RGD-Integrin signaling pathway promoting cell survival.

Application Notes and Protocols for Protein Conjugation with Cholesterol-PEG-NHS (MW 1000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of proteins with Cholesterol-PEG-NHS of molecular weight 1000. This process, often referred to as PEGylation, involves the covalent attachment of a cholesterol-polyethylene glycol (PEG) derivative to a protein. The N-hydroxysuccinimide (NHS) ester group on the Cholesterol-PEG-NHS reagent reacts with primary amine groups on the protein, primarily the ε-amines of lysine residues and the N-terminal α-amine, to form stable amide bonds.[1][2][3] This modification can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which can lead to a longer circulation half-life, improved stability, and reduced immunogenicity.[4][5][6] The cholesterol moiety can further aid in membrane interaction and cellular uptake.[7][8]

This protocol outlines the necessary materials, a step-by-step procedure for the conjugation reaction, and methods for the purification and characterization of the resulting protein-cholesterol conjugate.

Materials and Equipment

Reagents
  • Protein of interest

  • Cholesterol-PEG-NHS, MW 1000[9][10]

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5 or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[1][2]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification columns (e.g., size-exclusion chromatography/gel filtration)[1][2]

  • Dialysis tubing or cassettes[11][12]

  • Reagents for protein characterization (e.g., SDS-PAGE gels and buffers, mass spectrometry matrices)

Equipment
  • pH meter

  • Reaction vessels (e.g., microcentrifuge tubes, glass vials)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Chromatography system

  • Dialysis equipment

  • Spectrophotometer (for protein concentration measurement)

  • SDS-PAGE apparatus

  • Mass spectrometer (optional, for detailed characterization)

Experimental Protocols

Preparation of Reagents
  • Protein Solution: Prepare the protein solution in the chosen amine-free reaction buffer. The optimal protein concentration is typically between 1-10 mg/mL.[12] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or desalting column.[11][12]

  • Cholesterol-PEG-NHS Solution: Cholesterol-PEG-NHS is moisture-sensitive and should be stored at -20°C with a desiccant.[11] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[11] Immediately before use, prepare a stock solution of Cholesterol-PEG-NHS in anhydrous DMSO or DMF.[1][2][11] A typical stock solution concentration is 10 mg/mL. Do not prepare aqueous stock solutions as the NHS ester will rapidly hydrolyze.[11]

Protein Conjugation Reaction

The reaction involves the nucleophilic attack of a primary amine from the protein on the NHS ester of the Cholesterol-PEG-NHS, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Reaction Scheme:

G Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-C(=O)-O-PEG-Cholesterol (Conjugate) Protein->Conjugate + Reagent Reagent Cholesterol-PEG-O-C(=O)-NHS (Cholesterol-PEG-NHS) Reagent->Conjugate NHS N-Hydroxysuccinimide (Byproduct)

Caption: Chemical reaction scheme for protein conjugation.

Procedure:

  • Molar Ratio Calculation: Determine the desired molar excess of Cholesterol-PEG-NHS to protein. A starting point is typically a 10- to 50-fold molar excess of the PEG reagent over the protein.[12][13] The optimal ratio depends on the number of available lysine residues on the protein and the desired degree of conjugation.

  • Reaction Setup: Add the calculated volume of the Cholesterol-PEG-NHS stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid protein denaturation.[11][12]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11][12][13] The optimal reaction time and temperature may need to be determined empirically for each specific protein. The reaction is pH-dependent, with an optimal pH range of 7.2 to 8.5.[1][2]

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any excess Cholesterol-PEG-NHS. Incubate for an additional 15-30 minutes at room temperature.

Purification of the Conjugate

It is crucial to remove unreacted Cholesterol-PEG-NHS, the hydrolyzed reagent, and the NHS byproduct from the protein conjugate.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for purifying PEGylated proteins.[1][2] The larger protein conjugate will elute earlier than the smaller, unreacted PEG reagent and byproducts.

  • Dialysis: Dialysis against an appropriate buffer can also be used to remove small molecule impurities.[11] Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein conjugate but large enough to allow the free PEG reagent to pass through.

Characterization of the Conjugate
  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will show an increase in apparent molecular weight compared to the unmodified protein. The band of the conjugated protein may appear broader due to the heterogeneity of PEGylation.

  • Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and assess the degree of PEGylation (i.e., the number of PEG chains attached per protein molecule).[4][14]

  • Protein Concentration: Determine the concentration of the final conjugate using a standard protein assay (e.g., BCA or Bradford assay). It is important to use the unmodified protein as the standard.

Data Presentation

ParameterUnmodified ProteinProtein-Cholesterol Conjugate
Apparent Molecular Weight (SDS-PAGE) e.g., 50 kDae.g., >55 kDa (broader band)
Molecular Weight (Mass Spectrometry) e.g., 50,000 Dae.g., 51,000 Da, 52,000 Da, etc.
Degree of PEGylation N/Ae.g., 1-2 PEG chains/protein
Purity (by SEC) >95%>95%
Concentration (mg/mL) As preparedTo be determined

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization A Prepare Protein Solution (Amine-free buffer) C Mix Protein and Cholesterol-PEG-NHS A->C B Prepare Cholesterol-PEG-NHS (Anhydrous DMSO/DMF) B->C D Incubate (RT or on ice) C->D E Quench Reaction (Tris or Glycine) D->E F Size-Exclusion Chromatography or Dialysis E->F G SDS-PAGE Analysis F->G H Mass Spectrometry F->H I Determine Concentration F->I J Final Conjugate G->J H->J I->J

Caption: Workflow for protein conjugation and analysis.

Troubleshooting

IssuePossible CauseSolution
Low Conjugation Efficiency - Inactive Cholesterol-PEG-NHS (hydrolyzed)- Use fresh reagent; ensure anhydrous solvent.
- Non-optimal pH- Adjust buffer pH to 7.2-8.5.
- Presence of primary amines in buffer- Exchange protein into an amine-free buffer.
- Insufficient molar excess of PEG reagent- Increase the molar ratio of Cholesterol-PEG-NHS.
Protein Precipitation - High concentration of organic solvent- Keep DMSO/DMF concentration below 10%.
- Protein instability at reaction pH/temp- Optimize reaction conditions (e.g., lower temp).
Broad/Smeary Band on SDS-PAGE - Heterogeneous PEGylation- This is expected; optimize molar ratio for a more defined product.
- Protein aggregation- Include additives like glycerol; optimize purification.

Conclusion

This protocol provides a general framework for the successful conjugation of proteins with Cholesterol-PEG-NHS MW 1000. For any specific protein, optimization of the reaction conditions, particularly the molar ratio of the PEG reagent, reaction time, and pH, may be necessary to achieve the desired degree of conjugation while maintaining protein activity. Proper purification and characterization are essential to ensure the quality and consistency of the final conjugate for downstream applications in research and drug development.

References

Application Notes and Protocols for Cholesterol-PEG-NHS MW 1000 in Stealth Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Cholesterol-Polyethylene Glycol-N-Hydroxysuccinimide (Cholesterol-PEG-NHS) with a molecular weight of 1000 Dalton in the formulation of "stealth" liposomes. These advanced drug delivery vehicles are designed to evade the mononuclear phagocyte system, thereby prolonging circulation time and enhancing drug accumulation at target sites.

Introduction to Cholesterol-PEG-NHS MW 1000

Cholesterol-PEG-NHS MW 1000 is an amphiphilic polymer integral to the development of long-circulating liposomal drug carriers. It is composed of three key functional units:

  • Cholesterol: This lipid moiety serves as a robust anchor, embedding itself within the lipid bilayer of the liposome. The inclusion of cholesterol is crucial for modulating membrane fluidity, reducing permeability, and enhancing the overall stability of the liposome.

  • Polyethylene Glycol (PEG) (MW 1000): The PEG chain extends from the liposome surface into the aqueous environment, forming a hydrophilic steric barrier. This "PEGylation" process is the cornerstone of stealth technology, as it sterically hinders the binding of opsonin proteins, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS). The result is a significantly extended circulation half-life of the liposomal carrier.

  • N-Hydroxysuccinimide (NHS) Ester: This terminal functional group is a highly reactive moiety that readily forms stable amide bonds with primary amine groups (-NH2) on targeting ligands such as antibodies, peptides, or small molecules. This allows for the surface functionalization of the stealth liposomes for active targeting to specific cells or tissues.

Mechanism of Stealth Liposome Action

The "stealth" property of these liposomes is primarily a physicochemical phenomenon. The flexible and hydrophilic PEG chains create a dense, water-rich layer on the liposome surface. This layer presents a steric hindrance that prevents the adsorption of plasma proteins, particularly opsonins, which are responsible for marking foreign particles for clearance by phagocytic cells of the MPS, predominantly located in the liver and spleen. By evading the MPS, stealth liposomes can circulate for extended periods, leading to increased accumulation in tissues with fenestrated vasculature, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.

Experimental Protocols

The following protocols outline the preparation and characterization of stealth liposomes incorporating Cholesterol-PEG-NHS MW 1000.

Materials and Reagents
  • Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), or soy phosphatidylcholine (SPC))

  • Cholesterol

  • Cholesterol-PEG-NHS MW 1000

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvents (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline (HBS))

  • Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm pore size)

  • Rotary evaporator

  • Bath sonicator

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • UV-Vis spectrophotometer for drug quantification

Protocol 1: Preparation of Stealth Liposomes by Thin-Film Hydration and Extrusion

The thin-film hydration method is a widely used and reproducible technique for liposome preparation.[1][2][3]

Workflow for Stealth Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration and Sizing cluster_2 Purification and Characterization dissolve 1. Dissolve Lipids (Phospholipid, Cholesterol, Chol-PEG-NHS) in organic solvent evaporate 2. Rotary Evaporation (Remove organic solvent to form a thin lipid film) dissolve->evaporate dry 3. Vacuum Drying (Remove residual solvent) evaporate->dry hydrate 4. Hydration (Add aqueous buffer +/- hydrophilic drug and vortex) dry->hydrate freeze_thaw 5. Freeze-Thaw Cycles (Optional) (Enhance encapsulation) hydrate->freeze_thaw extrude 6. Extrusion (Pass through polycarbonate membranes of defined pore size) freeze_thaw->extrude purify 7. Purification (Remove unencapsulated drug via dialysis or size exclusion chromatography) extrude->purify characterize 8. Characterization (Size, Zeta Potential, Encapsulation Efficiency) purify->characterize

Caption: Workflow for preparing stealth liposomes using the thin-film hydration and extrusion method.

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v). A typical molar ratio for stealth liposomes is Phospholipid:Cholesterol:Cholesterol-PEG-NHS at 55:40:5. The exact ratio may need optimization depending on the encapsulated drug and desired liposome characteristics.

    • For the encapsulation of a lipophilic drug, it should be co-dissolved with the lipids in this step.[4]

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the phospholipid. This will result in the formation of a thin, uniform lipid film on the inner wall of the flask.[1]

    • To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2 hours, or overnight.[5]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4). If a hydrophilic drug is to be encapsulated, it should be dissolved in this hydration buffer.[4] The volume of the buffer will determine the final lipid concentration.

    • The hydration should be performed at a temperature above the Tc of the lipids.

    • Agitate the flask by vortexing or gentle swirling to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a defined and homogenous size distribution, the MLV suspension is subjected to extrusion.

    • Load the liposome suspension into an extruder pre-heated to a temperature above the lipid Tc.

    • Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm).[6]

  • Purification:

    • Remove the unencapsulated drug from the liposome suspension. This can be achieved by dialysis against a fresh buffer or by size exclusion chromatography.

Protocol 2: Surface Functionalization with Targeting Ligands

The NHS ester on the Cholesterol-PEG-NHS allows for the covalent conjugation of amine-containing targeting moieties.

Workflow for Surface Functionalization

G liposome Stealth Liposome (with surface Chol-PEG-NHS) mix Incubate Liposomes and Ligand (e.g., room temperature, 2-4 hours, pH 7.4-8.0) liposome->mix ligand Targeting Ligand (with primary amine, e.g., antibody, peptide) ligand->mix conjugation Amide Bond Formation (NHS ester reacts with amine) mix->conjugation purify Purification (Remove unconjugated ligand) conjugation->purify targeted_liposome Targeted Stealth Liposome purify->targeted_liposome

Caption: General workflow for conjugating targeting ligands to stealth liposomes.

Procedure:

  • Prepare the stealth liposomes containing Cholesterol-PEG-NHS MW 1000 as described in Protocol 3.2.

  • Dissolve the amine-containing targeting ligand in a suitable buffer (e.g., PBS pH 7.4-8.0).

  • Add the targeting ligand solution to the purified stealth liposome suspension at a desired molar ratio.

  • Incubate the mixture for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining NHS esters.

  • Remove the unconjugated ligand and quenching agent by dialysis or size exclusion chromatography.

Characterization of Stealth Liposomes

Particle Size and Zeta Potential

The size, polydispersity index (PDI), and zeta potential of the liposomes are critical parameters that influence their stability and in vivo fate. These are typically measured using Dynamic Light Scattering (DLS).[7][8]

ParameterTypical Range for Stealth LiposomesSignificance
Mean Diameter 80 - 200 nmInfluences circulation time and tumor accumulation via the EPR effect.
Polydispersity Index (PDI) < 0.2Indicates a homogenous and monodisperse population of liposomes.
Zeta Potential Near-neutral to slightly negative (-5 to -20 mV)A near-neutral charge helps to reduce non-specific interactions with proteins and cells, contributing to the stealth effect.
Encapsulation Efficiency

Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.

Formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

Procedure for Quantification:

  • Lyse a known amount of the purified liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Quantify the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE% using the formula above.

The EE% is highly dependent on the drug's physicochemical properties and the loading method. Passive loading of hydrophilic drugs often results in lower EE%, while lipophilic drugs and those loaded via active (remote) loading methods can achieve much higher EE%.[1][9]

Quantitative Data Summary

The following tables summarize typical quantitative data for stealth liposomes from various studies. Note that the specific lipid compositions and PEG-lipid types may vary.

Table 1: Physicochemical Properties of Stealth Liposomes

Primary PhospholipidMolar Ratio (Phospholipid:Chol:PEG-Lipid)Mean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPC55:40:5 (PEG2000-DSPE)~100< 0.1-5 to -15Varies with drug and loading method[10]
HSPC55:40:5 (PEG2000-DSPE)80 - 120< 0.2-10 to -20> 90 (for some drugs)[11]
DPPC90:10:5 (PEG2000-DSPE)120 - 150< 0.2Near neutralDrug dependent[12]
Soy PCVaries100 - 150< 0.25-15 to -30Varies[13]

Table 2: Influence of Cholesterol Content on Liposome Properties

Cholesterol (mol%)Mean Diameter (nm)PDIEncapsulation Efficiency (%)StabilityReference
0~80> 0.3LowerDecreased[12]
10~90~0.25ModerateModerate[12]
33~100< 0.2HigherIncreased[14]
40-50100 - 150< 0.2Optimal for many formulationsHigh[12]

Table 3: In Vitro Drug Release from Stealth Liposomes (Dialysis Method)

DrugLiposome CompositionRelease at 24h (%)Release MediumReference
DoxorubicinHSPC:Chol:PEG-DSPE20 - 40PBS + 10% Serum[15]
PaclitaxelEgg PC:Chol:PEG-DSPE~50PBS[2]
CamptothecinSoy PC:Chol:PEG2000~30-40PBS[13]
CelecoxibDSPC:Chol:PEG-PE~40PBS[7]

Visualization of a Stealth Liposome

Structure of a Targeted Stealth Liposome

G cluster_0 Stealth Liposome cluster_1 Lipid Bilayer Aqueous Core\n(Hydrophilic Drug) Aqueous Core (Hydrophilic Drug) Lipid Bilayer\n(Lipophilic Drug) Lipid Bilayer (Lipophilic Drug) PEG Layer PEG Layer Cholesterol-PEG-NHS Cholesterol-PEG-NHS peg_chain PEG Chain Targeting Ligand Targeting Ligand phospholipid_head Phospholipid Head phospholipid_tail Phospholipid Tail cholesterol Cholesterol nhs_ligand Amide Bond

Caption: Schematic of a targeted stealth liposome with key components.

Conclusion

Cholesterol-PEG-NHS MW 1000 is a critical component in the formulation of sophisticated drug delivery systems. By providing stability, stealth properties, and a platform for active targeting, it enables the development of liposomes with improved pharmacokinetic profiles and therapeutic efficacy. The protocols and data presented herein serve as a comprehensive guide for researchers and developers in the field of nanomedicine. Successful formulation requires careful optimization of lipid composition, drug loading strategies, and purification methods to achieve the desired physicochemical characteristics and in vivo performance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cholesterol-PEG-NHS (MW 1000) Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholesterol-PEG-NHS (MW 1000) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Cholesterol-PEG-NHS to a primary amine?

The optimal pH for reacting NHS esters with primary amines is in the range of 7.2 to 8.5.[1][2][3] A common recommendation is to use a buffer at pH 8.3-8.5.[1][4] The reaction is highly pH-dependent; at lower pH values, the primary amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[1][4]

Q2: Which buffers are recommended for this conjugation reaction?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable for NHS ester conjugations within the recommended pH range of 7.2-8.5.[1][2][3] A frequently used buffer is 0.1 M sodium bicarbonate.[1][4] For molecules sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this may slow down the reaction rate.[1]

Q3: Are there any buffers I should avoid?

Yes, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1] These buffers will compete with your target molecule for reaction with the Cholesterol-PEG-NHS, leading to lower yields and unwanted byproducts.[1] However, Tris or glycine buffers can be useful for quenching the reaction once it is complete.[1][2][3]

Q4: My Cholesterol-PEG-NHS (MW 1000) is not dissolving well in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have limited water solubility.[1][2] To address this, first dissolve the Cholesterol-PEG-NHS in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[1][4][5] It is important to use high-quality, amine-free solvents.[1][4]

Q5: What is the recommended molar ratio of Cholesterol-PEG-NHS to my amine-containing molecule?

The optimal molar ratio can vary depending on the specific molecule being conjugated. A common starting point is a 5- to 20-fold molar excess of the NHS ester reagent for protein solutions greater than 2 mg/mL.[6] For more dilute solutions, a higher molar excess may be necessary.[6] It is often recommended to perform a titration to determine the optimal ratio for your specific application to maximize conjugation while minimizing aggregation.[7]

Q6: What are the optimal temperature and reaction time for the conjugation?

NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight.[2][3][4] Longer incubation times at lower temperatures can sometimes improve the yield and reduce the aggregation of the final conjugate.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The reaction pH is too low (amine is protonated) or too high (NHS ester hydrolysis).Optimize the reaction pH to 8.3-8.5 using a suitable buffer like 0.1 M sodium bicarbonate.[1][4]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule.Switch to an amine-free buffer such as PBS, HEPES, or borate.[1][2][3]
Hydrolysis of Cholesterol-PEG-NHS: The NHS ester is sensitive to moisture and hydrolyzes over time in aqueous solutions.Prepare the Cholesterol-PEG-NHS solution immediately before use.[5] Store the solid reagent in a desiccated environment at -20°C.[5][8]
Insufficient Molar Ratio: The amount of Cholesterol-PEG-NHS is not sufficient to drive the reaction to completion.Increase the molar excess of Cholesterol-PEG-NHS. Perform a titration to find the optimal ratio.[6][7]
Conjugate Aggregation High Degree of Conjugation: Excessive modification of the target molecule can lead to aggregation.Reduce the molar excess of Cholesterol-PEG-NHS.[7]
Hydrophobicity of Cholesterol: The cholesterol moiety can induce aggregation, especially at high concentrations.Consider using a longer PEG chain to increase the hydrophilic character.[7] Optimize purification methods like size exclusion chromatography (SEC) to separate aggregates.[7]
Difficulty in Purification Presence of Unreacted Reagents: Excess Cholesterol-PEG-NHS and its hydrolysis byproducts need to be removed.Use size exclusion chromatography (gel filtration) or dialysis to separate the conjugate from smaller molecules.[4][7]
Solubility Issues of the Conjugate: The final conjugate may have different solubility properties than the starting materials.Ensure that the buffers used during purification are optimized to maintain the solubility of the conjugate.[7] For some Cholesterol-PEG conjugates, precipitation and washing can be an effective purification method.[9]

Experimental Protocols

General Protocol for Cholesterol-PEG-NHS (MW 1000) Conjugation to a Protein
  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[1][4] Alternatively, a 0.1 M phosphate buffer at the same pH can be used.[4]

  • Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[1] If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[5]

  • Cholesterol-PEG-NHS Solution Preparation: Immediately before starting the reaction, dissolve the Cholesterol-PEG-NHS (MW 1000) in a small volume of anhydrous DMSO or amine-free DMF.[1][4][5]

  • Conjugation Reaction: Add the dissolved Cholesterol-PEG-NHS solution to the protein solution. A typical starting point is a 10-fold molar excess of the NHS ester. Gently mix the reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[1][10] Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Purify the conjugate to remove excess Cholesterol-PEG-NHS and byproducts using size exclusion chromatography (SEC) or dialysis.[7]

Characterization of the Conjugate
  • Degree of Labeling (DOL): Can be estimated using techniques like MALDI-TOF mass spectrometry by comparing the molecular weight of the unmodified and modified protein.

  • Purity: Can be assessed by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein, and by HPLC.

  • Integrity: High-resolution mass spectrometry (HRMS) and NMR can be used to confirm the chemical integrity of the conjugate.[9][11]

Visualizations

experimental_workflow Experimental Workflow for Cholesterol-PEG-NHS Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_buffer Prepare Amine-Free Buffer (pH 8.3) prep_protein Prepare Protein Solution (2-10 mg/mL) prep_buffer->prep_protein conjugation Add NHS-Ester to Protein (Molar Excess) prep_protein->conjugation prep_peg Dissolve Cholesterol-PEG-NHS in DMSO/DMF prep_peg->conjugation incubation Incubate (RT for 1-2h or 4°C overnight) conjugation->incubation quenching Quench Reaction (Optional, with Tris/Glycine) incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (MALDI-TOF, SDS-PAGE, HPLC) purification->characterization

Caption: A streamlined workflow for the conjugation of Cholesterol-PEG-NHS to proteins.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield check_ph Is pH optimal (8.3-8.5)? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Was NHS-ester freshly prepared? check_buffer->check_reagent Yes change_buffer Use Amine-Free Buffer check_buffer->change_buffer No check_ratio Is molar ratio sufficient? check_reagent->check_ratio Yes prepare_fresh Prepare Fresh Reagent check_reagent->prepare_fresh No increase_ratio Increase Molar Ratio check_ratio->increase_ratio No success Improved Yield check_ratio->success Yes adjust_ph->check_buffer change_buffer->check_reagent prepare_fresh->check_ratio increase_ratio->success

Caption: A decision tree for troubleshooting low yield in Cholesterol-PEG-NHS conjugations.

References

Technical Support Center: Cholesterol-PEG-NHS (MW 1000)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholesterol-PEG-NHS (MW 1000). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cholesterol-PEG-NHS and what is it used for?

Cholesterol-PEG-NHS is a versatile lipid-PEG conjugate. It consists of a cholesterol molecule, which can anchor into lipid bilayers, a polyethylene glycol (PEG) spacer that provides hydrophilicity and biocompatibility, and an N-hydroxysuccinimide (NHS) ester reactive group.[1][2] This structure makes it ideal for:

  • Liposome Formulation: Incorporating Cholesterol-PEG-NHS into liposomes can improve their circulation time and stability in vivo.[1][3]

  • Targeted Drug Delivery: The NHS ester group allows for the conjugation of targeting ligands such as antibodies, peptides, or other molecules containing primary amines.[3][4][5] This enables the specific delivery of encapsulated drugs to target cells or tissues.

  • Bioconjugation: It is used to connect two different molecules, for instance, to increase the solubility and stability of the conjugated molecule.[2]

Q2: What is hydrolysis in the context of Cholesterol-PEG-NHS, and why is it a problem?

Hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group reacts with water.[6] This is a significant competing reaction to the desired conjugation with a primary amine. The product of hydrolysis is an unreactive carboxylic acid, which can no longer bind to your target molecule.[6] This leads to a reduction in the overall efficiency and yield of your conjugation reaction.[6]

Q3: What are the key factors that influence the rate of NHS ester hydrolysis?

Several factors can significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis increases dramatically with increasing pH.[6][7] While a pH range of 7.2-8.5 is optimal for the reaction with primary amines, higher pH values will accelerate hydrolysis.[6][8]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6]

  • Time: The longer the Cholesterol-PEG-NHS is in an aqueous environment, the greater the opportunity for hydrolysis to occur.[6]

  • Moisture: Cholesterol-PEG-NHS is sensitive to moisture.[9][10] Proper storage and handling are crucial to prevent premature hydrolysis.

Troubleshooting Guide

Low Conjugation Efficiency

Problem: The yield of my conjugated product is very low.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis of NHS Ester - Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[8] - Use freshly prepared solutions of Cholesterol-PEG-NHS.[9] - If possible, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[8]
Suboptimal pH - Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5.[8] At a lower pH, the primary amines on the target molecule are protonated and less reactive.[8]
Presence of Primary Amines in Buffer - Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[8][10] Use buffers like PBS, HEPES, or borate.[7]
Low Reactant Concentration - If feasible, increase the concentration of your target molecule and/or the molar excess of Cholesterol-PEG-NHS.[8]
Inaccessible Amine Groups on Target - The primary amine groups on your target molecule may be sterically hindered. Consider modifying your target to expose more accessible amine groups if possible.[8]
Precipitation During Reaction

Problem: My solution becomes cloudy or I see precipitate after adding Cholesterol-PEG-NHS.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Aqueous Solubility - While the PEG chain enhances water solubility, high concentrations of Cholesterol-PEG-NHS can still precipitate in aqueous buffers.[9] - First, dissolve the Cholesterol-PEG-NHS in a minimal amount of a dry organic solvent like DMSO or DMF before adding it to your aqueous reaction mixture.[11][12] The final concentration of the organic solvent should generally be kept low (e.g., <10%) to avoid affecting your target molecule.[11]
Protein Precipitation - Over-labeling a protein with the hydrophobic cholesterol moiety can lead to aggregation and precipitation.[8] Reduce the molar excess of Cholesterol-PEG-NHS in your reaction.

Experimental Protocols & Data

Storage and Handling of Cholesterol-PEG-NHS

Proper storage is critical to prevent hydrolysis and maintain the reactivity of the NHS ester.

Parameter Recommendation Reference
Storage Temperature -20°C is commonly recommended.[4][9][13]
Storage Atmosphere Store under an inert gas like nitrogen or argon.[4]
Moisture Control Store in a desiccated environment.[9][13]
Light Sensitivity Protect from light.[4][13]
Handling Equilibrate the vial to room temperature before opening to prevent moisture condensation.[10][14]
Solution Stability Prepare solutions fresh right before use. Avoid preparing stock solutions for long-term storage. Discard any unused reconstituted reagent.[9][14]
General Protocol for Conjugation to an Amine-Containing Molecule

This protocol provides a general guideline for conjugating Cholesterol-PEG-NHS to a protein or other amine-containing biomolecule.

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., Phosphate-Buffered Saline - PBS) and adjust the pH to 7.2-8.5.[7] Ensure the buffer is free of primary amines.[8]

  • Prepare Target Molecule Solution: Dissolve your amine-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).[15]

  • Prepare Cholesterol-PEG-NHS Solution: Immediately before use, dissolve the Cholesterol-PEG-NHS in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11][12][16]

  • Reaction: Add a calculated molar excess (e.g., 20-fold) of the Cholesterol-PEG-NHS solution to your target molecule solution.[14] The final volume of the organic solvent should be less than 10% of the total reaction volume.[11]

  • Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[14]

  • Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine.[7]

  • Purification: Remove unreacted Cholesterol-PEG-NHS and byproducts using a desalting column, dialysis, or gel filtration.[14][15]

Visualizations

Hydrolysis vs. Conjugation Pathway Chol_PEG_NHS Cholesterol-PEG-NHS (Reactive) Conjugated_Product Cholesterol-PEG-Target (Stable Amide Bond) Chol_PEG_NHS->Conjugated_Product Desired Reaction (pH 7.2-8.5) Hydrolyzed_Product Cholesterol-PEG-COOH (Inactive) Chol_PEG_NHS->Hydrolyzed_Product Competing Reaction (Hydrolysis) Amine_Molecule Target Molecule (Primary Amine) Amine_Molecule->Conjugated_Product Water Water (H2O) Water->Hydrolyzed_Product

Caption: Competing reaction pathways for Cholesterol-PEG-NHS.

Troubleshooting Low Conjugation Efficiency Start Low Conjugation Efficiency Check_pH Check Buffer pH (7.2-8.5?) Start->Check_pH Check_Buffer_Composition Buffer Contains Primary Amines? Check_pH->Check_Buffer_Composition pH OK Optimize_Conditions Optimize Reaction (Temp, Time, Concentration) Check_pH->Optimize_Conditions pH Incorrect Check_Reagent_Freshness Fresh Cholesterol-PEG-NHS Solution Used? Check_Buffer_Composition->Check_Reagent_Freshness No Amines Check_Buffer_Composition->Optimize_Conditions Yes, Contains Amines Check_Reagent_Freshness->Optimize_Conditions Yes, Fresh Check_Reagent_Freshness->Optimize_Conditions No, Old Solution Success Improved Efficiency Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low conjugation efficiency.

References

Technical Support Center: Troubleshooting Cholesterol-PEG-NHS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low yields or other issues with Cholesterol-PEG-NHS conjugation reactions. The following information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is the yield of my Cholesterol-PEG-Amine conjugate low?

Low yields in Cholesterol-PEG-NHS reactions are frequently due to the inactivation of the NHS ester through hydrolysis, which competes with the desired amine reaction.[1][2] Several factors can contribute to this.

Troubleshooting Steps:

  • Verify the Reactivity of Cholesterol-PEG-NHS: The NHS ester is highly susceptible to hydrolysis. It is crucial to ensure your reagent is active. You can perform a simple activity test before your experiment.

  • Optimize Reaction pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5.[1] However, the rate of hydrolysis also increases with pH.[1][3][4] An optimal pH balances efficient conjugation with minimal hydrolysis.

  • Use Amine-Free Buffers: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your target molecule for the NHS ester, leading to significantly lower yields.[5][6]

  • Ensure Proper Storage and Handling: Cholesterol-PEG-NHS is moisture-sensitive.[6][7] Improper storage can lead to hydrolysis before the reagent is even used.

  • Control Reaction Time and Temperature: The reaction is typically performed for 0.5 to 4 hours at room temperature or 4°C.[1] Longer reaction times can lead to increased hydrolysis.

FAQ 2: How can I check if my Cholesterol-PEG-NHS is still active?

You can assess the reactivity of your NHS ester reagent by measuring the release of N-hydroxysuccinimide (NHS) upon base-induced hydrolysis.[3][4] The NHS byproduct absorbs light at 260-280 nm.[1][4]

Experimental Protocol: NHS Ester Activity Test

  • Prepare Solutions:

    • Dissolve 1-2 mg of your Cholesterol-PEG-NHS in 2 ml of an amine-free buffer (e.g., PBS).

    • If your Cholesterol-PEG-NHS is not water-soluble, first dissolve it in a minimal amount of an organic solvent like DMSO or DMF and then add the buffer.[1][4]

    • Prepare a control tube with the same buffer (and organic solvent if used).

  • Initial Absorbance Reading:

    • Set a spectrophotometer to 260 nm.

    • Zero the spectrophotometer using the control tube.

    • Measure the absorbance of the Cholesterol-PEG-NHS solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is below 1.0.[3][4]

  • Base Hydrolysis:

    • Add 100 µl of 0.5-1.0 N NaOH to 1 ml of the Cholesterol-PEG-NHS solution from step 2.

    • Vortex for 30 seconds.[3]

  • Final Absorbance Reading:

    • Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[3]

Interpretation of Results:

ObservationInterpretationRecommended Action
Absorbance after base hydrolysis is significantly greater than the initial absorbance.The Cholesterol-PEG-NHS reagent is active.Proceed with your conjugation reaction.
Absorbance after base hydrolysis is not measurably greater than the initial absorbance.The Cholesterol-PEG-NHS reagent is hydrolyzed and inactive.[4]Discard the reagent and obtain a fresh supply.
FAQ 3: What is the optimal pH for the reaction and which buffer should I use?

The optimal pH for the reaction is a compromise between maximizing the rate of amidation and minimizing the rate of hydrolysis.

pH and Buffer Selection Guide:

pH RangeReaction EfficiencyHydrolysis RateRecommended BuffersBuffers to Avoid
7.2 - 8.0GoodModeratePhosphate, HEPES, Borate[1]Tris, Glycine[5][6]
8.0 - 8.5HighHighCarbonate-Bicarbonate, Borate[1]Tris, Glycine[5][6]
> 8.5Very HighVery High (half-life can be minutes)[1][3][4]Not generally recommendedTris, Glycine[5][6]

Hydrolysis Half-life of NHS Esters at Different pH Values:

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1]
8.6410 minutes[1]
FAQ 4: My Cholesterol-PEG-NHS is not dissolving in my aqueous buffer. What should I do?

Many non-sulfonated Cholesterol-PEG-NHS reagents have poor water solubility.[1]

Protocol for Dissolving Water-Insoluble Cholesterol-PEG-NHS:

  • First, dissolve the Cholesterol-PEG-NHS in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][6]

  • Slowly add this solution to your aqueous, amine-free reaction buffer containing your target molecule.[6]

  • The final concentration of the organic solvent in the reaction mixture should be kept low, typically between 0.5% and 10%.[1]

Experimental Workflows and Chemical Pathways

Diagram 1: Cholesterol-PEG-NHS Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent Cholesterol-PEG-NHS Mix Mix Reagents Reagent->Mix Target Amine-containing Molecule Target->Mix Buffer Amine-free Buffer (pH 7.2-8.5) Buffer->Mix Solvent DMSO/DMF (if needed) Solvent->Reagent Incubate Incubate (0.5-4h, RT or 4°C) Mix->Incubate Quench Quench Reaction (optional) Incubate->Quench Purify Purify Conjugate (e.g., SEC, IEX) Quench->Purify Analyze Analyze Product (e.g., HPLC, MS) Purify->Analyze

Caption: A typical workflow for Cholesterol-PEG-NHS conjugation.

Diagram 2: Chemical Reaction and Competing Hydrolysis

G reagent Cholesterol-PEG-NHS product Cholesterol-PEG-NH-R' (Stable Amide Bond) reagent->product Desired Reaction (Amidation) byproduct Hydrolyzed Cholesterol-PEG-COOH + NHS reagent->byproduct Side Reaction (Hydrolysis) amine R'-NH2 (Target Molecule) amine->product water H2O (Hydrolysis) water->byproduct

Caption: The desired amidation reaction vs. the competing hydrolysis side reaction.

Diagram 3: Troubleshooting Logic for Low Yield

G start Low Yield check_reagent Is Cholesterol-PEG-NHS active? start->check_reagent check_buffer Is the buffer amine-free? check_reagent->check_buffer Yes replace_reagent Replace Reagent check_reagent->replace_reagent No check_ph Is the pH between 7.2-8.5? check_buffer->check_ph Yes replace_buffer Use Amine-Free Buffer check_buffer->replace_buffer No check_storage Was the reagent stored properly? check_ph->check_storage Yes adjust_ph Adjust pH check_ph->adjust_ph No improve_storage Improve Storage/Handling check_storage->improve_storage No success Yield Improved check_storage->success Yes replace_reagent->success replace_buffer->success adjust_ph->success improve_storage->success

Caption: A logical flow for troubleshooting low reaction yields.

References

stability issues of Cholesterol-PEG-NHS MW 1000 in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cholesterol-PEG-NHS MW 1000 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for Cholesterol-PEG-NHS MW 1000 in aqueous solutions?

A1: The main stability issue is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group. In an aqueous environment, water molecules can attack the ester, leading to its cleavage. This hydrolysis reaction is a major competitor to the desired conjugation reaction with primary amines.[1][2] Once hydrolyzed, the Cholesterol-PEG-COOH product is no longer reactive towards amines, which can significantly reduce the efficiency of your conjugation experiments.[3]

Q2: What factors influence the rate of hydrolysis of the NHS ester?

A2: The rate of hydrolysis is primarily influenced by the pH of the aqueous buffer. The hydrolysis rate increases significantly with higher pH.[4] Temperature also plays a role, with higher temperatures accelerating hydrolysis. Therefore, it is crucial to carefully control both pH and temperature during your experiments.

Q3: What is the recommended pH range for working with Cholesterol-PEG-NHS MW 1000?

A3: For efficient conjugation to primary amines while minimizing hydrolysis, a pH range of 7.2 to 8.5 is generally recommended.[5] The optimal pH is often a compromise between amine reactivity (which increases with pH) and NHS ester stability (which decreases with pH). A common starting point for many protocols is a phosphate-buffered saline (PBS) at pH 7.4.[6]

Q4: Can I use any buffer in this pH range?

A4: No. It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to low conjugation yields and the formation of unintended byproducts.[6][7] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[8]

Q5: How should I prepare and handle Cholesterol-PEG-NHS MW 1000 solutions?

A5: Cholesterol-PEG-NHS is sensitive to moisture.[7] It is best to prepare fresh solutions immediately before use.[6] If you need to prepare a stock solution, dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store it at -20°C under desiccated conditions.[7] When preparing your reaction, you can then add the stock solution to your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically less than 10%) to avoid impacting your biological molecules.[6]

Q6: How should I store Cholesterol-PEG-NHS MW 1000?

A6: The solid reagent should be stored at -20°C and protected from moisture.[9] Before opening the vial, it is important to allow it to equilibrate to room temperature to prevent condensation of moisture onto the product.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation to my amine-containing molecule. Hydrolysis of Cholesterol-PEG-NHS: The NHS ester may have hydrolyzed before or during the reaction.- Prepare fresh Cholesterol-PEG-NHS solution immediately before use. - Ensure your aqueous buffer is within the recommended pH range (7.2-8.5). - Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require a longer reaction time.[6] - Confirm the absence of primary amine-containing species in your buffer (e.g., Tris, glycine).[7]
Inactive amine on the target molecule: The primary amines on your target molecule may be protonated and thus non-reactive.- Ensure the reaction pH is appropriate for your specific molecule to have a sufficient concentration of deprotonated primary amines.
Insufficient molar excess of Cholesterol-PEG-NHS: The ratio of the PEG reagent to your target molecule may be too low.- Increase the molar excess of Cholesterol-PEG-NHS in the reaction mixture. A 20-fold molar excess is a common starting point for antibodies.[6]
Precipitation or aggregation during liposome formation. Poor solubility of Cholesterol-PEG-NHS: The reagent may not be fully dissolved in the aqueous buffer before the reaction.- First, dissolve the Cholesterol-PEG-NHS in a small amount of a compatible organic solvent like DMSO or DMF before adding it to the aqueous phase.[10] - Ensure thorough mixing.
Instability of the formed liposomes: The formulation of the liposomes may not be optimal.- Cholesterol is a key component for stabilizing liposomes; ensure its concentration in the lipid mixture is appropriate.[11]
Inconsistent results between experiments. Variability in reagent quality: The Cholesterol-PEG-NHS may have partially hydrolyzed during storage.- Always store the reagent under the recommended conditions (-20°C, desiccated).[9] - Allow the vial to warm to room temperature before opening to prevent moisture contamination.[6] - Consider performing a quality check on new batches of the reagent (see Experimental Protocols).
Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes.- Carefully control and monitor all reaction parameters. Use a calibrated pH meter and a temperature-controlled environment.

Data Presentation

Table 1: Representative Half-life of PEG-NHS Esters in Aqueous Buffer at 25°C

pHHalf-life
7.04-5 hours[12]
8.01 hour[12]
8.610 minutes[12]
9.0< 9 minutes[4]

Note: This data is for general PEG-NHS esters and should be used as a guideline. The specific half-life of Cholesterol-PEG-NHS MW 1000 may vary.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of Cholesterol-PEG-NHS to an Amine-Containing Molecule
  • Preparation of Reagents:

    • Equilibrate the vial of Cholesterol-PEG-NHS MW 1000 to room temperature before opening.

    • Prepare your amine-containing target molecule in an amine-free buffer (e.g., PBS, pH 7.4).

    • Immediately before use, dissolve the required amount of Cholesterol-PEG-NHS in a small volume of dry DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[6]

  • Conjugation Reaction:

    • Add the desired molar excess of the Cholesterol-PEG-NHS stock solution to the solution of your target molecule. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction mixture. A common starting point is 30-60 minutes at room temperature or 2 hours on ice.[7] The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM. This will react with any remaining unreacted NHS esters.

  • Purification:

    • Remove unreacted Cholesterol-PEG-NHS and byproducts using a suitable method for your target molecule, such as dialysis, size exclusion chromatography (gel filtration), or spin desalting columns.[6]

Protocol 2: Monitoring NHS Ester Hydrolysis via HPLC

This protocol provides a method to assess the stability of Cholesterol-PEG-NHS in a specific buffer.

  • Sample Preparation:

    • Prepare a solution of Cholesterol-PEG-NHS MW 1000 at a known concentration (e.g., 1 mg/mL) in the aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Incubate the solution at a controlled temperature (e.g., 25°C).

  • HPLC Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), inject an aliquot of the sample onto a suitable HPLC system.

    • A reverse-phase C18 column is often suitable for separating the more hydrophobic Cholesterol-PEG-NHS from its more hydrophilic hydrolyzed product (Cholesterol-PEG-COOH).

    • The mobile phase will typically be a gradient of an organic solvent (e.g., acetonitrile) and water, both containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[13]

    • Monitor the elution profile using a UV detector. The disappearance of the Cholesterol-PEG-NHS peak and the appearance of the hydrolyzed product peak can be quantified by integrating the peak areas.

  • Data Analysis:

    • Plot the percentage of remaining Cholesterol-PEG-NHS as a function of time.

    • From this plot, you can determine the half-life (t½) of the NHS ester under your specific experimental conditions.

Visualizations

Hydrolysis_Pathway cluster_reaction Reaction Pathways Chol_PEG_NHS Cholesterol-PEG-NHS (Reactive) Conjugated_Product Cholesterol-PEG-NH-R (Stable Amide Bond) Chol_PEG_NHS->Conjugated_Product Desired Reaction (Conjugation) Hydrolyzed_Product Cholesterol-PEG-COOH (Inactive) Chol_PEG_NHS->Hydrolyzed_Product Side Reaction (Hydrolysis) Amine_Molecule R-NH₂ (Target Molecule) NHS N-hydroxysuccinimide Water H₂O (Aqueous Buffer)

Caption: Competing reaction pathways for Cholesterol-PEG-NHS in an aqueous buffer.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Chol-PEG-NHS in DMSO, Target in Buffer) start->prep_reagents mix Mix Reagents (Controlled pH & Temp) prep_reagents->mix incubate Incubate (e.g., 30-60 min at RT) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Dialysis, SEC) quench->purify analyze Analyze Product (e.g., HPLC, SDS-PAGE) purify->analyze end End analyze->end Troubleshooting_Tree start Low Conjugation Yield? check_reagent Is Chol-PEG-NHS fresh? start->check_reagent Yes check_buffer Is buffer amine-free and pH 7.2-8.5? check_reagent->check_buffer Yes solution1 Prepare fresh reagent. check_reagent->solution1 No check_ratio Is molar ratio sufficient? check_buffer->check_ratio Yes solution2 Use recommended buffer (e.g., PBS). check_buffer->solution2 No solution3 Increase molar excess of Chol-PEG-NHS. check_ratio->solution3 No success Problem Solved check_ratio->success Yes solution1->success solution2->success solution3->success

References

Technical Support Center: Enhancing the Stability of Cholesterol-PEG-NHS Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with Cholesterol-PEG-NHS nanoparticles.

Frequently Asked Questions (FAQs)

Q1: My Cholesterol-PEG-NHS nanoparticles are aggregating immediately after synthesis. What are the likely causes and how can I resolve this?

A1: Immediate aggregation of nanoparticles is often due to insufficient stabilization. Key factors to investigate include:

  • Inadequate Stabilizer Concentration: The concentration of the Cholesterol-PEG-NHS itself might be too low to provide sufficient steric hindrance to prevent particle agglomeration.

  • Suboptimal Processing Parameters: Issues such as inadequate energy input during homogenization or sonication can lead to the formation of larger, less stable particles that are prone to aggregation.

  • pH of the Solution: The pH of the buffer can influence the surface charge and stability of the nanoparticles.

Troubleshooting Steps:

  • Optimize Cholesterol-PEG-NHS Concentration: Incrementally increase the molar ratio of Cholesterol-PEG-NHS in your formulation.

  • Refine Processing Parameters: Increase the homogenization speed or duration, or adjust the sonication amplitude and time to ensure adequate particle size reduction and uniformity.

  • Buffer Optimization: Ensure the pH of your buffer is optimal for nanoparticle stability, typically around neutral pH (7.0-7.4) for many formulations.[1]

Q2: My nanoparticles appear stable initially but aggregate over time during storage. What can I do to improve their long-term stability?

A2: Delayed aggregation is often related to gradual changes in the nanoparticle suspension. Consider the following:

  • Storage Temperature: Temperature fluctuations can affect particle stability. Storing at an appropriate, consistent temperature is crucial.

  • Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which can alter the surface properties of the nanoparticles and lead to aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce stress on the nanoparticles, causing them to aggregate.[1]

Solutions:

  • Optimized Storage Conditions: For liquid suspensions, refrigeration at 2-8°C is often preferable to freezing or room temperature storage.[1]

  • Lyophilization: Freeze-drying the nanoparticles with a cryoprotectant can significantly enhance long-term stability by removing water, a key component in hydrolysis.

  • Use Freshly Prepared Nanoparticles: Due to the hydrolysis of the NHS ester, it is best to use the nanoparticles for conjugation reactions as soon as possible after preparation.

Q3: How does pH affect the stability of my Cholesterol-PEG-NHS nanoparticles?

A3: The pH of the storage buffer can influence the stability of lipid-based nanoparticles, although some studies have shown that for certain formulations, the effect of pH on stability is less significant than temperature.[1] It is generally recommended to store nanoparticles in a buffer with a pH that is physiologically appropriate, such as pH 7.4, for ease of use in biological experiments.[1] However, for the NHS-ester reactivity with primary amines, a pH range of 7-10 is generally recommended.[2]

Q4: What is the best way to store Cholesterol-PEG-NHS nanoparticles for long-term use?

A4: For long-term stability, lyophilization (freeze-drying) is the recommended method. This process removes water from the nanoparticle suspension, which helps to prevent both aggregation and hydrolysis of the NHS ester. It is crucial to use a cryoprotectant, such as sucrose or trehalose, during lyophilization to protect the nanoparticles from stresses during freezing and drying.[1] For short-term storage of aqueous suspensions, refrigeration at 2-8°C is generally the most suitable condition.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common stability issues with Cholesterol-PEG-NHS nanoparticles.

Issue: Increased Particle Size and Polydispersity Index (PDI)

An increase in the Z-average diameter and PDI, as measured by Dynamic Light Scattering (DLS), is a primary indicator of nanoparticle aggregation.

dot

Troubleshooting_Aggregation Troubleshooting Nanoparticle Aggregation Start Observe Increase in Particle Size/PDI Check_Formulation Review Formulation: - Cholesterol-PEG-NHS concentration - Other lipid components' ratios Start->Check_Formulation Check_Process Evaluate Synthesis Process: - Homogenization/sonication parameters - Reaction time and temperature Start->Check_Process Check_Storage Assess Storage Conditions: - Temperature (frozen, refrigerated, RT) - pH of buffer - Exposure to light Start->Check_Storage Optimize_Formulation Action: Optimize Stabilizer Concentration Check_Formulation->Optimize_Formulation Optimize_Process Action: Refine Synthesis Parameters Check_Process->Optimize_Process Optimize_Storage Action: Modify Storage Protocol (e.g., refrigerate, adjust pH, lyophilize) Check_Storage->Optimize_Storage Recharacterize Re-characterize using DLS Optimize_Formulation->Recharacterize Optimize_Process->Recharacterize Optimize_Storage->Recharacterize Problem_Solved Stability Improved Recharacterize->Problem_Solved

Caption: A flowchart for troubleshooting nanoparticle aggregation.

Data on Nanoparticle Stability

The following tables summarize quantitative data on the stability of lipid nanoparticles, which share structural components with Cholesterol-PEG-NHS nanoparticles, under various storage conditions.

Table 1: Effect of Storage Temperature on Nanoparticle Stability in Aqueous Suspension (pH 7.4) over 156 Days

Storage TemperatureInitial Z-average Diameter (nm)Z-average Diameter at Day 156 (nm)Initial PDIPDI at Day 156
25°C (Room Temp)~100> 400~0.1> 0.4
2°C (Refrigerated)~100~120~0.1~0.15
-20°C (Frozen)~100~250~0.1~0.3

Data adapted from a study on lipidoid nanoparticles, which demonstrates general trends applicable to lipid-based nanoparticle stability.[1]

Table 2: Effect of pH on Nanoparticle Stability at 2°C over 156 Days

Storage pHInitial Z-average Diameter (nm)Z-average Diameter at Day 156 (nm)Initial PDIPDI at Day 156
3.0~100~130~0.1~0.15
7.4~100~120~0.1~0.15
9.0~100~125~0.1~0.15

Data adapted from the same study, indicating that for this nanoparticle system, storage at 2°C provides good stability across a range of pH values.[1]

Table 3: Effect of Cryoprotectants on Lyophilized Nanoparticle Stability

Cryoprotectant (20% w/v)Z-average Diameter after Reconstitution (nm)PDI after Reconstitution
None> 300> 0.3
Sucrose~150~0.2
Trehalose~140~0.2

This data highlights the importance of cryoprotectants in maintaining nanoparticle integrity during lyophilization.[1]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Stability Assessment

This protocol outlines the general steps for assessing the stability of Cholesterol-PEG-NHS nanoparticles by monitoring their size and polydispersity over time.

DLS_Workflow Start Prepare Nanoparticle Suspension Aliquot Aliquot samples for different storage conditions (e.g., temp, pH) Start->Aliquot Time_Zero Measure initial size and PDI (Time 0) using DLS Aliquot->Time_Zero Store Store aliquots under designated conditions Time_Zero->Store Measure_Timepoints At specified time points (e.g., Day 1, 7, 30...) withdraw an aliquot Store->Measure_Timepoints Incubate Equilibrate Equilibrate sample to DLS instrument temperature Measure_Timepoints->Equilibrate Measure Measure size and PDI Equilibrate->Measure Analyze Analyze data: Plot size and PDI vs. time Measure->Analyze End Determine stability profile Analyze->End

References

Technical Support Center: Cholesterol-PEG-NHS Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholesterol-PEG-NHS conjugation. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Cholesterol-PEG-NHS to a primary amine?

A1: The optimal pH for the reaction between an NHS ester and a primary amine is a compromise between maximizing amine reactivity and minimizing hydrolysis of the NHS ester.[1] The recommended pH range is typically between 7.2 and 9.[2] For most applications, a pH of 8.3-8.5 is considered optimal to achieve a high conjugation yield.[3][4][5]

Q2: Why is pH so critical for the Cholesterol-PEG-NHS conjugation reaction?

A2: The pH of the reaction buffer is a crucial parameter because it governs two competing processes:

  • Amine Group Reactivity : The reactive species for this conjugation is the deprotonated primary amine (-NH2), which acts as a nucleophile.[1] At a pH below the pKa of the amine, the group is predominantly in its protonated form (-NH3+) and is non-nucleophilic, which significantly slows down or prevents the reaction.[1] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation.[1]

  • NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][2]

Therefore, the optimal pH maximizes the availability of the reactive amine while keeping the rate of NHS ester hydrolysis to a minimum.[1]

Q3: Which buffers should I use for the conjugation reaction?

A3: It is essential to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the Cholesterol-PEG-NHS.[3][6][7] Recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[7][8]

  • 0.1 M Sodium bicarbonate buffer at a pH of 8.3-8.5.[3][4]

  • 0.1 M Phosphate buffer at a pH of 8.3-8.5.[3][4]

  • Borate or HEPES buffers within the recommended pH range are also suitable.[2]

Q4: Can I use Tris buffer for my conjugation reaction?

A4: It is generally not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), because they will compete with the target molecule for conjugation to the NHS ester.[3][6][7] However, Tris or glycine buffers can be useful for quenching the reaction once it is complete.[1][2]

Q5: How should I dissolve the Cholesterol-PEG-NHS?

A5: Cholesterol-PEG-NHS is often poorly soluble in aqueous buffers.[3][4] It is recommended to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1][3][4][6] This solution can then be added to your biomolecule dissolved in the appropriate reaction buffer.[3][4] Ensure that the final concentration of the organic solvent in the reaction mixture is low (typically not exceeding 10%) to avoid denaturation of proteins.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH: The pH of the reaction buffer may be too low, resulting in protonated, unreactive amine groups.[1][3][4]Verify the pH of your reaction buffer and adjust to the optimal range of 8.3-8.5.[3][4][5]
Hydrolysis of Cholesterol-PEG-NHS: The reagent may have hydrolyzed due to exposure to moisture or a pH that is too high.[1][2]Prepare fresh solutions of Cholesterol-PEG-NHS in anhydrous DMSO or DMF immediately before use.[6][7] Avoid pH values above 9.0.[9]
Presence of Primary Amines in Buffer: Your buffer (e.g., Tris) may be competing with your target molecule.[3][6][7]Switch to a non-amine-containing buffer such as phosphate or bicarbonate buffer.[3][4]
Inconsistent Results pH Drift During Reaction: The hydrolysis of the NHS ester can lead to a drop in the pH of the reaction mixture over time, especially in large-scale reactions or with less concentrated buffers.[3][5]Use a more concentrated buffer and monitor the pH throughout the reaction, adjusting as necessary.[3][5]
Low Yield Suboptimal Molar Ratio: The molar excess of Cholesterol-PEG-NHS may be insufficient, especially for dilute protein solutions.[6][7]Perform small-scale trial reactions with varying molar ratios of Cholesterol-PEG-NHS to your target molecule (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio.[1]

Data Presentation

The efficiency of the Cholesterol-PEG-NHS conjugation is highly dependent on the stability of the NHS ester in the reaction buffer. The following table summarizes the effect of pH on the hydrolytic half-life of the NHS ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2][10]
7.4Not specified> 120 minutes[9]
8.6410 minutes[2][10]
9.0Not specified< 9 minutes[9]

Experimental Protocols

General Protocol for Conjugation of Cholesterol-PEG-NHS to a Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest

  • Cholesterol-PEG-NHS MW 1000

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M Phosphate buffer, pH 8.3)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification equipment (e.g., desalting column or dialysis system)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]

  • Prepare the Cholesterol-PEG-NHS Solution: Immediately before initiating the reaction, dissolve the Cholesterol-PEG-NHS in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[1][3][4]

  • Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Cholesterol-PEG-NHS to the protein solution while gently vortexing.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal time may vary.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1] Incubate for an additional 15-30 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted Cholesterol-PEG-NHS and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1][3]

Mandatory Visualization

Cholesterol_PEG_NHS_Conjugation cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 9.0) ProtonatedAmine R-NH3+ (Inactive) NoReaction No Reaction ProtonatedAmine->NoReaction Non-nucleophilic NHS_Ester1 Cholesterol-PEG-NHS NHS_Ester1->NoReaction DeprotonatedAmine R-NH2 (Active Nucleophile) Conjugate Cholesterol-PEG-Amide (Stable Conjugate) DeprotonatedAmine->Conjugate Favored Reaction NHS_Ester2 Cholesterol-PEG-NHS NHS_Ester2->Conjugate Hydrolysis1 Hydrolysis (Slow) NHS_Ester2->Hydrolysis1 DeprotonatedAmine2 R-NH2 (Active Nucleophile) Conjugate2 Cholesterol-PEG-Amide (Reduced Yield) DeprotonatedAmine2->Conjugate2 NHS_Ester3 Cholesterol-PEG-NHS NHS_Ester3->Conjugate2 Hydrolysis2 Rapid Hydrolysis (Competing Reaction) NHS_Ester3->Hydrolysis2 Dominant Reaction start

Caption: pH effect on Cholesterol-PEG-NHS conjugation pathways.

References

storage conditions for Cholesterol-PEG-NHS MW 1000 to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and use of Cholesterol-PEG-NHS MW 1000, a critical reagent in bioconjugation and drug delivery research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this product in your experiments.

Frequently Asked questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Cholesterol-PEG-NHS MW 1000?

For long-term stability, solid Cholesterol-PEG-NHS MW 1000 should be stored at -20°C.[1][2] It is also recommended to keep the product in a desiccated environment, as the N-hydroxysuccinimide (NHS) ester is highly sensitive to moisture.[3] For optimal stability, storing under an inert gas like argon or nitrogen is advisable.[4]

Q2: Can Cholesterol-PEG-NHS MW 1000 be shipped at ambient temperatures?

Yes, this product is stable enough for shipment at ambient temperatures for a few weeks without degradation.[2] However, upon receipt, it should be immediately stored at the recommended -20°C for long-term preservation.

Q3: What is the primary degradation pathway for Cholesterol-PEG-NHS MW 1000?

The primary degradation pathway is the hydrolysis of the NHS ester group. The NHS ester is susceptible to reaction with water, which cleaves the ester and renders the molecule incapable of reacting with primary amines. This hydrolysis is accelerated by moisture and alkaline conditions.

Q4: How should I prepare a stock solution of Cholesterol-PEG-NHS MW 1000?

It is strongly recommended to prepare solutions of Cholesterol-PEG-NHS fresh for each use. Due to the rapid hydrolysis of the NHS ester in aqueous solutions, preparing and storing stock solutions is not advised. If a stock solution in an organic solvent is necessary, use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store it at -20°C under an inert atmosphere for a very limited time. Aqueous solutions should be used immediately.

Q5: What solvents are suitable for dissolving Cholesterol-PEG-NHS MW 1000?

Cholesterol-PEG-NHS MW 1000 is soluble in chloroform, dichloromethane, DMSO, and DMF. It has good water solubility, which facilitates its use in aqueous reaction buffers for bioconjugation.

Troubleshooting Guides

Low Conjugation Efficiency

Problem: You are observing low or no conjugation of Cholesterol-PEG-NHS to your amine-containing molecule (e.g., protein, peptide, or ligand).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of Cholesterol-PEG-NHS Ensure the reagent has been stored correctly at -20°C in a desiccated environment. If the product is old or has been handled improperly, consider using a fresh vial.
Hydrolysis of NHS Ester Prepare the Cholesterol-PEG-NHS solution immediately before use. Avoid exposing the solid or the solution to moisture.
Incorrect Reaction Buffer pH The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5. Below pH 7.2, the amine is protonated and less nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly.
Presence of Primary Amines in Buffer Avoid using buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester. Use phosphate-buffered saline (PBS), HEPES, or borate buffers.
Low Concentration of Reactants Increase the concentration of your amine-containing molecule and/or the molar excess of Cholesterol-PEG-NHS. A 5- to 20-fold molar excess of the NHS ester is a common starting point.
Steric Hindrance The bulky cholesterol group or the PEG chain might cause steric hindrance, slowing down the reaction. Increase the reaction time or temperature (e.g., from 4°C to room temperature) to facilitate the conjugation.
Issues with Liposome or Micelle Formation

Problem: You are encountering issues such as aggregation, instability, or poor formation of liposomes or micelles incorporating Cholesterol-PEG-NHS.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Quality of Cholesterol-PEG-NHS Impurities or hydrolyzed reagent can negatively impact the self-assembly and stability of lipid-based nanoparticles. Use high-purity Cholesterol-PEG-NHS.
Incorrect Lipid Composition The molar ratio of Cholesterol-PEG-NHS to other lipids is crucial for stable liposome formation. A common starting point is 5-10 mol% of the PEGylated lipid. Optimize this ratio for your specific formulation.
Incomplete Hydration or Inefficient Size Reduction Ensure the lipid film is thin, uniform, and fully hydrated. Optimize your size reduction method (e.g., sonication or extrusion) to achieve a homogenous population of nanoparticles.
Aggregation of Liposomes Insufficient incorporation of the PEGylated lipid can lead to aggregation. Ensure the Cholesterol-PEG-NHS is properly dissolved and mixed with the other lipids before hydration. The PEG chains provide a steric barrier that prevents aggregation.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of the NHS ester at various conditions, which is critical for designing your conjugation experiments.

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours
8.0Room Temperature~3.5 hours
8.5Room Temperature~3 hours
8.6410 minutes
9.0Room Temperature~2 hours

Experimental Protocols

General Protocol for Protein Conjugation with Cholesterol-PEG-NHS

This protocol provides a general guideline for conjugating Cholesterol-PEG-NHS to a protein containing primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cholesterol-PEG-NHS MW 1000

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration in an amine-free buffer (e.g., 1-10 mg/mL in PBS, pH 7.4).

  • Cholesterol-PEG-NHS Solution Preparation: Immediately before use, weigh the required amount of Cholesterol-PEG-NHS and dissolve it in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess of the Cholesterol-PEG-NHS solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted Cholesterol-PEG-NHS. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted Cholesterol-PEG-NHS and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity.

Visualizations

A Cholesterol-PEG-NHS B Hydrolysis (H₂O) A->B Degradation Pathway D Primary Amine (R-NH₂) A->D Conjugation Pathway C Inactive Carboxylate B->C E Stable Amide Bond (Conjugate) D->E

Caption: Degradation and Conjugation Pathways of Cholesterol-PEG-NHS.

start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein react Mix and Incubate (RT or 4°C) prep_protein->react prep_peg Prepare Fresh Cholesterol-PEG-NHS Solution prep_peg->react quench Quench Reaction with Tris or Glycine react->quench purify Purify Conjugate (e.g., SEC) quench->purify end End purify->end

Caption: Experimental Workflow for Protein Conjugation.

start Low Conjugation Efficiency? check_storage Reagent Stored Correctly? start->check_storage check_freshness Solution Prepared Fresh? check_storage->check_freshness Yes L1 Use Fresh Reagent check_storage->L1 No check_ph Buffer pH 7.2-8.5? check_freshness->check_ph Yes L2 Prepare Fresh Solution check_freshness->L2 No check_buffer Amine-Free Buffer? check_ph->check_buffer Yes L3 Adjust Buffer pH check_ph->L3 No increase_conc Increase Reactant Concentration check_buffer->increase_conc Yes L4 Use Amine-Free Buffer check_buffer->L4 No

Caption: Troubleshooting Logic for Low Conjugation Efficiency.

References

Technical Support Center: Purification of Cholesterol-PEG-NHS MW 1000 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Cholesterol-PEG-NHS MW 1000 conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Cholesterol-PEG-NHS MW 1000 conjugates after reaction with amine-containing molecules.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Purified Conjugate NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze to a non-reactive carboxylic acid, especially at neutral to basic pH.- Ensure all solvents and reagents are anhydrous. - Perform the conjugation reaction promptly after dissolving the Cholesterol-PEG-NHS. - Maintain a pH of 7.2-8.0 during the reaction. - Store the Cholesterol-PEG-NHS reagent under desiccated conditions at -20°C.[1][2]
Inefficient Reaction: The molar ratio of Cholesterol-PEG-NHS to the amine-containing molecule may be too low, or the reaction time may be insufficient.- Increase the molar excess of the Cholesterol-PEG-NHS reagent (typically a 10-50 fold molar excess is recommended).[3] - Extend the reaction time (30-60 minutes at room temperature or 2 hours at 4°C are typical starting points).[3]
Loss During Purification: The chosen purification method may not be optimal for the size and properties of the conjugate, leading to product loss.- For larger conjugated molecules (e.g., proteins), consider dialysis with an appropriate molecular weight cutoff (MWCO) membrane to remove unreacted Cholesterol-PEG-NHS. - For smaller conjugates, size exclusion chromatography (SEC) or flash chromatography may be more suitable to separate the product from unreacted starting materials.[4][5]
Presence of Unreacted Cholesterol-PEG-NHS in the Final Product Incomplete Reaction: Not all of the Cholesterol-PEG-NHS has reacted with the target molecule.- Optimize the reaction conditions as described above (increase molar ratio, extend reaction time).
Inefficient Purification: The purification method is not adequately separating the unreacted PEG reagent from the conjugate.- Dialysis: Ensure the MWCO of the dialysis membrane is appropriate to retain the conjugate while allowing the smaller unreacted Cholesterol-PEG-NHS (MW 1000) to pass through. A MWCO of 3-5 kDa may be a good starting point, depending on the size of the conjugated molecule. - Size Exclusion Chromatography (SEC): Choose a column with a fractionation range that provides good resolution between the conjugate and the unreacted PEG reagent. - Flash Chromatography: A gradient of solvents, such as dichloromethane and ethanol, can be effective for separating Cholesterol-PEG derivatives.[4][5]
Product Aggregation or Precipitation During Purification Hydrophobicity of Cholesterol: The cholesterol moiety is highly hydrophobic and can lead to aggregation, especially in aqueous buffers if the PEG chain is not sufficient to maintain solubility.- Perform purification steps at a lower concentration. - Include a small amount of a non-ionic surfactant in the purification buffers. - Ensure the pH of the buffer is appropriate for the solubility of the conjugate.
Ester Bond Hydrolysis: If the linkage between the PEG and cholesterol is an ester bond, it can be susceptible to hydrolysis, leading to the release of cholesterol and potential aggregation.[4][5]- Maintain a neutral pH during purification and storage. Avoid strongly acidic or basic conditions.
Difficulty Confirming Conjugation Lack of a Suitable Analytical Method: Standard analytical techniques may not easily distinguish between the starting materials and the product.- Thin Layer Chromatography (TLC): TLC can be a simple and effective way to monitor the progress of the conjugation reaction. The conjugate should have a different Rf value compared to the starting materials.[6][7] - HPLC: Reversed-phase HPLC with an evaporative light scattering detector (ELSD) or a UV detector (if the conjugated molecule has a chromophore) can be used to separate and quantify the components of the reaction mixture.[8] - NMR Spectroscopy: ¹H NMR can be used to identify signals corresponding to both the cholesterol and the conjugated molecule in the purified product.

Frequently Asked Questions (FAQs)

Product Handling and Storage

Q1: How should I store and handle Cholesterol-PEG-NHS MW 1000?

A1: Cholesterol-PEG-NHS is sensitive to moisture.[1] It should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[2][9] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[1]

Q2: What solvents are suitable for dissolving Cholesterol-PEG-NHS MW 1000?

A2: This conjugate is generally soluble in organic solvents like DMSO and DMF, as well as in aqueous buffers.[10][11] For conjugation reactions, it is often dissolved in a small amount of a water-miscible organic solvent like DMSO before being added to the aqueous reaction buffer.[1]

Reaction and Purification

Q3: What is the optimal pH for the conjugation reaction?

A3: The NHS ester reacts with primary amines at a pH range of 7.2 to 8.5.[3] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[1] Phosphate-buffered saline (PBS) is a commonly used reaction buffer.

Q4: Which purification method is better for my conjugate: dialysis or size exclusion chromatography (SEC)?

A4: The choice of purification method depends on the size of your final conjugate.

  • Dialysis: This method is effective for removing unreacted Cholesterol-PEG-NHS (MW 1000) from much larger conjugated molecules, such as proteins or large peptides. A dialysis membrane with a molecular weight cutoff (MWCO) significantly larger than 1000 Da but smaller than your conjugate should be used.

  • Size Exclusion Chromatography (SEC): SEC is suitable for separating molecules based on their size in solution. It can provide good resolution between the conjugate and unreacted starting materials, especially for smaller conjugates where the size difference is less pronounced.

Q5: How can I remove unreacted amine-containing starting material?

A5: This can be challenging if the unreacted starting material is similar in size to the product.

  • Dialysis: If the unreacted amine is a small molecule, dialysis can be effective.

  • Solid-Phase Extraction: For some conjugates, solid-phase extraction can be used to separate the product based on differences in polarity.[4]

  • Flash Chromatography: This technique allows for separation based on polarity and can be effective for purifying Cholesterol-PEG derivatives.[4][5]

Experimental Protocols

General Protocol for Conjugation of Cholesterol-PEG-NHS to a Protein
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

  • Reagent Preparation: Immediately before use, dissolve Cholesterol-PEG-NHS MW 1000 in a small amount of anhydrous DMSO.

  • Conjugation Reaction: Add a 10-50 fold molar excess of the dissolved Cholesterol-PEG-NHS to the protein solution.[3] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris to consume any unreacted NHS esters.

  • Purification: Proceed with purification using either dialysis or size exclusion chromatography as described below.

Purification by Dialysis
  • Membrane Selection: Choose a dialysis membrane with a MWCO that is at least 3-5 times smaller than the molecular weight of your protein conjugate but significantly larger than 1000 Da.

  • Sample Loading: Transfer the reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Immerse the dialysis device in a large volume of cold (4°C) purification buffer (e.g., PBS). Stir the buffer gently.

  • Buffer Exchange: Change the dialysis buffer several times over 24-48 hours to ensure complete removal of unreacted Cholesterol-PEG-NHS and other small molecule impurities.

  • Sample Recovery: Recover the purified conjugate from the dialysis device.

Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your conjugate and the unreacted starting materials.

  • Equilibration: Equilibrate the column with the desired purification buffer.

  • Sample Loading: Load the reaction mixture onto the column.

  • Elution: Elute the sample with the purification buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate detection method.

  • Analysis: Analyze the collected fractions by SDS-PAGE, HPLC, or another suitable method to identify the fractions containing the purified conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Protein in PBS (pH 7.2-8.0) C Mix and Incubate (RT or 4°C) A->C B Dissolve Chol-PEG-NHS in DMSO B->C D Dialysis (vs. PBS) C->D Large Conjugate E Size Exclusion Chromatography C->E Small/Medium Conjugate F SDS-PAGE D->F G HPLC E->G H Characterization F->H G->H

Caption: Experimental workflow for the synthesis and purification of a Cholesterol-PEG-Protein conjugate.

troubleshooting_tree Start Low Purity of Final Conjugate Q1 Contaminant is unreacted Chol-PEG-NHS? Start->Q1 A1_Yes Optimize Purification: - Check Dialysis MWCO - Adjust SEC Column/Gradient Q1->A1_Yes Yes Q2 Contaminant is unreacted amine starting material? Q1->Q2 No End Pure Conjugate A1_Yes->End A2_Yes Consider: - Solid-Phase Extraction - Flash Chromatography Q2->A2_Yes Yes A_Other Investigate other possible side products Q2->A_Other No A2_Yes->End

Caption: Troubleshooting decision tree for low purity of the purified Cholesterol-PEG-NHS conjugate.

References

Navigating the Scale-Up of Cholesterol-PEG-NHS MW 1000 Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of novel nanoparticle formulations from the laboratory bench to clinical and commercial scales is a critical step in drug development. Formulations incorporating Cholesterol-PEG-NHS MW 1000, a key component for creating sterically stabilized liposomes and lipid nanoparticles with functional surfaces for targeting, present unique challenges during scale-up. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the large-scale production of these advanced drug delivery systems.

Frequently Asked Questions (FAQs)

1. What are the primary challenges when scaling up formulations containing Cholesterol-PEG-NHS MW 1000?

Scaling up formulations with Cholesterol-PEG-NHS MW 1000 involves several potential hurdles that can impact the final product's quality and efficacy. The primary challenges include:

  • Maintaining Consistent Particle Size and Polydispersity: Methods that provide precise control at the lab scale, such as probe sonication or manual extrusion, are often not directly transferable to large-scale production. Achieving a narrow and reproducible particle size distribution (Polydispersity Index - PDI) with larger batch sizes is a significant challenge.

  • Preventing Aggregation: As the concentration of nanoparticles increases during scale-up, the risk of aggregation and instability also rises. The formulation's composition, including the concentration of Cholesterol-PEG-NHS MW 1000, and the processing conditions play a crucial role in preventing this.

  • Ensuring High Encapsulation Efficiency: The transition to different manufacturing processes (e.g., from thin-film hydration to high-pressure homogenization) can affect the efficiency of drug encapsulation within the nanoparticles.

  • Scalable Purification: Removing unencapsulated drug, solvents, and excess lipids requires purification methods that are efficient and scalable. Traditional methods like centrifugation can be cumbersome and inefficient for large volumes.

  • Maintaining Sterility: For parenteral drug products, ensuring sterility throughout the large-scale manufacturing process is paramount and requires specialized equipment and controlled environments.

2. How does the concentration of Cholesterol-PEG-NHS MW 1000 impact the formulation during scale-up?

The molar percentage of Cholesterol-PEG-NHS MW 1000 is a critical parameter that influences several key characteristics of the final nanoparticle formulation:

  • Particle Size: Generally, increasing the concentration of PEGylated lipids can lead to a decrease in nanoparticle size.[1] The PEG chains provide a "stealth" layer that sterically hinders particle growth and aggregation. However, at certain concentrations, an anomalous increase in size can be observed, possibly due to changes in the spatial arrangement of the PEG molecules on the nanoparticle surface.[2][3]

  • Stability: The PEG layer enhances colloidal stability by preventing opsonization by plasma proteins and reducing clearance by the immune system. The density of this PEG layer, which is dependent on the concentration of Cholesterol-PEG-NHS MW 1000, is crucial for achieving long circulation times.

  • Surface Reactivity: The NHS ester on the PEG chain is intended for conjugation with targeting ligands. The surface concentration of these reactive groups will be directly proportional to the molar ratio of Cholesterol-PEG-NHS MW 1000 used in the formulation.

3. What are the recommended scalable production methods for formulations with Cholesterol-PEG-NHS MW 1000?

For large-scale production, methods that offer continuous or semi-continuous processing and consistent results are preferred. These include:

  • High-Pressure Homogenization (HPH): This technique involves forcing the lipid dispersion through a narrow orifice at high pressure, leading to a reduction in particle size and a more uniform distribution.[4][5][6] HPH is a well-established and scalable method in the pharmaceutical industry.

  • Microfluidics: Microfluidic mixing provides precise control over the mixing of lipid and aqueous phases, resulting in highly uniform nanoparticles.[7] This method is readily scalable by parallelizing multiple microfluidic channels.

  • Hot Melt Extrusion (HME) coupled with HPH: This solvent-free method is particularly suitable for solid lipid nanoparticles and can be a continuous manufacturing process.[8]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Solutions
Increased Particle Size and/or High PDI in Scaled-Up Batch 1. Inefficient mixing or homogenization at larger volumes.2. Inappropriate process parameters for the scaled-up batch size.3. Phase transition temperature of lipids not being maintained during the process.1. Optimize Homogenization Parameters: Increase homogenization pressure or the number of passes. Note that excessive pressure can sometimes lead to re-aggregation.[6][9][10]2. Adjust Flow Rates in Microfluidics: In microfluidic systems, altering the flow rate ratio (FRR) between the aqueous and organic phases can fine-tune particle size.[1]3. Control Temperature: Ensure the processing temperature is maintained above the phase transition temperature (Tc) of all lipid components.[11]
Aggregation or Flocculation of Nanoparticles 1. Insufficient concentration of Cholesterol-PEG-NHS MW 1000 to provide adequate steric stabilization.2. High concentration of the final formulation.3. Inappropriate buffer conditions (pH, ionic strength).4. Impurities in raw materials.1. Increase Cholesterol-PEG-NHS 1000 Concentration: Gradually increase the molar percentage of the PEGylated lipid to enhance the density of the protective PEG layer.2. Dilute the Formulation: If aggregation occurs post-processing, consider diluting the nanoparticle suspension.3. Optimize Buffer: Evaluate the effect of pH and ionic strength on nanoparticle stability. Check the zeta potential to assess surface charge; values greater than +30 mV or less than -30 mV generally indicate better stability against aggregation.[11]4. Verify Raw Material Quality: Ensure the purity of all lipid components.[11]
Low Encapsulation Efficiency 1. Change in the lipid-to-drug ratio during scale-up.2. Altered lipid bilayer characteristics due to different processing methods.3. Drug leakage during processing (e.g., due to high shear stress or temperature).1. Re-optimize Lipid-to-Drug Ratio: The optimal ratio at the lab scale may need adjustment for the scaled-up process.2. Modify Formulation Composition: The inclusion of cholesterol is known to increase the rigidity and stability of the lipid bilayer, which can improve drug retention.[12]3. Control Process Parameters: Minimize exposure to high temperatures and shear stress for extended periods.
Challenges in Purification 1. Inefficient removal of unencapsulated drug and other process-related impurities with methods like centrifugation at large scale.2. Clogging of filters during sterile filtration.1. Implement Tangential Flow Filtration (TFF): TFF is a highly efficient and scalable method for the purification and concentration of nanoparticles.[13][14][15] Optimize TFF parameters such as transmembrane pressure (TMP) and flow rate for your specific formulation.[14][16]2. Pre-filtration: Use a pre-filtration step to remove any larger aggregates before the final sterile filtration.
Instability After Lyophilization 1. Cryo-protectant type and concentration are not optimized.2. Formation of ice crystals during freezing disrupts the nanoparticle structure.1. Screen Cryoprotectants: Evaluate different cryoprotectants (e.g., sucrose, trehalose) and their concentrations to find the optimal conditions for your formulation.2. Optimize Freezing Protocol: Control the freezing rate to minimize the formation of large ice crystals.

Quantitative Data Summary

Table 1: Effect of High-Pressure Homogenization (HPH) Parameters on Nanoparticle Size

Homogenization Pressure (bar)Number of CyclesResulting Mean Particle Diameter (nm)Reference
5001~400[9]
5002~300[9]
7002136 - 277[4]
9003< 200[4]
1000-1900>2< 200 (approaching saturation)[9]

Table 2: Influence of Cholesterol Concentration on Liposome Properties

Cholesterol Concentration (mol %)Effect on Particle Size (Unsaturated Phospholipids)Effect on Membrane FluidityReference
0 - 50IncreaseDecrease[17]

Table 3: Lipid Recovery using Different Manufacturing and Analytical Methods

Manufacturing MethodAnalytical MethodLipid Recovery (%)Reference
Lipid Film HydrationHPLC-ELSD88 - 97[18][19]
High Shear MixingHPLC-ELSD90 - 99[18][19]
MicrofluidicsHPLC-ELSD83 - 100[18][19]
-UHPLC-TQMSMethod Detection Limit (ng/g): Cholesterol (1.8), DSPE-PEG 2000 (0.39)[20]

Experimental Protocols

Protocol 1: Scalable Production of Cholesterol-PEG-NHS MW 1000 Liposomes using High-Pressure Homogenization (HPH)

Objective: To produce a sterile, unilamellar liposomal formulation with a target particle size of 100-150 nm.

Materials:

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • Cholesterol-PEG-NHS MW 1000

  • Active Pharmaceutical Ingredient (API)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent (e.g., ethanol)

Equipment:

  • High-pressure homogenizer

  • Thermostatically controlled vessel

  • Tangential Flow Filtration (TFF) system

  • Sterile filters (0.22 µm)

Methodology:

  • Lipid Phase Preparation: Dissolve the primary phospholipid, cholesterol, and Cholesterol-PEG-NHS MW 1000 in ethanol at the desired molar ratio. If the API is lipid-soluble, dissolve it in this phase.

  • Aqueous Phase Preparation: Prepare the aqueous buffer. If the API is water-soluble, dissolve it in the buffer.

  • Pre-emulsion Formation: Heat both the lipid and aqueous phases to a temperature above the phase transition temperature of the lipids. Inject the lipid phase into the aqueous phase under constant stirring to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through the high-pressure homogenizer. The pressure and number of cycles should be optimized to achieve the desired particle size and PDI (refer to Table 1 for starting parameters).

  • Purification: Cool the resulting nanoemulsion to room temperature. Purify the liposome suspension using a TFF system to remove the organic solvent and unencapsulated API.

  • Sterile Filtration: Filter the purified liposome suspension through a 0.22 µm sterile filter into a sterile container.

  • Characterization: Analyze the final product for particle size, PDI, zeta potential, encapsulation efficiency, and lipid concentration.

Protocol 2: Purification of Cholesterol-PEG-NHS MW 1000 Nanoparticles using Tangential Flow Filtration (TFF)

Objective: To remove unencapsulated drug and other small molecule impurities from a large-volume nanoparticle suspension.

Equipment:

  • TFF system with a reservoir, peristaltic pump, and hollow fiber or cassette filter (e.g., 300 kDa MWCO).

  • Pressure gauges for feed, retentate, and permeate lines.

Methodology:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the purification buffer.

  • Loading: Load the nanoparticle suspension into the reservoir.

  • Diafiltration (Purification): Begin recirculating the suspension through the filter module. Add fresh purification buffer to the reservoir at the same rate as the permeate is being removed. This process is known as constant volume diafiltration.

  • Process Monitoring: Monitor the transmembrane pressure (TMP) and flow rates. Adjust the pump speed to maintain the desired TMP and avoid excessive shear stress, which could damage the nanoparticles.[16]

  • Concentration (Optional): After sufficient diafiltration volumes (typically 5-10x the initial sample volume), stop adding fresh buffer and allow the system to concentrate the nanoparticle suspension to the desired final volume.

  • Recovery: Drain the concentrated, purified nanoparticle suspension from the system.

  • Characterization: Analyze the purified product to confirm the removal of impurities and to re-characterize the nanoparticles (size, PDI, etc.).

Visualizations

Experimental_Workflow_HPH cluster_prep Phase Preparation Lipid_Phase Lipid Phase (Phospholipid, Cholesterol, Chol-PEG-NHS, API) Pre_Emulsion Pre-emulsion Formation (Heated Mixing) Lipid_Phase->Pre_Emulsion Aqueous_Phase Aqueous Phase (Buffer, API) Aqueous_Phase->Pre_Emulsion HPH High-Pressure Homogenization Pre_Emulsion->HPH Purification Purification (Tangential Flow Filtration) HPH->Purification Sterilization Sterile Filtration (0.22 µm) Purification->Sterilization Final_Product Final Nanoparticle Formulation Sterilization->Final_Product

Caption: Scalable production workflow for Cholesterol-PEG-NHS MW 1000 formulations using HPH.

Troubleshooting_Logic Start High Particle Size / PDI in Scaled-Up Batch Check_HPH Optimize HPH Parameters? (Pressure, Cycles) Start->Check_HPH Check_Temp Is Process Temperature > Tc? Check_HPH->Check_Temp No Resolved Issue Resolved Check_HPH->Resolved Yes Check_Aggregation Evidence of Aggregation? Check_Temp->Check_Aggregation No Check_Temp->Resolved Yes Increase_PEG Increase Chol-PEG-NHS Concentration Check_Aggregation->Increase_PEG Yes Re_Evaluate Re-evaluate Formulation Components Check_Aggregation->Re_Evaluate No Adjust_Buffer Optimize Buffer pH and Ionic Strength Increase_PEG->Adjust_Buffer Adjust_Buffer->Resolved

Caption: Troubleshooting logic for addressing increased particle size and PDI.

References

Validation & Comparative

A Comparative Guide to Cholesterol-PEG-NHS MW 1000 Functionalized Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cholesterol-PEG-NHS MW 1000 functionalized liposomes with alternative formulations, supported by experimental data. The aim is to offer an objective resource for selecting the optimal liposomal system for targeted drug delivery applications.

Performance Characterization: A Quantitative Comparison

The functionalization of liposomes with Polyethylene Glycol (PEG) is a widely adopted strategy to improve their pharmacokinetic properties, primarily by reducing clearance by the mononuclear phagocyte system, thus prolonging circulation time.[1] The choice of the PEG linker, its molecular weight, and the anchoring lipid significantly influence the physicochemical characteristics and in vivo performance of the liposomes. Cholesterol-PEG-NHS is an amphiphilic polymer used for liposome modification, where the cholesterol moiety anchors into the lipid bilayer and the N-hydroxysuccinimide (NHS) ester provides a reactive group for conjugation to amine-containing targeting ligands.[2][3]

Below is a comparative summary of key performance parameters for liposomes functionalized with Cholesterol-PEG-NHS MW 1000 and its alternatives.

Table 1: Physicochemical Properties of Functionalized Liposomes
FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Cholesterol-PEG1000-Functionalized ~120 - 180< 0.2-20 to -30[4]
DSPE-PEG2000-Functionalized ~130< 0.2Close to neutrality[5]
PEGylated (PEG2000) Liposomes ~140< 0.2Close to neutrality[6]
Non-PEGylated Liposomes ~130< 0.2More negative than PEGylated[5]
Folate-Targeted (DSPE-PEG2000 linker) 110 - 140< 0.3-25[7]
Folate-Targeted (DSPE-PEG5000 linker) 110 - 140< 0.3-20[7]

Note: The exact values can vary based on the specific lipid composition, drug loaded, and preparation method.

Table 2: Drug Encapsulation Efficiency and In Vitro Release
FormulationDrugEncapsulation Efficiency (%)In Vitro Release ProfileReference
PEGylated Liposomes (General) Shikonin66.9 - 89.4Slower than conventional[8]
Conventional (Non-PEGylated) Liposomes Shikonin56.5 - 78.4Faster than PEGylated[8]
Stealth Liposomes (PEG5000) Hydrophilic Chemo83 ± 0.432.2% in 9h[9]
Stealth Liposomes (PEG2000) Hydrophilic Chemo79.00 ± 0.445.3% in 9h[9]
Conventional Liposomes Hydrophilic Chemo64.8 ± 0.852.4% in 9h[9]
Non-Targeted Liposomes PaclitaxelNot SpecifiedBiphasic release over 7 days[10]
Cancer-Targeted Liposomes PaclitaxelNot SpecifiedSimilar to non-targeted[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key characterization experiments.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes.[11]

  • Lipid Film Formation: A mixture of lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and the Cholesterol-PEG-NHS MW 1000, are dissolved in an organic solvent such as chloroform.[12] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids with gentle agitation.

  • Sizing: The resulting multilamellar vesicles (MLVs) are downsized to form small unilamellar vesicles (SUVs) with a more uniform size distribution. This is commonly achieved by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) or by sonication.[11]

Characterization of Physicochemical Properties

2.2.1. Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of liposomes.[13][14]

  • Sample Preparation: The liposome suspension is diluted in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.[15]

  • Measurement: The diluted sample is placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[16]

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. The PDI provides a measure of the width of the size distribution.

2.2.2. Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the liposomes and is determined by electrophoretic light scattering.[17][18]

  • Sample Preparation: The liposome sample is diluted in a low ionic strength buffer to minimize the effects of charge screening.[19]

  • Measurement: The diluted sample is placed in a specialized electrophoresis cell within the instrument. An electric field is applied, causing the charged liposomes to move towards the oppositely charged electrode.

  • Data Analysis: The instrument measures the velocity of the liposomes (electrophoretic mobility) using laser Doppler velocimetry. The zeta potential is then calculated using the Henry equation.

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Separation of Free Drug: The unencapsulated drug is separated from the liposomes. Common methods include ultracentrifugation, size exclusion chromatography, or dialysis.[20][21]

  • Quantification of Encapsulated Drug: The liposomes are lysed using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol) to release the encapsulated drug.

  • Drug Concentration Measurement: The concentration of the released drug is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[22][23]

  • Calculation: The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

In Vitro Drug Release Study

In vitro drug release studies are performed to evaluate the rate and extent of drug release from the liposomes over time. The dialysis method is a commonly used technique.[24][25]

  • Dialysis Setup: A known amount of the drug-loaded liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release Medium: The dialysis bag is immersed in a larger volume of a release medium (e.g., PBS at a physiological pH of 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.[26]

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.[10]

  • Drug Quantification: The concentration of the released drug in the collected samples is determined using an appropriate analytical method like HPLC.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the in vitro release profile.

Visualizing Experimental Workflows and Pathways

Liposome Preparation and Functionalization Workflow

G cluster_prep Liposome Preparation cluster_func Functionalization Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Hydration with Drug Hydration with Drug Thin Film Formation->Hydration with Drug Sizing (Extrusion/Sonication) Sizing (Extrusion/Sonication) Hydration with Drug->Sizing (Extrusion/Sonication) Prepared Liposomes Prepared Liposomes Sizing (Extrusion/Sonication)->Prepared Liposomes Conjugation Reaction (NHS Ester Chemistry) Conjugation Reaction (NHS Ester Chemistry) Prepared Liposomes->Conjugation Reaction (NHS Ester Chemistry) Targeting Ligand (Amine-Terminated) Targeting Ligand (Amine-Terminated) Targeting Ligand (Amine-Terminated)->Conjugation Reaction (NHS Ester Chemistry) Purification Purification Conjugation Reaction (NHS Ester Chemistry)->Purification Functionalized Liposomes Functionalized Liposomes Purification->Functionalized Liposomes

Caption: Workflow for preparing and functionalizing liposomes.

Liposome Characterization Workflow

G cluster_char Characterization Functionalized Liposomes Functionalized Liposomes Particle Size & PDI (DLS) Particle Size & PDI (DLS) Functionalized Liposomes->Particle Size & PDI (DLS) Zeta Potential Zeta Potential Functionalized Liposomes->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Functionalized Liposomes->Encapsulation Efficiency In Vitro Release In Vitro Release Functionalized Liposomes->In Vitro Release

Caption: Key characterization steps for functionalized liposomes.

Conclusion

The selection of a liposomal formulation for drug delivery is a multifaceted process that requires careful consideration of various physicochemical and biological parameters. Cholesterol-PEG-NHS MW 1000 functionalized liposomes offer a versatile platform for targeted drug delivery due to the established role of cholesterol in enhancing liposome stability and the utility of NHS ester chemistry for ligand conjugation.

As evidenced by the comparative data, the choice of PEG linker length and the anchoring lipid (e.g., Cholesterol vs. DSPE) can significantly impact particle size, surface charge, drug encapsulation, and release kinetics. Longer PEG chains may lead to a more neutral surface charge and can influence drug release rates. While DSPE-PEG is a common alternative, cholesterol-based anchors may offer advantages in terms of membrane insertion and stability.[27]

Ultimately, the optimal formulation will depend on the specific drug candidate and the therapeutic application. This guide provides a foundational framework and supporting data to aid researchers in making informed decisions for the rational design of effective liposomal drug delivery systems. Further empirical studies are always recommended to validate the performance of a chosen formulation in a specific context.

References

A Comparative Guide to Measuring the Conjugation Efficiency of Cholesterol-PEG-NHS (MW 1000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted drug delivery and bioconjugation, the efficient attachment of molecules such as Cholesterol-PEG-NHS to proteins, antibodies, or other amine-containing vectors is paramount. This guide provides a comprehensive comparison of methodologies to measure the conjugation efficiency of Cholesterol-PEG-NHS with a molecular weight of 1000 Dalton. Furthermore, it explores alternative conjugation chemistries, offering a holistic view for selecting the optimal strategy for your research needs.

Comparing Conjugation Chemistries: NHS Ester vs. Alternatives

The choice of conjugation chemistry is a critical determinant of reaction efficiency, specificity, and the stability of the final conjugate. While N-hydroxysuccinimide (NHS) ester chemistry is widely used for its reactivity towards primary amines, alternative methods such as maleimide-thiol coupling and click chemistry present compelling advantages in specific contexts.

FeatureCholesterol-PEG-NHS (Amine-reactive)Cholesterol-PEG-Maleimide (Thiol-reactive)Cholesterol-PEG-Azide/Alkyne (Click Chemistry)
Target Functional Group Primary amines (-NH₂)Thiols/Sulfhydryls (-SH)Azides (-N₃) or Alkynes (-C≡CH)
Reaction pH 7.2 - 8.56.5 - 7.5Neutral (often requires catalyst)
Reaction Speed Moderate to Fast (0.5 - 4 hours)Fast (0.5 - 2 hours)Very Fast (often < 1 hour)
Specificity Good, but can react with other nucleophilesHigh, specific to thiolsVery High, bio-orthogonal
Stability of Linkage Stable amide bondStable thioether bondStable triazole linkage
Key Considerations Susceptible to hydrolysis in aqueous solutions.Requires a free thiol on the target molecule, which may necessitate prior modification. Risk of disulfide bond reduction.Requires introduction of an azide or alkyne group onto the target molecule. Copper catalyst in CuAAC can be cytotoxic.
Estimated Conjugation Efficiency 70-90%85-95%>95%

Experimental Protocols for Measuring Conjugation Efficiency

Accurate determination of conjugation efficiency is crucial for the characterization and quality control of bioconjugates. Below are detailed protocols for quantifying the conjugation of Cholesterol-PEG-NHS and its alternatives.

Method 1: Spectrophotometric Quantification of NHS Release (for Cholesterol-PEG-NHS)

This method indirectly measures conjugation by quantifying the N-hydroxysuccinimide (NHS) released during the reaction or upon complete hydrolysis of the unreacted NHS ester.

Materials:

  • Cholesterol-PEG-NHS (MW 1000)

  • Amine-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: 0.1 M phosphate buffer with 150 mM NaCl, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • 0.5 M NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Reaction Setup: Dissolve the amine-containing molecule in the reaction buffer. Add a 10- to 20-fold molar excess of Cholesterol-PEG-NHS (dissolved in a small amount of DMSO if necessary). Incubate at room temperature for 1-2 hours.

  • Sample Preparation: Take an aliquot of the reaction mixture.

  • Measure Initial Absorbance: Dilute the aliquot in the reaction buffer and measure the absorbance at 260 nm. This reading corresponds to the NHS released from the conjugation reaction and any hydrolysis that has occurred.

  • Induce Complete Hydrolysis: To the same diluted sample, add a small volume of 0.5 M NaOH to raise the pH to >12. This will rapidly hydrolyze all remaining unreacted Cholesterol-PEG-NHS.

  • Measure Final Absorbance: Immediately measure the absorbance at 260 nm again. This represents the total amount of NHS (from both conjugation/hydrolysis during the reaction and the forced hydrolysis).

  • Calculation: The conjugation efficiency can be estimated by comparing the initial and final absorbance values, taking into account the molar extinction coefficient of NHS at 260 nm (approximately 8,600 M⁻¹cm⁻¹ at neutral pH).

Method 2: HPLC-Based Quantification of the Conjugate

High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate the final conjugate from unreacted starting materials and byproducts, allowing for direct quantification.

Materials:

  • Conjugation reaction mixture

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD)

  • Appropriate HPLC column (e.g., Reverse-phase C18, Size-Exclusion)

  • Mobile phases (e.g., Acetonitrile, Water, with additives like TFA)

Procedure:

  • Develop an HPLC Method: Establish an HPLC method that can effectively separate the Cholesterol-PEG-conjugate from the unconjugated amine-containing molecule and free Cholesterol-PEG.

  • Generate a Standard Curve: If possible, create a standard curve using a purified sample of the conjugate of known concentration.

  • Analyze the Reaction Mixture: Inject the conjugation reaction mixture into the HPLC system.

  • Quantify the Conjugate Peak: Integrate the area of the peak corresponding to the Cholesterol-PEG-conjugate.

  • Calculate Efficiency: Determine the concentration of the conjugate from the standard curve and calculate the percentage yield based on the initial limiting reactant.

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining conjugation efficiency, the following diagram illustrates the key steps.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis cluster_quantification Quantification Reagent_Prep Prepare Reactants (Cholesterol-PEG-X, Target Molecule) Mixing Mix Reactants Reagent_Prep->Mixing Buffer_Prep Prepare Reaction Buffer Buffer_Prep->Mixing Incubation Incubate (Time, Temp) Mixing->Incubation Quenching Quench Reaction Incubation->Quenching Method_Selection Select Quantification Method Quenching->Method_Selection HPLC HPLC Analysis Method_Selection->HPLC Spectrophotometry Spectrophotometry Method_Selection->Spectrophotometry Data_Analysis Analyze Data HPLC->Data_Analysis Spectrophotometry->Data_Analysis Efficiency_Calc Calculate Efficiency (%) Data_Analysis->Efficiency_Calc

Caption: Experimental workflow for determining conjugation efficiency.

Signaling Pathway of Amine-Reactive NHS Ester Conjugation

The fundamental mechanism of Cholesterol-PEG-NHS conjugation involves the reaction of the NHS ester with a primary amine on the target molecule.

NHS_Ester_Reaction Cholesterol_PEG_NHS Cholesterol-PEG-NHS Intermediate Tetrahedral Intermediate Cholesterol_PEG_NHS->Intermediate Nucleophilic Attack Primary_Amine Primary Amine (on Target Molecule) Primary_Amine->Intermediate Conjugate Stable Amide Bond (Cholesterol-PEG-Target) Intermediate->Conjugate NHS_byproduct N-hydroxysuccinimide (Leaving Group) Intermediate->NHS_byproduct Release

Caption: NHS ester reaction with a primary amine.

By understanding the principles of different conjugation chemistries and employing robust analytical methods, researchers can confidently select and optimize their bioconjugation strategies, leading to the development of more effective and well-characterized therapeutic and diagnostic agents.

A Comparative Guide to In Vitro Cell Uptake of Targeted Nanoparticles: Focus on Cholesterol-PEG-NHS Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of therapeutic payloads into target cells is a cornerstone of nanomedicine. This guide provides a comparative analysis of in vitro cell uptake studies focusing on nanoparticles functionalized with Cholesterol-PEG-NHS. We will explore their performance relative to other targeting strategies and provide the necessary experimental context for informed decision-making in your research.

Performance Comparison of Targeted Nanoparticles

The cellular uptake of nanoparticles is a complex process influenced by a multitude of factors including size, surface charge, and the specific targeting ligand employed. While direct comparative data for Cholesterol-PEG-NHS targeted nanoparticles against all other modalities is limited, we can draw valuable insights from studies on similarly functionalized nanoparticles.

Cholesterol incorporation into nanoparticle formulations can significantly influence their interaction with cell membranes. It can enhance nanoparticle stability and, in some cases, facilitate cellular uptake through specific pathways. The addition of a Polyethylene Glycol (PEG) linker provides a "stealth" characteristic, reducing non-specific protein adsorption and prolonging circulation time in vivo, which can indirectly enhance the probability of reaching the target cells. The N-Hydroxysuccinimide (NHS) ester is a reactive group that allows for the covalent conjugation of a targeting moiety (e.g., an antibody, peptide, or small molecule) to the nanoparticle surface. The choice of this targeting ligand is critical for receptor-mediated endocytosis.

Below is a summary of quantitative data from studies investigating the cellular uptake of different types of targeted nanoparticles.

Nanoparticle TypeTargeting LigandCell LineUptake Efficiency (% of cells with NP uptake)Fold Increase vs. Non-TargetedCitation(s)
Cholesterol-Containing Nanoparticles Cholesterol (inherent)bEnd.3 (mouse brain endothelial)Concentration-dependentSignificantly higher than control solution[1]
Folate-Targeted Nanoparticles Folic AcidHeLa (cervical cancer)Not specified~12-fold higher than PEG-coated[2]
Herceptin-Targeted Nanoparticles Herceptin (Trastuzumab)SK-BR-3 (breast cancer, HER2+)Significantly increasedNot specified[3]
Transferrin-Targeted Liposomes TransferrinU87 (glioblastoma)~80%~2-fold higher than non-targeted[4]

Note: The data presented is compiled from different studies and direct, standardized comparisons are challenging due to variations in experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of nanoparticle uptake. Below are methodologies for key experiments.

General In Vitro Nanoparticle Uptake Assay

This protocol outlines a general workflow for quantifying nanoparticle uptake using flow cytometry.

a. Cell Culture:

  • Seed cells (e.g., HeLa, SK-BR-3, bEnd.3) in 24-well plates at a density of 5 x 10^4 cells/well.

  • Culture for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

b. Nanoparticle Incubation:

  • Prepare fluorescently labeled nanoparticles (e.g., Cholesterol-PEG-NHS conjugated to a fluorescently tagged antibody) at various concentrations in complete cell culture medium.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the nanoparticle-containing medium to the cells.

  • Incubate for a predetermined time (e.g., 2, 4, or 24 hours) at 37°C.

c. Sample Preparation for Flow Cytometry:

  • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells using trypsin-EDTA.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Centrifuge the cells and resuspend the pellet in cold FACS buffer (PBS with 1% BSA).

d. Flow Cytometry Analysis:

  • Analyze the cells using a flow cytometer.

  • Use untreated cells to set the baseline fluorescence.

  • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.[5]

Competition Assay to Confirm Receptor-Mediated Uptake

This assay helps to determine if the uptake of targeted nanoparticles is mediated by a specific receptor.

a. Pre-incubation with Free Ligand:

  • Seed and culture cells as described above.

  • Before adding the targeted nanoparticles, pre-incubate the cells with a high concentration of the free targeting ligand (e.g., free Herceptin for Herceptin-targeted nanoparticles) for 1 hour at 37°C. This will block the target receptors on the cell surface.

b. Nanoparticle Incubation and Analysis:

  • Without washing away the free ligand, add the fluorescently labeled targeted nanoparticles to the wells and incubate as previously described.

  • Prepare and analyze the cells by flow cytometry.

c. Interpretation:

  • A significant reduction in nanoparticle uptake in the presence of the free ligand compared to the uptake without the free ligand indicates that the uptake is receptor-mediated.

Visualizing the Pathways: Experimental Workflow and Signaling

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro nanoparticle cell uptake study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding & Culture incubation Incubation of Cells with Nanoparticles cell_culture->incubation np_prep Nanoparticle Formulation & Labeling np_prep->incubation washing Washing to Remove External Nanoparticles incubation->washing harvesting Cell Harvesting washing->harvesting flow_cytometry Flow Cytometry harvesting->flow_cytometry confocal Confocal Microscopy harvesting->confocal quantification Data Quantification flow_cytometry->quantification confocal->quantification

Experimental workflow for in vitro nanoparticle uptake studies.

Signaling Pathways in Nanoparticle Uptake

The cellular uptake of Cholesterol-PEG-NHS targeted nanoparticles can occur through various endocytic pathways. The specific pathway is often dependent on the conjugated targeting ligand and the cell type. Two prominent pathways are Scavenger Receptor B1 (SR-B1) mediated uptake, due to the cholesterol component, and macropinocytosis.

1. Scavenger Receptor B1 (SR-B1) Mediated Endocytosis

SR-B1 is a cell surface receptor that binds to high-density lipoproteins (HDL) and can also mediate the uptake of cholesterol-rich nanoparticles.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NP Cholesterol-Targeted NP SRB1 SR-B1 Receptor NP->SRB1 1. Recognition binding Binding SRB1->binding 2. Complex Formation endosome Early Endosome binding->endosome 3. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 4. Trafficking release Drug Release lysosome->release 5. Payload Release

SR-B1 mediated endocytosis of cholesterol-targeted nanoparticles.

2. Macropinocytosis

Macropinocytosis is a form of fluid-phase endocytosis that involves the formation of large vesicles called macropinosomes. This pathway can be induced by nanoparticles and is characterized by its dependence on actin polymerization.[6][7][8]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NP Nanoparticle ruffling Membrane Ruffling NP->ruffling 1. Induction cup Macropinocytic Cup ruffling->cup 2. Formation macropinosome Macropinosome cup->macropinosome 3. Internalization lysosome Lysosome macropinosome->lysosome 4. Fusion release Drug Release lysosome->release 5. Payload Release

Macropinocytosis pathway for nanoparticle uptake.

References

A Head-to-Head Comparison: Cholesterol-PEG-NHS MW 1000 vs. DSPE-PEG-NHS for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal PEGylated lipid for nanoparticle-based drug delivery systems.

In the realm of advanced drug delivery, the surface functionalization of nanoparticles with Polyethylene Glycol (PEG) is a cornerstone strategy to enhance systemic circulation time and improve therapeutic outcomes. The choice of the anchor molecule that tethers the PEG chain to the nanoparticle surface is a critical design parameter that can significantly influence the formulation's stability, drug retention, and biological interactions. This guide provides an in-depth comparison of two widely used PEGylated lipids: Cholesterol-PEG-NHS with a molecular weight of 1000 Da and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG-NHS (DSPE-PEG-NHS).

Executive Summary

Both Cholesterol-PEG-NHS and DSPE-PEG-NHS are amphiphilic molecules that readily incorporate into the lipid bilayer of nanoparticles, such as liposomes, with their PEG chains extending into the aqueous exterior to form a protective hydrophilic corona. This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS) and prolonging circulation half-life. The NHS (N-Hydroxysuccinimide) ester functional group on the distal end of the PEG chain allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, to facilitate active targeting to specific cells or tissues.

While both molecules serve a similar primary function, the fundamental difference in their hydrophobic anchor—a rigid, bulky cholesterol molecule versus a flexible, two-tailed phospholipid (DSPE)—imparts distinct physicochemical and biological properties to the resulting drug delivery system.

Comparative Performance Analysis

The selection between Cholesterol-PEG-NHS and DSPE-PEG-NHS depends on the specific requirements of the drug delivery application, including the nature of the encapsulated drug, the desired release profile, and the biological target. Below is a summary of their performance based on key experimental parameters.

Physicochemical Properties
PropertyCholesterol-PEG-NHS MW 1000DSPE-PEG-NHSKey Considerations
Bilayer Insertion & Stability The rigid cholesterol anchor integrates into the lipid bilayer, potentially influencing membrane fluidity and permeability.The two acyl chains of DSPE mimic the natural phospholipid structure, leading to stable integration into the bilayer.The choice of anchor can affect liposome stability and drug leakage. DSPE, having a structure similar to membrane phospholipids, is often considered to provide very stable anchoring.
Particle Size & Polydispersity Formulations with cholesterol-anchored PEG can result in slightly different particle sizes compared to DSPE-anchored counterparts.Generally produces well-defined, monodisperse nanoparticles.Both can be used to formulate nanoparticles within a desirable size range for drug delivery (typically 80-200 nm).
In Vitro Performance
ParameterCholesterol-PEG-NHS MW 1000DSPE-PEG-NHSKey Considerations
Drug Encapsulation Efficiency The impact on encapsulation efficiency is drug-dependent. For some drugs, the cholesterol anchor may slightly alter membrane packing, influencing drug loading.Generally high encapsulation efficiencies are achieved, particularly for lipophilic drugs that associate with the lipid bilayer.Encapsulation efficiency is highly dependent on the drug's physicochemical properties and the formulation method. For doxorubicin, functionalization with either PEG-cholesterol or PEG-DSPE has been shown to have minimal effect on the high encapsulation efficiency (around 97%) achieved via the ammonium sulfate gradient method.[1]
Drug Release Profile The effect on drug release is variable. In some cases, the cholesterol anchor has been associated with a slightly faster release of encapsulated contents compared to phospholipid anchors.Typically provides sustained drug release. The tight packing of the DSPE anchor can help to minimize premature drug leakage.The drug release kinetics are influenced by the overall lipid composition, the nature of the drug, and the external environment (e.g., pH, temperature).
Biological Performance
ParameterCholesterol-PEG-NHS MW 1000DSPE-PEG-NHSKey Considerations
Cellular Uptake In some studies, lipoplexes PEGylated with PEG-cholesterol have demonstrated cellular uptake levels comparable to non-PEGylated controls, and significantly higher than those with PEG-DSPE.[2]PEGylation with DSPE-PEG is well-known to significantly reduce non-specific cellular uptake by creating a steric barrier.The degree of "stealth" can be a double-edged sword: while it prolongs circulation, it can also hinder uptake by target cells. The choice of anchor may allow for tuning this balance.
In Vivo Circulation Time While providing a stealth effect, some studies have reported shorter circulation times for sterol-anchored PEGs compared to DSPE-PEG. This may be due to interactions with serum components like apolipoproteins.DSPE-PEG is the gold standard for prolonging the circulation time of liposomes and other nanoparticles.The longer acyl chains of DSPE provide a very stable anchor in the liposome bilayer, which is crucial for maintaining the PEG coating in vivo.
In Vivo Efficacy In gene delivery studies, PEG-cholesterol has been shown to enhance transfection rates in certain cell lines compared to PEG-DSPE, suggesting it may facilitate more productive intracellular trafficking pathways.The prolonged circulation afforded by DSPE-PEG generally leads to enhanced tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, improving the efficacy of encapsulated chemotherapeutics.The ultimate in vivo efficacy is a complex interplay of circulation time, drug release, and cellular interaction at the target site.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and interpretation of data. Below are standard protocols for key experiments used to evaluate the performance of Cholesterol-PEG-NHS and DSPE-PEG-NHS in drug delivery systems.

Liposome Formulation by Thin-Film Hydration

This is a common method for preparing liposomes incorporating PEGylated lipids.

Methodology:

  • The lipid components, including the main structural phospholipid (e.g., DSPC or HSPC), cholesterol, and the PEGylated lipid (Cholesterol-PEG-NHS or DSPE-PEG-NHS) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

  • The dried lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated (for passive loading). The hydration is typically performed above the phase transition temperature (Tm) of the main phospholipid.

  • The resulting multilamellar vesicles (MLVs) are then downsized to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

G cluster_0 Lipid Film Formation cluster_1 Hydration and Sizing a Dissolve Lipids (e.g., DSPC, Cholesterol, Chol-PEG-NHS or DSPE-PEG-NHS) in Organic Solvent b Rotary Evaporation a->b c Vacuum Drying b->c d Hydrate with Aqueous Drug Solution c->d Hydration e Extrusion through Polycarbonate Membranes d->e f Final Liposome Formulation e->f

Drug Encapsulation Efficiency Determination

This protocol quantifies the amount of drug successfully encapsulated within the nanoparticles.

Methodology:

  • The unencapsulated ("free") drug is separated from the liposome formulation. Common separation techniques include size exclusion chromatography (SEC), dialysis, or centrifugal ultrafiltration.

  • The liposomes are lysed to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol or isopropanol) or a detergent (e.g., Triton X-100).

  • The concentration of the drug in the lysed liposome fraction and the free drug fraction is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • The encapsulation efficiency (EE%) is calculated using the following formula:

    EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

G A Liposome Formulation (Encapsulated + Free Drug) B Separation of Free Drug (e.g., SEC, Dialysis) A->B C Quantify Free Drug (HPLC, UV-Vis) B->C D Lysis of Liposomes (Solvent, Detergent) B->D F Calculate EE% C->F E Quantify Encapsulated Drug (HPLC, UV-Vis) D->E E->F

In Vitro Drug Release Study

This assay evaluates the rate at which the encapsulated drug is released from the nanoparticles over time.

Methodology:

  • The liposome formulation is placed in a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the liposomes.

  • The dialysis bag is immersed in a release medium (e.g., PBS at pH 7.4) at a controlled temperature (e.g., 37°C) with constant stirring.

  • At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the collected samples is measured using an appropriate analytical technique.

  • The cumulative percentage of drug released is plotted against time to generate the drug release profile.

G A Liposome sample in Dialysis Bag B Immersion in Release Medium (e.g., PBS, 37°C) with stirring A->B C Sample Collection at Time Intervals B->C D Drug Quantification (e.g., HPLC) C->D E Plot Cumulative Release vs. Time D->E

Conclusion and Recommendations

The choice between Cholesterol-PEG-NHS MW 1000 and DSPE-PEG-NHS for drug delivery applications is nuanced and should be guided by the specific therapeutic objective.

  • DSPE-PEG-NHS remains the gold standard for applications where maximizing circulation time and achieving passive tumor accumulation via the EPR effect are the primary goals. Its robust anchoring in the lipid bilayer ensures the stability of the PEG stealth layer in the complex in vivo environment.

  • Cholesterol-PEG-NHS MW 1000 presents an interesting alternative, particularly in applications where modulation of cellular uptake and intracellular trafficking is desired. While it may not provide the same extent of circulation prolongation as DSPE-PEG, its potential to enhance cellular internalization and transfection efficiency in some contexts makes it a valuable tool, especially for the delivery of genetic material or for applications where very long circulation times are not the most critical parameter.

It is imperative for researchers to empirically evaluate both types of PEGylated lipids in their specific nanoparticle formulation and with their drug of interest to determine the optimal choice for their drug delivery system. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Head-to-Head Comparison of Cholesterol-PEG-NHS and Maleimide-PEG-Cholesterol Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical step in the design and synthesis of effective bioconjugates. The choice between different reactive moieties dictates the specificity, stability, and ultimately, the in vivo performance of the final product. This guide provides an in-depth, objective comparison of two commonly used cholesterol-PEG linkers: Cholesterol-PEG-NHS and Maleimide-PEG-Cholesterol.

This comparison will delve into the chemical reactivity, stability of the resulting conjugate, and optimal reaction conditions for each linker. The information is supported by experimental data and is intended to guide the user in selecting the most appropriate linker for their specific application, whether it be for targeted drug delivery, creating diagnostic probes, or other bioconjugation needs.

At a Glance: Key Differences

FeatureCholesterol-PEG-NHSMaleimide-PEG-Cholesterol
Target Functional Group Primary Amines (-NH₂)Sulfhydryl/Thiol Groups (-SH)
Resulting Covalent Bond Amide BondThioether Bond
Optimal Reaction pH 7.2 - 8.5[1]6.5 - 7.5[2][3]
Bond Stability Highly Stable[4]Generally Stable, but can be reversible[5][6]
Primary Side Reaction Hydrolysis of NHS ester[1][2][7]Reaction with amines at pH > 7.5[2]; Thiol exchange[6]

Reaction Mechanisms and Specificity

The fundamental difference between these two linkers lies in their reactive terminal groups and, consequently, the biomolecular functional groups they target.

Cholesterol-PEG-NHS utilizes an N-hydroxysuccinimide (NHS) ester, a well-established amine-reactive group.[3] The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins and peptides, to form a highly stable amide bond.[1][2] This reaction proceeds efficiently in a pH range of 7.2 to 8.5.[1]

Maleimide-PEG-Cholesterol , on the other hand, features a maleimide group that is highly selective for sulfhydryl (thiol) groups, primarily found in cysteine residues.[4] This reaction, a Michael addition, occurs rapidly and specifically at a pH of 6.5-7.5, resulting in a stable thioether bond.[2][3] At a pH above 7.5, the maleimide group can lose its specificity and react with amines.[2]

cluster_NHS Cholesterol-PEG-NHS Reaction cluster_Maleimide Maleimide-PEG-Cholesterol Reaction Chol_PEG_NHS Cholesterol-PEG-NHS Amide_Bond Stable Amide Bond Chol_PEG_NHS->Amide_Bond pH 7.2-8.5 Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond Chol_PEG_Mal Maleimide-PEG-Cholesterol Thioether_Bond Stable Thioether Bond Chol_PEG_Mal->Thioether_Bond pH 6.5-7.5 Thiol Sulfhydryl Group (e.g., Cysteine) Thiol->Thioether_Bond

Reaction pathways for NHS-ester and maleimide linkers.

Quantitative Comparison of Performance

The selection of a linker is often a trade-off between reaction efficiency, stability, and ease of use. The following tables summarize key quantitative data for Cholesterol-PEG-NHS and Maleimide-PEG-Cholesterol.

Table 1: Reaction Conditions and Kinetics
ParameterCholesterol-PEG-NHSMaleimide-PEG-Cholesterol
Optimal pH Range 7.2 - 8.5[1]6.5 - 7.5[2][3]
Typical Reaction Time 30-60 minutes at room temperature or 2 hours on ice2-4 hours at room temperature or overnight at 4°C[3]
Molar Excess of Linker 10- to 20-fold molar excess typically recommended10- to 20-fold molar excess typically recommended[3]
Competing Reactions Hydrolysis of the NHS ester, which is rapid at high pH[1][2][7]Hydrolysis of the maleimide ring at high pH[2]; Reaction with amines at pH > 7.5[2]
Table 2: Stability of Linker and Resulting Conjugate
ParameterCholesterol-PEG-NHSMaleimide-PEG-Cholesterol
Linker Stability in Solution NHS ester is susceptible to hydrolysis. Half-life is 4-5 hours at pH 7 (0°C) and 10 minutes at pH 8.6 (4°C).[1]The maleimide group is more stable than the NHS ester in aqueous solution but can hydrolyze at pH > 7.5.[2]
Conjugate Bond Stability The resulting amide bond is highly stable and considered irreversible under physiological conditions.[4]The thioether bond is generally stable, but can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione), leading to potential deconjugation.[5][6]
In Vivo Stability Example Not found in searchesA maleimide conjugate maintained ~80% of fluorescent label after 72 hours in human plasma, but thioether exchange with albumin was observed.[5]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are general protocols for conjugating a protein with either Cholesterol-PEG-NHS or Maleimide-PEG-Cholesterol.

Protocol 1: Protein Conjugation with Cholesterol-PEG-NHS

Materials:

  • Protein with primary amines in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Cholesterol-PEG-NHS

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the Cholesterol-PEG-NHS in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive and should be stored desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Cholesterol-PEG-NHS to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Purification: Remove the excess, unreacted linker and byproducts by size exclusion chromatography (desalting column) or dialysis.

Protocol 2: Protein/Peptide Conjugation with Maleimide-PEG-Cholesterol

Materials:

  • Thiol-containing protein or peptide in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • (Optional) Reducing agent like TCEP to reduce disulfide bonds

  • Maleimide-PEG-Cholesterol

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein/Peptide Preparation: Dissolve the thiol-containing molecule in a degassed, thiol-free buffer at pH 6.5-7.5. If the thiols are in a disulfide bond, pre-treat the protein with a reducing agent like TCEP and remove the reducing agent before adding the maleimide linker.

  • Linker Preparation: Dissolve the Maleimide-PEG-Cholesterol in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG-Cholesterol to the protein/peptide solution.[3]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[3]

  • Quenching: Quench the reaction by adding a free thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide groups.

  • Purification: Purify the conjugate from unreacted linker and quenching reagent using a desalting column or dialysis.

Start Start: Have Biomolecule and Cholesterol-PEG Linker Prepare_Biomolecule Prepare Biomolecule in Appropriate Buffer Start->Prepare_Biomolecule Prepare_Linker Prepare Linker Stock Solution (Anhydrous DMSO/DMF) Start->Prepare_Linker Mix Mix Biomolecule and Linker (Molar Excess of Linker) Prepare_Biomolecule->Mix Prepare_Linker->Mix Incubate Incubate (Specific Time and Temperature) Mix->Incubate Quench Quench Reaction (Add Quenching Reagent) Incubate->Quench Purify Purify Conjugate (Dialysis or SEC) Quench->Purify End End: Purified Cholesterol-PEG-Biomolecule Purify->End

A typical experimental workflow for bioconjugation.

Making the Right Choice: A Decision Guide

The selection between Cholesterol-PEG-NHS and Maleimide-PEG-Cholesterol hinges on the available functional groups on your biomolecule of interest and the desired stability of the final conjugate.

Node_Rect Node_Rect Start What functional groups are available on your biomolecule? Amine_Thiol Primary Amines and Thiols? Start->Amine_Thiol Both Amine_Only Primarily Primary Amines? Start->Amine_Only Amine-rich Thiol_Only Free Thiols Available (e.g., Cysteine)? Start->Thiol_Only Thiol-specific Consider_Stability Consider desired stability. Amide bond is more stable. Amine_Thiol->Consider_Stability Use_NHS Use Cholesterol-PEG-NHS Amine_Only->Use_NHS Use_Maleimide Use Maleimide-PEG-Cholesterol Thiol_Only->Use_Maleimide

Decision tree for linker selection.

Conclusion

Both Cholesterol-PEG-NHS and Maleimide-PEG-Cholesterol are powerful tools for the creation of cholesterol-PEGylated bioconjugates.

  • Choose Cholesterol-PEG-NHS when your biomolecule has accessible primary amines and you require a highly stable, irreversible linkage. Be mindful of the linker's susceptibility to hydrolysis and use appropriate buffering conditions.

  • Choose Maleimide-PEG-Cholesterol for site-specific conjugation to cysteine residues. This linker offers high specificity under optimal pH conditions. However, for applications requiring long-term in vivo stability, the potential for the retro-Michael reaction and thiol exchange should be carefully considered.

Ultimately, the optimal choice will depend on a thorough understanding of your biomolecule, the goals of your research, and the required performance of the final conjugate.

References

Navigating the Cytotoxic Landscape: A Comparative Guide to Cholesterol-PEG-NHS MW 1000 and its Alternatives in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a biocompatible and effective drug delivery vehicle is paramount. This guide provides a comparative analysis of the cytotoxicity of Cholesterol-Polyethylene Glycol-N-hydroxysuccinimide (Cholesterol-PEG-NHS) MW 1000 formulations and explores viable alternatives, supported by experimental data and detailed protocols.

The use of lipid-based nanoparticles as carriers for therapeutic agents has revolutionized the field of medicine. Among these, PEGylated lipids are widely employed to enhance the stability and circulation time of nanoparticles. Cholesterol-PEG-NHS is a key component in many such formulations, facilitating the attachment of targeting ligands and improving the pharmacokinetic profile of the encapsulated drugs. However, concerns regarding the potential cytotoxicity of these components necessitate a thorough evaluation.

Comparative Cytotoxicity Analysis

While direct head-to-head comparative studies detailing the IC50 values of Cholesterol-PEG-NHS MW 1000 against a wide range of alternatives are limited in publicly available literature, existing research provides valuable insights into the cytotoxic profiles of different classes of materials used in nanoparticle formulations. The following table summarizes the reported cytotoxicity of Cholesterol-PEG formulations and promising alternatives. It is important to note that cytotoxicity is highly dependent on the specific cell line, concentration, and experimental conditions.

Formulation ClassKey Findings on CytotoxicityReference Cell LinesIC50 / Viability Data
Cholesterol-PEG Generally considered biocompatible and non-toxic at typical formulation concentrations. One study showed that blank Cholesterol-PEG nanoparticles did not cause significant cytotoxicity, with cell viabilities remaining above 95%.bEnd.3> 100 µg/mL (for blank nanoparticles)
DSPE-PEG Exhibits biocompatibility and low toxicity, commonly used in FDA-approved formulations.[1]VariousGenerally high, though specific IC50 values vary with the encapsulated drug.
Polysarcosine (pSar)-Lipids Reported to have lower cytotoxicity compared to some PEGylated counterparts and are considered a promising non-immunogenic alternative.[2][3][4] Formulations have shown to maintain or even increase mRNA delivery efficiency with similar safety profiles to PEG-lipids.[2][3]HeLa, various breast cancer cell linesNon-cytotoxic at concentrations up to 3 mg/mL in some studies.
Poly(2-oxazoline) (POx)-Lipids Demonstrated to be generally non-toxic even at high concentrations and are being explored as PEG alternatives.[5][6][7][8] Cubosomes stabilized with POx-lipids showed lower cytotoxic effects compared to those stabilized with Pluronic F-127 (a PEG-based polymer).[6]OVCAR-3, HEK293T, various breast cancer cell linesGenerally high biocompatibility reported.

Experimental Protocols for Cytotoxicity Assessment

A standardized approach to assessing cytotoxicity is crucial for comparing different formulations. The MTT assay is a widely used colorimetric method to evaluate cell viability.

MTT Assay Protocol for Nanoparticle Formulations

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

2. Treatment with Nanoparticle Formulations:

  • Prepare serial dilutions of the Cholesterol-PEG-NHS MW 1000 formulations and alternative nanoparticle formulations in cell culture medium.
  • Remove the old medium from the wells and replace it with 100 µL of the medium containing the nanoparticle formulations at different concentrations.
  • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
  • Incubate the plates for 24 to 72 hours, depending on the cell type and the specific aims of the experiment.

3. MTT Reagent Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

4. Solubilization of Formazan Crystals:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
  • Plot the cell viability against the concentration of the nanoparticle formulation to determine the IC50 value (the concentration at which 50% of the cells are viable).

Note: It has been reported that cholesterol can interfere with the MTT assay by enhancing the exocytosis of formazan granules, potentially leading to an underestimation of cell viability.[9] Therefore, it is advisable to validate the results with a secondary cytotoxicity assay, such as the LDH release assay or Trypan Blue exclusion assay.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of a cytotoxicity assessment and the potential underlying molecular mechanisms, the following diagrams are provided.

Cytotoxicity_Assessment_Workflow cluster_prep Formulation Preparation cluster_assay In Vitro Cytotoxicity Assays cluster_analysis Data Analysis prep_chol Cholesterol-PEG-NHS Formulation treatment Treatment with Formulations prep_chol->treatment prep_alt Alternative Formulations prep_alt->treatment cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apop_assay Apoptosis/Necrosis Assay (Flow Cytometry) treatment->apop_assay data_collection Data Collection (e.g., Absorbance, Fluorescence) mtt_assay->data_collection ldh_assay->data_collection apop_assay->data_collection ic50 IC50 Value Determination data_collection->ic50 comparison Comparative Analysis ic50->comparison

Caption: Experimental workflow for cytotoxicity assessment.

Some lipid-based nanoparticles have been shown to induce apoptosis through the mitochondrial-dependent pathway.[10][11] This intrinsic pathway is a key mechanism of programmed cell death.

Mitochondrial_Apoptosis_Pathway cluster_trigger Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade lnp Lipid Nanoparticle Internalization bax_bak Bax/Bak Activation lnp->bax_bak mom_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mom_perm cyto_c Cytochrome c Release mom_perm->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Mitochondrial-dependent apoptosis pathway.

Conclusion

The selection of appropriate lipid components for nanoparticle drug delivery systems is a critical step in ensuring both efficacy and safety. While Cholesterol-PEG-NHS MW 1000 is a widely utilized and generally biocompatible component, emerging alternatives such as polysarcosine-lipids and poly(2-oxazoline)-lipids present compelling advantages, including potentially lower cytotoxicity and reduced immunogenicity. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of these and other novel formulations. Further direct comparative studies are warranted to establish a more definitive hierarchy of cytotoxicity and to elucidate the specific signaling pathways activated by these different nanoparticle constituents. This will ultimately pave the way for the rational design of safer and more effective nanomedicines.

References

Safety Operating Guide

Navigating the Disposal of Cholesterol-PEG-NHS (MW 1000): A Comprehensive Safety and Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The proper disposal of Cholesterol-PEG-NHS (MW 1000), a common reagent in drug development and nanoparticle formulation, is critical for maintaining laboratory safety and environmental compliance. This guide provides a step-by-step protocol for its disposal, ensuring the protection of research personnel and the surrounding ecosystem. The primary disposal route involves treating the compound as a hazardous chemical waste, managed through a licensed disposal service, with specific protocols for deactivation of the reactive NHS ester group.

Cholesterol-PEG-NHS is an amphiphilic polymer utilized in the creation of liposomes for drug encapsulation.[1] While the polyethylene glycol (PEG) component is considered biodegradable, the presence of the N-hydroxysuccinimide (NHS) ester necessitates its handling as a reactive and potentially hazardous substance.

Immediate Safety and Disposal Protocol

All personnel handling Cholesterol-PEG-NHS (MW 1000) must adhere to the following procedures for disposal of unused or waste material:

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation: Do not mix Cholesterol-PEG-NHS waste with non-hazardous materials. It must be segregated as chemical waste.

  • Deactivation of NHS Ester: For larger quantities of waste, consider deactivating the reactive NHS ester to reduce its reactivity. This can be achieved by hydrolysis. Add an excess of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the waste material and allow it to stand for several hours at room temperature. This process will hydrolyze the NHS ester to a less reactive carboxylic acid.

  • Containerization: Place the deactivated solution or the solid waste directly into a clearly labeled, leak-proof container designated for chemical waste. The container should be compatible with the chemical properties of the waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Cholesterol-PEG-NHS (MW 1000)," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed chemical waste disposal service.

  • Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.

Summary of Material Properties and Handling

PropertyInformationSource
Product Name Cholesterol-PEG-NHS, MW 1000BroadPharm
Catalog Number BP-25760BroadPharm[1]
Appearance White to off-white solidBroadPharm
Storage -20°C in a dry, dark environmentBroadPharm[1]
Handling Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area.BroadPharm

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Cholesterol-PEG-NHS (MW 1000).

DisposalWorkflow Disposal Workflow for Cholesterol-PEG-NHS (MW 1000) start Start: Have Cholesterol-PEG-NHS (MW 1000) for Disposal is_large_quantity Is it a large quantity or in a reactive state? start->is_large_quantity deactivate Deactivate NHS ester via hydrolysis (add aqueous buffer, let stand) is_large_quantity->deactivate Yes collect_waste Collect in a labeled, sealed hazardous chemical waste container is_large_quantity->collect_waste No deactivate->collect_waste store_waste Store in a designated, secure area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal service for pickup store_waste->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal

Disposal Workflow for Cholesterol-PEG-NHS (MW 1000)

By adhering to these protocols, laboratories can ensure the safe and compliant disposal of Cholesterol-PEG-NHS (MW 1000), fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.